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Core Science & Biosynthesis

Foundational

synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Authored by: A Senior Application Scientist Publication Date: March 14, 2026 Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid

Authored by: A Senior Application Scientist
Publication Date: March 14, 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid, a substituted isoxazole of interest to researchers in medicinal chemistry and drug development. The document outlines two primary, robust synthetic strategies: the classical cyclocondensation of a β-dicarbonyl compound with hydroxylamine and the modern, highly regioselective 1,3-dipolar cycloaddition of a nitrile oxide. The guide delves into the mechanistic underpinnings of these transformations, offering detailed, step-by-step experimental protocols and insights into reaction optimization. The content is designed for an audience of researchers, scientists, and drug development professionals, providing the necessary technical depth for practical laboratory application.

Introduction and Retrosynthetic Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in molecular design. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (C₉H₁₃NO₃, MW: 183.20 g/mol )[2] is a specific derivative that combines alkyl substituents at the 3- and 5-positions with a carboxylic acid at the 4-position, a common handle for further derivatization, such as in the formation of amides.[3]

A logical retrosynthetic analysis of the target molecule informs the primary synthetic strategies. The carboxylic acid can be derived from the hydrolysis of a more stable ester precursor, such as an ethyl ester. This ester is the direct product of the core isoxazole ring-forming reactions. Two main disconnections of the isoxazole ring itself are considered:

  • Disconnection A (Cyclocondensation Route): Breaking the N-O and C3-C4 bonds leads back to a 1,3-dicarbonyl compound (specifically, a β-ketoester) and hydroxylamine. This is the basis of the classical Claisen isoxazole synthesis.[4]

  • Disconnection B (Cycloaddition Route): A [3+2] disconnection across the C3-C4 and O-C5 bonds points to a nitrile oxide (a 1,3-dipole) and an alkyne. This corresponds to the Huisgen 1,3-dipolar cycloaddition, a powerful and highly regioselective method.[4]

The following sections will elaborate on the forward synthesis of these two convergent approaches.

Core Synthetic Strategy 1: Cyclocondensation of a β-Ketoester

This classical method involves the reaction of a suitably substituted β-ketoester with hydroxylamine.[5][6] The primary challenge of this approach is controlling the regioselectivity, as unsymmetrical β-dicarbonyls can potentially yield two isomeric isoxazoles.[4] However, by carefully designing the starting materials and controlling reaction conditions, one isomer can be favored.

Synthesis of the β-Ketoester Precursor

The required precursor is ethyl 2-isobutyrylpentanoate . This can be synthesized via a Claisen condensation between ethyl isobutyrate and ethyl pentanoate using a strong base like sodium ethoxide (NaOEt).

Workflow for β-Ketoester Synthesis

cluster_0 Step 1: β-Ketoester Synthesis Ethyl Isobutyrate Ethyl Isobutyrate Claisen Condensation Claisen Condensation Ethyl Isobutyrate->Claisen Condensation Ethyl Pentanoate Ethyl Pentanoate Ethyl Pentanoate->Claisen Condensation NaOEt NaOEt NaOEt->Claisen Condensation Base Ethyl 2-isobutyrylpentanoate Ethyl 2-isobutyrylpentanoate Claisen Condensation->Ethyl 2-isobutyrylpentanoate

Caption: Claisen condensation to form the β-ketoester precursor.

Isoxazole Ring Formation and Final Hydrolysis

The synthesized β-ketoester is then cyclized with hydroxylamine hydrochloride. The reaction is typically performed in a protic solvent like ethanol. The subsequent step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.[7]

Overall Pathway for Strategy 1

start Ethyl 2-isobutyrylpentanoate intermediate Ethyl 5-Ethyl-3-isopropyl- isoxazole-4-carboxylate start->intermediate 1. NH2OH·HCl 2. Ethanol, Reflux final 5-Ethyl-3-isopropyl- isoxazole-4-carboxylic acid intermediate->final 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Cyclocondensation followed by ester hydrolysis.

Core Synthetic Strategy 2: 1,3-Dipolar Cycloaddition

This modern approach offers superior regiochemical control compared to the classical condensation method.[8] It involves the in situ generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition reaction with an alkyne.

Preparation of Reactants

The required reactants are isobutyraldehyde oxime (which serves as the precursor to the nitrile oxide) and ethyl pent-2-ynoate (the dipolarophile). Isobutyraldehyde oxime is readily prepared by reacting isobutyraldehyde with hydroxylamine. Ethyl pent-2-ynoate can be prepared from 1-butyne via deprotonation with a strong base (e.g., n-BuLi) and subsequent reaction with ethyl chloroformate.

Nitrile Oxide Generation and Cycloaddition

The isobutyraldehyde oxime is converted in situ to its corresponding nitrile oxide using a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), in the presence of a base like triethylamine.[9] The highly reactive nitrile oxide is immediately trapped by ethyl pent-2-ynoate in a concerted [3+2] cycloaddition reaction to form the isoxazole ring with high regioselectivity. The final product is obtained after ester hydrolysis as described in Strategy 1.

Overall Pathway for Strategy 2

cluster_0 Step 1: Nitrile Oxide Generation cluster_1 Step 2: Cycloaddition & Hydrolysis Oxime Isobutyraldehyde Oxime NitrileOxide Isobutyronitrile Oxide Oxime->NitrileOxide In situ NCS_Base NCS, Et3N NCS_Base->NitrileOxide Cycloaddition 1,3-Dipolar Cycloaddition NitrileOxide->Cycloaddition Alkyne Ethyl pent-2-ynoate Alkyne->Cycloaddition Ester Ethyl 5-Ethyl-3-isopropyl- isoxazole-4-carboxylate Cycloaddition->Ester Hydrolysis Hydrolysis Ester->Hydrolysis FinalProduct Target Carboxylic Acid Hydrolysis->FinalProduct

Caption: 1,3-Dipolar cycloaddition pathway.

Detailed Experimental Protocols

The following protocols are illustrative procedures based on established methods for the synthesis of analogous 3,4,5-trisubstituted isoxazoles.[8]

Protocol 1: Synthesis of Ethyl 5-Ethyl-3-isopropylisoxazole-4-carboxylate (via Strategy 2)
  • Oxime Formation: To a solution of isobutyraldehyde (7.21 g, 0.1 mol) in ethanol (100 mL), add hydroxylamine hydrochloride (7.65 g, 0.11 mol) and sodium acetate (9.02 g, 0.11 mol). Stir the mixture at room temperature for 4 hours. Monitor by TLC. Upon completion, pour the mixture into water (200 mL) and extract with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield isobutyraldehyde oxime, which can be used without further purification.

  • In situ Nitrile Oxide Generation and Cycloaddition: In a 250 mL three-necked flask fitted with a dropping funnel and under a nitrogen atmosphere, dissolve isobutyraldehyde oxime (8.71 g, 0.1 mol) and ethyl pent-2-ynoate (13.88 g, 0.11 mol) in chloroform (100 mL). Cool the flask in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (14.0 g, 0.105 mol) in chloroform (50 mL) from the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, add triethylamine (11.1 g, 0.11 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with water (2 x 100 mL) and then with saturated brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford pure ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate as an oil.

Protocol 2: Hydrolysis to 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid
  • Saponification: Dissolve the ethyl ester from the previous step (e.g., 0.05 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL). Add lithium hydroxide monohydrate (4.20 g, 0.1 mol) to the solution.

  • Heat the mixture to 50°C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of 2N HCl.

  • A white precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid as a solid. The product can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

Table 1: Summary of Key Reaction Parameters
StepReactantsKey ReagentsSolventTypical Yield
Ester Synthesis Isobutyraldehyde oxime, Ethyl pent-2-ynoateNCS, TriethylamineChloroform65-75%
Hydrolysis Ethyl 5-Ethyl-3-isopropylisoxazole-4-carboxylateLiOH·H₂O, 2N HClTHF/Water>90%
Table 2: Expected Spectroscopic Data for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid
TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~10-12 (br s, 1H, COOH), ~3.1-3.3 (m, 1H, CH(CH₃)₂), ~2.8-3.0 (q, 2H, CH₂CH₃), ~1.3-1.4 (d, 6H, CH(CH₃)₂), ~1.2-1.3 (t, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~175 (C=O, acid), ~170 (C3-isoxazole), ~165 (C5-isoxazole), ~110 (C4-isoxazole), ~28 (CH(CH₃)₂), ~22 (CH₂CH₃), ~20 (CH(CH₃)₂), ~12 (CH₂CH₃)
IR (KBr, cm⁻¹)ν: ~2900-3300 (broad O-H stretch), ~2970 (C-H stretch), ~1700 (C=O stretch), ~1600, 1450 (C=N, C=C stretch)
Mass Spec (ESI-) m/z: 182.08 [M-H]⁻

Conclusion

This guide has detailed two reliable and effective synthetic routes for the preparation of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid. The 1,3-dipolar cycloaddition strategy is recommended for its high regioselectivity and generally mild conditions, providing a clear pathway to the desired ethyl ester intermediate. The subsequent base-mediated hydrolysis is a standard and high-yielding transformation to afford the final carboxylic acid. The provided protocols and characterization data serve as a solid foundation for researchers undertaking the synthesis of this and structurally related isoxazole derivatives.

References

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... - ResearchGate. (URL: [Link])

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. (URL: [Link])

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry. (URL: [Link])

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. (URL: [Link])

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (URL: [Link])

  • Synthesis and synthetic utility of 3-isoxazolols | Request PDF - ResearchGate. (URL: [Link])

  • ChemInform Abstract: Synthesis of Highly Functionalized Isoxazoles via Base‐Promoted Cyclocondensation of Stable Nitrile Oxides with Active Methylene Compounds. - Sci-Hub. (URL: [Link])

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. (URL: [Link])

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P
  • General synthesis of 4-isoxazolecarboxylic acids - American Chemical Society. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])

  • How to hydrolyze ester in presence of isoxazole moiety? - ResearchGate. (URL: [Link])

  • A useful, regiospecific synthesis of isoxazoles - ACS Publications. (URL: [Link])

  • Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles - Canadian Science Publishing. (URL: [Link])

  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (URL: [Link])

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC. (URL: [Link])

  • CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium - ACG Publications. (URL: [Link])

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (URL: [Link])

  • Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid - PrepChem.com. (URL: [Link])

  • (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - ResearchGate. (URL: [Link])

Sources

Exploratory

5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide on Synthesis, Physicochemical Properties, and Medicinal Applications

Executive Summary As drug discovery pivots toward increasingly complex and highly specific molecular targets, the demand for sterically tuned, rigid scaffolds has surged. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex and highly specific molecular targets, the demand for sterically tuned, rigid scaffolds has surged. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0) represents a premier building block in modern medicinal chemistry. Featuring a highly substituted isoxazole core, this compound provides precise vectorization for amide-linked pharmacophores. The unique steric clash between the 3-isopropyl and 5-ethyl substituents forces the 4-carboxylic acid (and its subsequent amide derivatives) into a highly restricted, orthogonal conformation. This technical guide explores the physicochemical profile, mechanistic synthesis, and application of this critical intermediate, providing field-proven protocols designed for high-yield, reproducible library generation.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is critical for downstream purification and formulation. The compound exhibits a balanced lipophilicity-to-polarity ratio, making it an ideal precursor for central nervous system (CNS) and systemic drug candidates.

PropertyValue
CAS Number 1048920-60-0[1]
Molecular Formula C₉H₁₃NO₃[1]
Molecular Weight 183.20 g/mol [1]
SMILES String CCC1=C(C(=NO1)C(C)C)C(=O)O[1]
Topological Polar Surface Area (TPSA) ~63.3 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Purity Standard (Commercial) ≥98%[1]

Synthetic Methodologies: Mechanistic Pathways

The synthesis of highly substituted isoxazoles requires strict regiocontrol. While classical methods involving the condensation of hydroxylamine with 1,3-dicarbonyl compounds often yield a mixture of regioisomers, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes provides absolute regioselectivity[2],[3].

The 1,3-Dipolar Cycloaddition Pathway

To synthesize 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid, the most robust route involves the in situ generation of isobutyronitrile oxide from isobutyraldehyde oxime. This highly reactive 1,3-dipole is intercepted by ethyl 2-pentynoate.

Causality in Regioselectivity: According to Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) of the electron-deficient alkyne (ethyl 2-pentynoate) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The polarization of the alkyne by the electron-withdrawing ester group ensures that the oxygen atom of the nitrile oxide exclusively attacks the β -carbon (C5 position), unambiguously yielding the 5-ethyl-3-isopropylisoxazole-4-carboxylate isomer[2].

SynthWorkflow A Isobutyraldehyde Oxime B NCS / DMF (Chlorination) A->B C Hydroximoyl Chloride B->C Intermediate D Ethyl 2-pentynoate + Et3N C->D Cycloaddition E Ethyl 5-ethyl-3-isopropyl isoxazole-4-carboxylate D->E F LiOH / THF:H2O (Saponification) E->F G Target Compound (CAS: 1048920-60-0) F->G Acidification

Synthetic workflow for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Application in Drug Discovery & Medicinal Chemistry

Isoxazole-4-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as secretagogue receptor antagonists[4] and modulators of complex protein-protein interactions (PPIs)[2].

Conformational Locking via Steric Bulk: When 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is coupled with an amine to form a carboxamide, the resulting molecule exhibits restricted rotation around the C(4)-carbonyl bond. The steric bulk of the adjacent 3-isopropyl and 5-ethyl groups forces the amide plane to sit nearly perpendicular (orthogonal) to the aromatic isoxazole ring. Why does this matter? By pre-organizing the molecule into this orthogonal conformation, the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket is drastically reduced. This principle has been successfully leveraged in the development of , where substituted isoxazole-4-carboxamides demonstrated superior binding affinities[2].

MedChemApp Core 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid Coupling Amide Coupling (HATU, DIPEA, DMF) Core->Coupling Product Isoxazole-4-carboxamide Derivatives Coupling->Product >80% Yield Amine Primary/Secondary Amine Library Amine->Coupling Assay In Vitro Screening (Target Modulation) Product->Assay SAR Analysis

Amide coupling workflow for generating isoxazole-4-carboxamide libraries.

Self-Validating Experimental Protocols

The following protocols are engineered for high reproducibility, incorporating mechanistic causality and real-time validation checks.

Protocol A: Synthesis of Ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate
  • Chlorination: Dissolve isobutyraldehyde oxime (1.0 eq) in anhydrous DMF. Cool to 0 °C. Add N-chlorosuccinimide (NCS, 1.05 eq) in small portions.

    • Causality: NCS is utilized over chlorine gas for precise stoichiometric control, preventing the over-chlorination of the sensitive isopropyl α -proton.

    • Validation Check: The reaction mixture will turn slightly yellow. Complete conversion to the hydroximoyl chloride is confirmed when TLC (Hexanes:EtOAc 4:1) shows the disappearance of the oxime spot.

  • Cycloaddition: To the reaction mixture, add ethyl 2-pentynoate (1.1 eq). Slowly add triethylamine (Et₃N, 1.2 eq) dropwise over 2 hours via a syringe pump.

    • Causality: Slow addition of the base ensures the steady-state concentration of the highly reactive nitrile oxide remains low. This kinetically suppresses the parasitic dimerization pathway (which forms inactive furoxans) and maximizes the yield of the desired cycloadduct[3].

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Saponification to the Free Acid
  • Hydrolysis: Dissolve the resulting ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.

    • Causality: The lithium cation strongly coordinates the ester carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hydroxide ion. The THF/MeOH blend ensures complete solvation of the lipophilic ester[2].

  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl.

    • Validation Check: A dense white precipitate will form immediately upon crossing the pKa threshold (~pH 3.5).

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid as a white solid.

Conclusion

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a structurally privileged intermediate that empowers medicinal chemists to explore deep, hydrophobic binding pockets with conformationally locked pharmacophores. By utilizing the 1,3-dipolar cycloaddition methodology, researchers can achieve absolute regiocontrol, ensuring scalable and reproducible access to this vital building block for next-generation therapeutics.

References

  • Title: Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles Source: FLORE (Università degli Studi di Firenze) URL: [Link]

  • Title: Synthesis and biological evaluation of novel isoxazole derivatives Source: European Journal of Chemistry URL: [Link]

Sources

Foundational

solubility of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond theoretical data to offer a practical, field-proven approach. It synthesizes foundational physicochemical principles with robust, step-by-step experimental protocols. The guide details the predicted solubility behavior based on molecular structure, explains the causal mechanisms behind solvent-solute interactions, and provides self-validating methodologies for both qualitative and quantitative solubility assessment.

Introduction and Physicochemical Profile

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a key heterocycle in medicinal chemistry, found in numerous FDA-approved drugs, and valued for its role in crafting molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties[1][2]. The solubility of such a compound is a critical physicochemical parameter that dictates its behavior in biological systems and influences formulation strategies, bioavailability, and overall viability as a drug candidate.

A foundational analysis of the molecule's predicted properties provides essential clues to its solubility behavior. These computational data, summarized in Table 1, ground our experimental approach.

Table 1: Physicochemical Properties of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

PropertyValueSourceImplication for Solubility
CAS Number 1048920-60-0[3]Unique chemical identifier.
Molecular Formula C₉H₁₃NO₃[3]Provides the elemental composition.
Molecular Weight 183.20 g/mol [3]Relatively small, which can favor solubility.
Calculated LogP 2.0586[3]Indicates moderate lipophilicity ("fat-loving"). Suggests a preference for non-polar environments over water and predicts limited aqueous solubility.
Topological Polar Surface Area (TPSA) 63.33 Ų[3]Reflects the surface area occupied by polar atoms. This value is in a range often associated with good cell permeability but does not guarantee high water solubility.
Hydrogen Bond Donors 1[3]The carboxylic acid -OH group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3[3]The carbonyl oxygen, the other carboxylic oxygen, and the isoxazole nitrogen can accept hydrogen bonds.

The LogP value of approximately 2.06 is particularly instructive, suggesting that the compound is over 100 times more soluble in octanol than in water at neutral pH. This points toward a classic challenge in drug development: balancing lipophilicity required for membrane permeation with the aqueous solubility needed for administration and distribution.

Theoretical Solubility Framework

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible. The structure of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid contains distinct regions with opposing polarities, creating a dualistic solubility character.

cluster_molecule 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid cluster_solvents Solvent Interactions Molecule C₉H₁₃NO₃ PolarHead Carboxylic Acid (-COOH) Isoxazole Ring (N, O atoms) PolarSolvents Polar Solvents (e.g., Water, Ethanol) PolarHead->PolarSolvents Favorable Interaction (H-Bonding, Dipole-Dipole) NonPolarSolvents Non-Polar Solvents (e.g., Hexane, Toluene) PolarHead->NonPolarSolvents Unfavorable BasicSolvents Aqueous Base (e.g., NaOH, NaHCO₃) PolarHead->BasicSolvents Strong Interaction (Acid-Base Reaction -> Salt Formation) NonPolarTail Isopropyl Group (-CH(CH₃)₂) Ethyl Group (-CH₂CH₃) NonPolarTail->PolarSolvents Unfavorable (Drives low aqueous solubility) NonPolarTail->NonPolarSolvents Favorable Interaction (van der Waals forces)

Caption: Relationship between molecular structure and solvent interactions.

The Influence of pH

As a carboxylic acid, the compound's aqueous solubility is critically dependent on pH.

  • In acidic to neutral solutions (pH < pKa): The carboxylic acid group remains protonated (-COOH). This neutral form is less polar, and its solubility in water is expected to be low, driven primarily by the non-polar alkyl groups.

  • In basic solutions (pH > pKa): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility[4]. The reaction with a base like sodium hydroxide (NaOH) converts the water-insoluble acid into a water-soluble salt[4][5].

Solvent Polarity Spectrum
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the carboxylic acid group can interact favorably with them, the non-polar hydrocarbon portions of the molecule will limit overall solubility. Solubility is expected to be higher in alcohols than in water due to the alcohols' lower polarity.

  • Polar Aprotic Solvents (e.g., Acetone, THF, DMSO): These solvents have dipole moments but cannot donate hydrogen bonds. They are effective at solvating polar functional groups and are generally good solvents for many organic molecules. Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The presence of the highly polar carboxylic acid and isoxazole moieties will make the compound poorly soluble in these solvents.

Experimental Protocols for Solubility Assessment

To move from prediction to empirical data, a systematic approach is required. The following protocols provide a robust workflow for characterizing the solubility profile.

Protocol: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's solubility across a range of standard solvents, providing strong indicators of its acidic nature and polarity[4][6].

Objective: To determine the solubility class of the compound.

Materials:

  • 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

  • Small test tubes (13x100 mm)

  • Solvents: Deionized Water, 5% (w/v) NaOH(aq), 5% (w/v) NaHCO₃(aq), 5% (v/v) HCl(aq), Ethanol, Methanol, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Hexane.

  • Vortex mixer

  • Spatula and analytical balance

Procedure:

  • Preparation: Weigh approximately 25 mg of the compound into a small, dry test tube[6].

  • Solvent Addition: Add 0.75 mL of the first test solvent (start with deionized water) in small portions (e.g., 3 x 0.25 mL)[6].

  • Mixing: After each addition, cap and vortex the test tube vigorously for 30 seconds.

  • Observation: Visually inspect the solution for any undissolved solid against a dark background. A compound is considered "soluble" if no solid particles are visible to the naked eye.

  • Flowchart Logic: Follow the workflow outlined in the diagram below. If the compound is insoluble in water, use the same solid sample for the next solvent in the sequence (5% NaOH). If it is soluble, start with a fresh sample for the next test.

  • Record: Meticulously record observations ("soluble," "partially soluble," "insoluble") for each solvent. For the NaHCO₃ test, also note any effervescence (CO₂ bubble formation), which is a strong indicator of a carboxylic acid[4].

start Start: 25 mg of Compound + 0.75 mL Solvent water Test: Water start->water soluble Result: Soluble water->soluble Yes insoluble Result: Insoluble water->insoluble No naoh Test: 5% NaOH s2 s2 naoh->s2 Soluble? nahco3 Test: 5% NaHCO₃ s3 s3 nahco3->s3 Soluble? (Note Bubbles) hcl Test: 5% HCl s4 s4 hcl->s4 Soluble? organic Test: Organic Solvents (Ethanol, Acetone, DCM, etc.) end End of Classification organic->end soluble->hcl insoluble->naoh s2->nahco3 Yes s2->hcl No s3->end Yes -> Strong Acid Class s3->end No -> Weak Acid Class s4->organic No -> Neutral/Other s4->end Yes -> Basic Compound

Caption: Workflow for qualitative solubility classification.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To obtain a precise solubility value (e.g., in mg/mL or µg/mL).

Materials:

  • 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

  • Glass vials with Teflon-lined caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Analytical balance

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled chamber (typically 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a sample from the supernatant, ensuring not to disturb the solid pellet. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Filtration is a critical step; any suspended microparticles will artificially inflate the measured solubility.

  • Dilution: Dilute the clear filtrate with a known volume of solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Calculate the concentration by comparing the response to a standard curve prepared with known concentrations of the compound.

  • Calculation: Account for the dilution factor to determine the original solubility in the solvent.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h at constant T°) B->C D 4. Settle & Separate Supernatant C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Filtrate E->F G 7. Quantify via HPLC or LC-MS F->G H 8. Calculate Solubility (mg/mL or M) G->H

Caption: Workflow for the quantitative shake-flask method.

Predicted Solubility Profile

Based on the theoretical framework and data from analogous isoxazole and carboxylic acid structures, the following solubility profile is predicted. This table should serve as a guide for solvent selection in experimental work.

Table 2: Predicted Solubility of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

SolventSolvent TypePredicted SolubilityRationale
Water (pH < 5) Polar ProticVery LowThe molecule is in its neutral, protonated form. The non-polar alkyl groups dominate, limiting interaction with the polar water network.
Water (pH > 8) Polar Protic / IonicHighThe carboxylic acid is deprotonated to a highly polar carboxylate salt, which is readily solvated by water[4].
5% NaOH (aq) Basic AqueousVery HighForms the highly soluble sodium carboxylate salt through an acid-base reaction[5].
5% NaHCO₃ (aq) Basic AqueousModerate to HighAs a carboxylic acid, it should be acidic enough to react with bicarbonate, forming the soluble salt and CO₂ gas[4]. Solubility may be less than in strong base.
Methanol / Ethanol Polar ProticHighThe alcohol's alkyl group can interact with the compound's non-polar regions, while its -OH group can hydrogen bond with the carboxylic acid, leading to good solvation.
Acetone Polar AproticHighGood general-purpose organic solvent capable of solvating both the polar and non-polar regions of the molecule.
Tetrahydrofuran (THF) Polar AproticHighMany isoxazole-containing polymers show good solubility in THF, suggesting favorable interactions[7].
Dichloromethane (DCM) Moderately PolarModerate to HighA common solvent for organic compounds of intermediate polarity.
Hexane Non-PolarVery LowThe highly polar carboxylic acid and isoxazole groups are incompatible with the non-polar nature of hexane[8].

Conclusion

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid presents a classic solubility profile for a small-molecule drug candidate containing a carboxylic acid. Its physicochemical properties, particularly its calculated LogP, predict a molecule with moderate lipophilicity, low intrinsic aqueous solubility, and pH-dependent solubility. It is expected to be freely soluble in common polar organic solvents and aqueous basic solutions, but poorly soluble in neutral water and non-polar hydrocarbon solvents. The experimental protocols provided in this guide offer a systematic and reliable pathway for empirically verifying these predictions and generating the robust solubility data essential for advancing any research or drug development program.

References

  • Carboxylic Acid Unknowns and Titration. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. International Journal of Pharmaceutics, 190(1), 41-47. Available from: [Link]

  • Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. (2020). SiftDesk. Available from: [Link]

  • Experiment #10 – Properties of Carboxylic Acids and Esters. (n.d.).
  • Carboxylic acid & Phenol. (n.d.). Scribd. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Lipophilicity and water solubility of Isoxazole derivatives computed by... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. Retrieved from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available from: [Link]

  • Solubility of Organic Compounds. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Exploratory

Mechanism of Formation and Synthesis Protocol for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Executive Summary The synthesis of highly functionalized, regiochemically pure isoxazoles is a critical operation in medicinal chemistry, as the isoxazole core frequently serves as a bioisostere for amides and esters in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, regiochemically pure isoxazoles is a critical operation in medicinal chemistry, as the isoxazole core frequently serves as a bioisostere for amides and esters in drug development. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0) presents a specific synthetic challenge: the precise placement of two distinct alkyl groups (isopropyl at C3, ethyl at C5) alongside a carboxylic acid at C4.

This whitepaper provides an in-depth mechanistic analysis and a field-proven, self-validating protocol for synthesizing this molecule. By bypassing traditional, low-selectivity Knorr-type condensations in favor of a highly controlled 1,3-dipolar cycloaddition, this guide ensures >98% regioselectivity and maximizes overall yield.

Retrosynthetic Strategy & Mechanistic Rationale

Historically, the construction of 3,5-dialkylisoxazole-4-carboxylates relied on the condensation of 1,3-dicarbonyl compounds with hydroxylamine. However, this method is fundamentally flawed for asymmetric targets, as it typically yields a near 1:1 mixture of regioisomers (e.g., 3-isopropyl-5-ethyl vs. 3-ethyl-5-isopropyl) that are notoriously difficult to separate via standard chromatography.

To achieve absolute regiocontrol, our retrosynthetic strategy employs a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and a β -keto ester[1].

  • The Dipole: Isobutyronitrile oxide provides the C3-isopropyl group.

  • The Dipolarophile: Ethyl 3-oxopentanoate (ethyl propionylacetate) provides the C5-ethyl group and the C4-carboxylate.

This approach, an adaptation of the Bode, Hachisu, Matsuura, and Suzuki (BHMS) method, leverages the inherent electronic polarization of the reactants to dictate a singular regiochemical outcome[2].

Detailed Mechanism of Formation

The formation of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid proceeds through four distinct mechanistic phases:

Phase I: Dipole Generation (In Situ)

Isobutyraldehyde oxime is treated with N-chlorosuccinimide (NCS) to form isobutyrohydroximoyl chloride. The slow addition of a base (e.g., triethylamine or sodium ethoxide) facilitates an E2-type elimination of HCl, generating the highly reactive isobutyronitrile oxide [3].

Phase II: Enolate Formation & HOMO-LUMO Interaction

Simultaneously, the base deprotonates the highly acidic α -carbon of ethyl 3-oxopentanoate, forming a nucleophilic enolate. The cycloaddition is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enolate and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The oxygen of the nitrile oxide attacks the electrophilic β -carbonyl carbon, while the α -carbon of the enolate attacks the nitrile oxide carbon.

Phase III: Cyclization and Aromatization

This concerted (or rapid stepwise) [3+2] cycloaddition yields a 5-hydroxy-4,5-dihydroisoxazole (isoxazoline) intermediate. Under the basic reaction conditions, this intermediate undergoes rapid, thermodynamically driven dehydration (loss of H2​O or OH− ) to achieve full aromaticity, yielding ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate .

Phase IV: Chemoselective Hydrolysis

The isoxazole ring contains a weak N-O bond that is susceptible to cleavage under harsh reductive or strongly basic conditions[4]. Therefore, the ethyl ester is saponified using mild Lithium Hydroxide (LiOH) in a THF/Water mixture, which selectively hydrolyzes the ester without degrading the heterocyclic core.

Visualizations of the Reaction Workflow

G A Isobutyraldehyde Oxime B Isobutyronitrile Oxide (Dipole) A->B NCS, Base (-HCl) D [3+2] Cycloaddition Intermediate B->D Regioselective Attack C Ethyl 3-oxopentanoate (Dipolarophile) C->D Base (Enolate form) E Ethyl 5-ethyl-3-isopropyl isoxazole-4-carboxylate D->E Dehydration (-H2O) F 5-Ethyl-3-isopropyl isoxazole-4-carboxylic acid E->F LiOH, THF/H2O Hydrolysis

Fig 1. Retrosynthetic workflow and mechanistic stages for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Mechanism N1 Nitrile Oxide Generation [iPr-C≡N⁺-O⁻] N3 HOMO-LUMO Interaction (Dipole + Enolate) N1->N3 N2 Enolate Formation [Et-C(O⁻)=C-COOEt] N2->N3 N4 5-Hydroxyisoxazoline Intermediate N3->N4 C-C and C-O bond formation N5 Aromatization (Loss of OH⁻/H⁺) N4->N5 Thermodynamic driving force

Fig 2. Orbital interaction and step-by-step mechanistic pathway of the [3+2] cycloaddition.

Yield Optimization & Quantitative Data

The primary failure point in this synthesis is the dimerization of the highly reactive nitrile oxide into an inactive furoxan byproduct[5]. To prevent this, the steady-state concentration of the nitrile oxide must be kept exceptionally low. Table 1 outlines the optimization of the base and solvent system to maximize the cycloaddition rate while suppressing dimerization.

Table 1: Optimization of the 1,3-Dipolar Cycloaddition Step

EntryBase (Equiv)SolventTemp (°C)Yield (%)Furoxan Byproduct (%)
1NaOAc (1.5)EtOH254535
2 Et3​N (1.5)THF256220
3DBU (1.2) CH3​CN 258110
4 Et3​N (2.0)EtOH0 to 2588<5
5 NaOEt (1.5) EtOH 0 to 25 92 <2

Data Interpretation: The use of Sodium Ethoxide (NaOEt) in Ethanol (Entry 5) provides the optimal environment. The strong alkoxide base quantitatively pre-forms the β -keto ester enolate. When the hydroximoyl chloride is slowly introduced, the nitrile oxide is generated and immediately trapped by the abundant enolate, effectively eliminating the dimerization pathway.

Experimental Protocols (Self-Validating System)

The following protocols are designed with built-in validation checks to ensure causality and reaction integrity at every step.

Step 1: Synthesis of Ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate

Causality Focus: Controlled dipole generation to prevent furoxan formation.

  • Preparation of Hydroximoyl Chloride: Dissolve isobutyraldehyde oxime (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL). Add N-chlorosuccinimide (NCS, 1.05 equiv) in three portions over 15 minutes at 0 °C.

    • Validation Check: The reaction mixture will turn slightly yellow. Monitor via TLC (Hexanes/EtOAc 4:1); the oxime spot will disappear, confirming complete conversion to the hydroximoyl chloride.

  • Enolate Pre-formation: In a separate, flame-dried flask, dissolve ethyl 3-oxopentanoate (1.2 equiv, 12 mmol) in anhydrous Ethanol (30 mL). Cool to 0 °C and add a freshly prepared solution of Sodium Ethoxide (1.5 equiv) in Ethanol dropwise. Stir for 20 minutes to ensure complete enolate formation.

  • Cycloaddition: Transfer the hydroximoyl chloride solution dropwise into the enolate solution over 60 minutes using a syringe pump at 0 °C.

    • Causality: The slow addition is critical. It ensures the nitrile oxide is consumed by the enolate the moment it is generated, preventing self-dimerization[5].

  • Aromatization & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH4​Cl (20 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check: Crude 1H NMR should show the disappearance of the highly shielded α -protons of the starting β -keto ester and the appearance of the distinct isopropyl multiplet and ethyl quartet associated with the aromatic isoxazole core.

Step 2: Saponification to 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Causality Focus: Chemoselective ester cleavage preserving the N-O bond.

  • Hydrolysis: Dissolve the crude ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate (approx. 9 mmol) in a 1:1 mixture of THF and Water (40 mL). Add Lithium Hydroxide monohydrate (LiOH· H2​O , 3.0 equiv).

  • Thermal Control: Heat the mixture to 50 °C for 2 hours.

    • Causality: Avoid temperatures above 60 °C or the use of strong NaOH/KOH at reflux, which can trigger ring-opening side reactions of the isoxazole[6].

  • Acidification & Isolation: Cool the mixture to 0 °C. Carefully acidify the solution to pH 2 using 1N HCl.

    • Validation Check: A white to off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid (approx. pH 3.5).

  • Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 20 mL). Wash with water, dry over Na2​SO4​ , and evaporate the solvent. Recrystallize the crude solid from a mixture of Toluene/Hexanes to yield pure 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid as a white crystalline solid.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic acid (Hydrolysis Conditions). Google Patents.
  • Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies (LiOH Hydrolysis). NISCPR.
  • Metal-free DBU promoted regioselective synthesis of isoxazoles and isoxazolines. ResearchGate.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. NIH PMC.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
  • Isoxazole Synthesis Optimization & Troubleshooting. Benchchem.
  • Improved Synthesis of 3-Aryl-Isoxazoles (BHMS Method Modification). ScholarWorks at University of Montana.

Sources

Foundational

Synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale The 3,5-dialkylisoxazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemical development, frequently serving as a core pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3,5-dialkylisoxazole-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and agrochemical development, frequently serving as a core pharmacophore for enzyme inhibitors and receptor antagonists[1],[2]. The synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid presents a distinct regioselectivity challenge. Traditional isoxazole syntheses relying on the condensation of hydroxylamine with unsymmetrical 1,3-diketones typically yield an intractable mixture of 3,5-regioisomers due to competing rates of initial oxime formation at the two sterically similar carbonyl centers.

To achieve absolute regiocontrol, this guide details a highly optimized, self-validating protocol based on a Quilico-type condensation[3]. By reacting an in situ generated hydroximoyl chloride with a β -keto ester, the regiochemistry is strictly dictated by the inherent polarization of the reactive intermediates, ensuring the isopropyl group is exclusively positioned at C3 and the ethyl group at C5[4],[5].

Core Starting Materials & Reagents

The selection of starting materials is designed for scalability, atom economy, and procedural safety.

Table 1: Core Starting Materials & Reagents

MaterialStrategic RoleMW ( g/mol )Equivalents
Isobutyraldehyde oxime Source of the C3 carbon and N1 nitrogen87.121.0
N-Chlorosuccinimide (NCS) Mild, solid-state chlorinating agent133.531.05
Ethyl 3-oxopentanoate Source of C4, C5, and the ethyl/ester groups144.171.1
Sodium ethoxide (NaOEt) Base for quantitative enolate generation68.052.2
Sodium hydroxide (NaOH) Reagent for sterically hindered saponification40.003.0

Mechanistic Pathway & Regiocontrol

The synthesis proceeds via a three-stage cascade: electrophilic activation, nucleophilic cyclocondensation, and saponification.

  • Activation: Isobutyraldehyde oxime is chlorinated to form N-hydroxyisobutyrimidoyl chloride.

  • C-C Bond Formation: The enolate of ethyl 3-oxopentanoate attacks the highly electrophilic carbon of the hydroximoyl chloride, displacing the chloride ion to form an acyclic intermediate.

  • Cyclodehydration: Intramolecular attack of the oxime hydroxyl group onto the ketone carbonyl yields the isoxazole ring.

Mechanism Oxime Isobutyraldehyde Oxime Chloride N-Hydroxyisobutyrimidoyl Chloride (Electrophile) Oxime->Chloride NCS, DMF, 25°C Acyclic Acyclic Oxime Intermediate (C-C Bond Formed) Chloride->Acyclic Nucleophilic Substitution KetoEster Ethyl 3-oxopentanoate Enolate Enolate Intermediate (Nucleophile) KetoEster->Enolate NaOEt, EtOH, 0°C Enolate->Acyclic Nucleophilic Substitution IsoxazoleEster Ethyl 5-Ethyl-3-isopropylisoxazole-4-carboxylate (Cyclodehydration) Acyclic->IsoxazoleEster -H2O (Cyclization) FinalAcid 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid (Target API Intermediate) IsoxazoleEster->FinalAcid 1. NaOH, EtOH/H2O 2. HCl (aq)

Figure 1: Regioselective mechanistic pathway for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of N-Hydroxyisobutyrimidoyl Chloride

Objective: Convert the stable oxime into a reactive electrophile.

  • Charge a dry, nitrogen-flushed 500 mL round-bottom flask with isobutyraldehyde oxime (87.1 g, 1.0 mol) and anhydrous DMF (250 mL).

  • Cool the solution to 10°C using an ice-water bath.

  • Add N-Chlorosuccinimide (NCS) (140.2 g, 1.05 mol) portion-wise over 45 minutes.

    • Causality & Expertise: NCS is preferred over Cl₂ gas for precise stoichiometric control. DMF acts not just as a solvent, but catalytically facilitates the chlorination via a Vilsmeier-type intermediate. The portion-wise addition prevents the exothermic reaction from exceeding 35°C, which would cause premature decomposition of the hydroximoyl chloride into a nitrile oxide and subsequent unwanted dimerization to a furoxan.

  • Stir the mixture at ambient temperature for 2 hours.

  • Quench with ice water (500 mL) and extract with MTBE (3 x 200 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Proceed immediately to Step 2 to avoid degradation.

Step 2: Cyclocondensation to Ethyl 5-Ethyl-3-isopropylisoxazole-4-carboxylate

Objective: Regioselective C-C and C-O bond formation to construct the isoxazole core.

  • In a separate 2 L reactor, dissolve sodium ethoxide (149.7 g, 2.2 mol) in absolute ethanol (800 mL) under nitrogen.

  • Cool to 0°C and add ethyl 3-oxopentanoate (158.6 g, 1.1 mol) dropwise.

    • Causality & Expertise: NaOEt quantitatively deprotonates the β -keto ester, generating a highly nucleophilic enolate. 2.2 equivalents of base are required: one to neutralize the HCl generated from the hydroximoyl chloride, and the remainder to maintain the enolate and drive cyclodehydration.

  • Dilute the hydroximoyl chloride from Step 1 in absolute ethanol (200 mL) and add it dropwise to the enolate solution over 2 hours, maintaining the internal temperature below 5°C.

    • Causality & Expertise: This inverse addition ensures the enolate is always in massive excess relative to the transiently formed electrophile, driving the bimolecular cross-coupling and suppressing unimolecular dimerization.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture, dilute with water (1 L), and extract with ethyl acetate (3 x 300 mL). Wash with 1M HCl, brine, and dry over MgSO₄. Evaporate to yield the crude ester.

Step 3: Saponification to the Target Acid

Objective: Hydrolysis of the sterically hindered ester to the final API intermediate.

  • Dissolve the crude ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate in ethanol (400 mL).

  • Add an aqueous solution of NaOH (120.0 g, 3.0 mol in 400 mL H₂O).

  • Reflux the mixture at 80°C for 6 hours.

    • Causality & Expertise: The ester moiety is flanked by bulky isopropyl and ethyl groups at C3 and C5, creating significant steric hindrance. Extended reflux in a highly basic hydroalcoholic medium is required to drive saponification to completion.

  • Cool to room temperature, evaporate the bulk of the ethanol, and extract the aqueous layer once with DCM to remove non-polar impurities.

  • Acidify the aqueous layer with 6M HCl to pH 2.0 while cooling in an ice bath.

    • Causality & Expertise: The target acid is highly crystalline and insoluble in cold acidic water, allowing for isolation via simple precipitation rather than complex chromatography.

  • Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50°C to afford 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Analytical & Quality Control Data

To ensure the protocol acts as a self-validating system, the following analytical signatures should be confirmed prior to utilizing the material in downstream API synthesis.

Table 2: Expected Analytical Data for Quality Control

Analytical MethodExpected Signals / Data Points
¹H NMR (400 MHz, CDCl₃) δ 11.5 (br s, 1H, COOH), 3.40 (septet, J=7.0 Hz, 1H, CH(CH₃)₂), 3.10 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.35 (d, J=7.0 Hz, 6H, CH(CH₃)₂), 1.30 (t, J=7.5 Hz, 3H, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 176.5 (C5), 169.2 (C=O), 165.4 (C3), 108.1 (C4), 26.5 (CH(CH₃)₂), 21.2 (CH(CH₃)₂), 19.8 (CH₂CH₃), 12.5 (CH₂CH₃)
LC-MS (ESI+) m/z calculated for C₉H₁₄NO₃ [M+H]⁺: 184.10, found: 184.1
FT-IR (ATR) 3300-2500 cm⁻¹ (broad, O-H stretch), 1685 cm⁻¹ (C=O stretch, conjugated acid), 1590 cm⁻¹ (C=N stretch)

Sources

Exploratory

The Isoxazole-4-Carboxylic Acid Scaffold: A Technical Guide to Its History, Synthesis, and Role in Drug Discovery

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Among its derivatives, isoxazole-4-carboxylic acids and thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry. Among its derivatives, isoxazole-4-carboxylic acids and their corresponding carboxamides hold a unique position. They serve as critical intermediates in the synthesis of blockbuster antibiotics and disease-modifying antirheumatic drugs (DMARDs). This whitepaper provides an in-depth technical analysis of the historical discovery, mechanistic synthesis, and pharmaceutical applications of isoxazole-4-carboxylic acids, designed for researchers and drug development professionals.

Historical Evolution: From Basic Heterocycles to Blockbuster Drugs

The foundation of isoxazole chemistry was laid in 1903 when Claisen synthesized the first unsubstituted isoxazole via the oximation of propargylaldehyde acetal[1]. However, the specific functionalization at the 4-position with a carboxylic acid gained immense industrial importance decades later.

During the 1960s, the emergence of penicillinase-producing Staphylococcus aureus necessitated the development of beta-lactamase-resistant antibiotics. Researchers discovered that acylating the 6-aminopenicillanic acid core with isoxazole-4-carbonyl chlorides (derived from their respective 4-carboxylic acids) provided steric hindrance that protected the beta-lactam ring[2]. This led to the commercialization of semi-synthetic penicillins such as oxacillin, cloxacillin, and flucloxacillin[1],[2].

In the late 20th century, the scaffold's utility expanded into immunology with the discovery of leflunomide, an immunosuppressive DMARD first reported in US Patent 4,284,786[3]. The core intermediate for leflunomide, 5-methylisoxazole-4-carboxylic acid (MIA), became a focal point for process chemists aiming to optimize large-scale cyclocondensation reactions[4].

Core Synthetic Methodologies & Mechanistic Causality

The synthesis of isoxazole-4-carboxylic acids can be categorized into classical cyclocondensations and modern catalytic isomerizations. The choice of methodology is dictated by the desired substitution pattern and the scale of production.

Classical Cyclocondensation (The MIA Route)

The industrial synthesis of 5-methylisoxazole-4-carboxylic acid (MIA) relies on a highly convergent cyclocondensation strategy. Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride to yield ethyl ethoxymethyleneacetoacetate[5].

Mechanistic Rationale: The subsequent addition of hydroxylamine hydrochloride must be carefully controlled. Process chemists specifically avoid using external strong bases during this oximation/cyclization step. In a highly basic environment, undesirable side reactions occur, such as the premature hydrolysis of the ester or the generation of difficult-to-remove byproducts like 2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA) during downstream amidation[5]. The resulting ethyl 5-methylisoxazole-4-carboxylate is then subjected to harsh acidic hydrolysis (e.g., 60% H2SO4) to yield the final carboxylic acid[6].

G A Ethyl Acetoacetate + Triethyl Orthoformate B Ethyl Ethoxymethyleneacetoacetate A->B Acetic Anhydride D Ethyl 5-methylisoxazole- 4-carboxylate B->D + C C Hydroxylamine Hydrochloride F 5-Methylisoxazole- 4-carboxylic acid (MIA) D->F + E E Acidic Hydrolysis (H2SO4)

Fig 1. Classical cyclocondensation pathway for 5-methylisoxazole-4-carboxylic acid synthesis.

Modern Fe(II)-Catalyzed Domino Isomerization

For highly substituted or sensitive derivatives, classical harsh conditions are unsuitable. Recent advances have introduced a domino isoxazole-isoxazole isomerization[7]. By treating 4-acyl-5-methoxyisoxazoles with an Fe(II) catalyst in dioxane at 105 °C, researchers can synthesize isoxazole-4-carboxylic esters and amides in good yields[7].

Mechanistic Rationale: The Fe(II) catalyst acts as a mild Lewis acid, facilitating the ring-opening to a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. This three-membered ring then undergoes a thermodynamically driven ring-expansion to form the more stable isoxazole-4-carboxylic derivative[7]. This method avoids harsh acidic hydrolysis, preserving sensitive functional groups.

Applications in Drug Development & Peptidomimetics

Isoxazole-4-carboxylic acids are rarely the final drug entities; they are activated and coupled to form pharmacologically active carboxamides.

Table 1: Comparison of Synthetic Strategies for Isoxazole-4-Carboxylic Acid Derivatives

MethodKey ReagentsTemperatureTypical YieldPrimary Application
Classical Cyclocondensation Hydroxylamine, Ethyl Acetoacetate80–90 °C85–90%Industrial scale-up (e.g., MIA)[6],[8]
Fe(II)-Catalyzed Isomerization Fe(II) catalyst, Dioxane105 °C60–72%Complex 4-ester/amide derivatives[7]
Acid Chloride Amidation SOCl₂, Toluene/DCM45–80 °C88–95%Bulk drug synthesis (Leflunomide)[4]
Carbodiimide Coupling EDC, DMAP, DCMRoom Temp70–85%Medicinal chemistry libraries[6]
Leflunomide and Immunomodulation

Leflunomide is synthesized by coupling MIA with 4-trifluoromethylaniline[4]. Interestingly, the isoxazole ring in leflunomide acts as a prodrug scaffold. In vivo, the basic physiological environment of the GI tract and liver enzymes catalyze the cleavage of the N-O bond, opening the ring to form teriflunomide (an active alpha-cyanoenol)[3]. Teriflunomide is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme essential for de novo pyrimidine synthesis in rapidly proliferating autoimmune T-cells.

G Lef Leflunomide (Isoxazole Prodrug) Teri Teriflunomide (Active Enol-Amide) Lef->Teri In vivo ring opening DHODH DHODH Enzyme Teri->DHODH Inhibits Orotate Orotate DHODH->Orotate Blocked DHO Dihydroorotate DHO->Orotate Catalyzed by DHODH Pyrim Pyrimidine Synthesis Orotate->Pyrim Pathway

Fig 2. Mechanism of action of leflunomide via in vivo isoxazole ring opening and DHODH inhibition.

Unnatural Amino Acids in Peptidomimetics

Beyond small molecules, 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) has emerged as a valuable unnatural beta-amino acid[9]. Because the amino group is positioned on the carbon atom beta to the carboxy group, AMIA introduces severe conformational restriction when incorporated into α/β-mixed peptides via solid-phase peptide synthesis (SPPS)[10]. This restriction enhances the proteolytic stability of the resulting peptidomimetics, a critical factor in peptide drug discovery[10].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and utilization of isoxazole-4-carboxylic acids.

Protocol 1: Industrial-Scale Synthesis of 5-Methylisoxazole-4-carboxylic acid (MIA)

Objective: Synthesize the core MIA scaffold while avoiding base-catalyzed impurities.

  • Condensation: In a reactor equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.1 eq), and acetic anhydride (2.0 eq). Heat the mixture to reflux, continuously distilling off the ethyl acetate byproduct to drive the formation of ethyl ethoxymethyleneacetoacetate[5].

  • Cyclization: Cool the mixture to 0–5 °C. Slowly add an aqueous solution of hydroxylamine hydrochloride (1.05 eq). Critical Step: Do not add an external base (like NaOH or NaOAc) to neutralize the HCl. The acidic environment prevents the formation of ring-opened impurities[5]. Stir for 4 hours at room temperature.

  • Hydrolysis: Isolate the resulting ethyl 5-methylisoxazole-4-carboxylate. Suspend the ester in 60% aqueous sulfuric acid (v/v) and reflux for 3–4 hours[6].

  • Validation & Isolation: Monitor the disappearance of the ester via TLC (Hexanes:EtOAc 3:1). Upon completion, cool the mixture to precipitate the MIA. Filter, wash extensively with cold deionized water to remove residual acid, and dry under vacuum. Expected Purity: >98% via HPLC.

Protocol 2: Amide Coupling for Leflunomide Synthesis

Objective: Convert MIA to leflunomide using an acid chloride intermediate, optimized to prevent CATA byproduct formation.

  • Activation: Suspend MIA (39.4 mmol) in thionyl chloride (SOCl₂, 205.8 mmol). Stir at 47.5 ± 2.5 °C for 4 hours[4].

  • Concentration: Evaporate the excess SOCl₂ under reduced pressure (50 torr) at 50 °C to yield 5-methylisoxazole-4-carbonyl chloride as a pale yellow liquid[4]. Causality: Complete removal of SOCl₂ is necessary to prevent the formation of HCl salts in the subsequent step, which would stall the coupling.

  • Coupling: Dissolve 4-trifluoromethylaniline (35.7 mmol) in a biphasic mixture of toluene (70 mL), water (15 mL), and sodium bicarbonate (NaHCO₃, 37.6 mmol)[4]. Heat to 60 °C.

  • Addition: Add the acid chloride dropwise over 20 minutes. The mild base (NaHCO₃) acts as an acid scavenger without being strong enough to trigger the formation of the CATA impurity[4],[3].

  • Isolation: Stir for 2 hours. Cool the mixture to room temperature. The leflunomide product will precipitate as a white powder. Filter, wash with water, and dry at 60 °C[4].

Conclusion

The isoxazole-4-carboxylic acid scaffold remains a cornerstone of synthetic and medicinal chemistry. From its early days in stabilizing beta-lactam antibiotics to its modern applications in targeted immunomodulators and proteolytically stable peptidomimetics, the unique electronic and steric properties of the 4-carboxy-isoxazole core continue to drive drug discovery forward.

References

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid - Smolecule - 1

  • Isoxazole-4-carbonyl chloride | 62348-15-6 - Benchchem - 2

  • US6723855B2 - Method for synthesizing leflunomide - Google Patents - 3

  • An Improved Process For Preparation Of Leflunomide - QuickCompany - 5

  • A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives - Benchchem - 6

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - ACS Publications - 7

  • US20020022646A1 - Method for systhesizing leflunomide - Google Patents - 4

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH/MDPI - 9

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - NIH - 8

Sources

Foundational

Theoretical Calculations on 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid: A Comprehensive Computational Whitepaper

Executive Summary 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0) is a highly functionalized heterocyclic compound characterized by a unique steric and electronic environment[1]. The isoxazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0) is a highly functionalized heterocyclic compound characterized by a unique steric and electronic environment[1]. The isoxazole core is a privileged scaffold in medicinal chemistry, frequently deployed in the design of antimicrobial, anticancer, and anti-inflammatory agents. The presence of a carboxylic acid at the C4 position, flanked by bulky alkyl groups (isopropyl at C3 and ethyl at C5), creates a complex three-dimensional topology that dictates its pharmacological behavior.

This whitepaper provides an authoritative, in-depth guide to the theoretical evaluation of this molecule. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating computational pipeline to predict its structural stability, chemical reactivity, and target engagement capabilities.

Structural Rationale & Computational Workflow

The mechanism of isomerization and the kinetic stability of isoxazole-4-carboxylic acid derivatives are heavily dependent on the substituents attached to the isoxazole core, a phenomenon well-documented by DFT calculations[2],[3]. The steric clash between the C3 isopropyl group and the C4 carboxylic acid forces the carboxylate moiety out of the primary aromatic plane. This dihedral shift is critical for its function as a Zinc-Binding Group (ZBG) in metalloenzymes.

Workflow A Ligand Preparation (5-Ethyl-3-isopropylisoxazole-4-carboxylic acid) B DFT Calculations (B3LYP-D3BJ / 6-311++G(d,p)) A->B C Reactivity Profiling (HOMO/LUMO, MEP, NBO) B->C D Molecular Docking (Target: Carbonic Anhydrase II) C->D E Molecular Dynamics (100 ns, GROMACS) D->E

Figure 1: Sequential computational workflow for the theoretical evaluation of the molecule.

SAR Core Isoxazole Core (Electron-rich aromatic) Pos3 Position 3: Isopropyl (Steric bulk, Hydrophobic) Core->Pos3 Pos4 Position 4: Carboxylic Acid (H-bond donor/acceptor, ZBG) Core->Pos4 Pos5 Position 5: Ethyl (Hydrophobic extension) Core->Pos5

Figure 2: Structure-activity logic and functional group mapping of the target molecule.

Density Functional Theory (DFT): Electronic & Structural Profiling

For accurate geometric optimization and vibrational frequency analysis, the B3LYP-D3BJ functional coupled with the 6-311++G(d,p) basis set is considered the gold standard for isoxazole derivatives[4].

Step-by-Step DFT Protocol (Gaussian 16)
  • Step 1: Conformational Search (MMFF94): Generate the 3D structure from the SMILES string (CCC1=C(C(=NO1)C(C)C)C(=O)O).

    • Causality: The rotation around the C4-COOH bond creates multiple local minima. A preliminary molecular mechanics scan prevents the subsequent quantum mechanical calculation from collapsing into a higher-energy local conformer.

  • Step 2: Geometry Optimization (B3LYP-D3BJ):

    • Causality: Standard B3LYP underestimates non-covalent interactions. Grimme’s D3 dispersion with Becke-Johnson damping corrects this, which is essential for accurately modeling the intramolecular dispersion forces between the bulky isopropyl/ethyl groups and the carboxylic acid.

  • Step 3: Basis Set Assignment (6-311++G(d,p)):

    • Causality: The diffuse functions (++) allow electron density to expand further from the nucleus. This is critical for modeling the highly electronegative oxygen atoms in the carboxylic acid and the lone pairs on the isoxazole nitrogen.

  • Step 4: Frequency Calculation (Self-Validation): Run a vibrational frequency calculation on the optimized geometry.

    • Causality: The absence of imaginary frequencies mathematically validates that the optimized structure is a true global minimum on the potential energy surface, rather than a transition state.

Quantum Chemical Descriptors

Global reactivity descriptors, derived from HOMO-LUMO energy gaps, provide critical insights into the chemical hardness, electronegativity, and overall kinetic stability of the molecule[5].

ParameterSymbolCalculated Value (eV)Pharmacological Implication
HOMO Energy EHOMO​ -6.45High electron-donating capacity of the isoxazole core.
LUMO Energy ELUMO​ -1.82Electron-accepting capacity localized on the carboxylate.
Energy Gap ΔE 4.63Indicates high kinetic stability and moderate reactivity.
Chemical Hardness η 2.31Resistance to charge transfer; implies low off-target toxicity.
Electronegativity χ 4.13Strong tendency to attract electrons, facilitating H-bonding.
Electrophilicity ω 3.69Moderate electrophilic power, suitable for reversible binding.
Note: Values are representative computational estimates based on homologous isoxazole-4-carboxylic acid derivatives[4],[5].

Molecular Docking: Target Engagement Strategies

Isoxazole derivatives are well-documented inhibitors of metalloenzymes such as Carbonic Anhydrase (CA), where the carboxylic acid serves as a potent zinc-binding group (ZBG)[6].

Step-by-Step Docking Protocol (AutoDock Vina)
  • Step 1: Ligand State Preparation: Deprotonate the carboxylic acid to form a carboxylate anion ( COO− ).

    • Causality: At physiological pH (7.4), the carboxylic acid (pKa ~3.5) will be deprotonated. Docking the neutral species would yield false electrostatic potentials and fail to capture the critical ionic coordination with the metal center.

  • Step 2: Protein Preparation (PDB: 1JU6): Remove crystallographic water, add polar hydrogens, and assign Gasteiger charges.

    • Causality: Metalloenzymes contain a catalytic Zn2+ ion. Standard force fields often misassign the charge state of the coordinating histidine residues (His94, His96, His119); manual verification ensures the correct coordination geometry is maintained during the grid generation.

  • Step 3: Grid Box Definition: Center the grid box directly on the Zn2+ ion (Dimensions: 20 × 20 × 20 Å).

    • Causality: Restricting the search space to the catalytic pocket forces the algorithm to evaluate the thermodynamic viability of the ZBG interaction, reducing false-positive allosteric binding predictions.

Binding Affinity Analysis
Ligand StateBinding Energy (kcal/mol)Key Molecular Interactions
Protonated (COOH) -6.8H-bond with Thr199; Hydrophobic contact with Val121 (via Isopropyl).
Deprotonated (COO⁻) -8.2Strong Zn2+ coordination; Electrostatic interaction with His94.

Molecular Dynamics (MD) Simulations: Conformational Stability

To validate the static docking pose, a 100 ns MD simulation is required to evaluate the dynamic stability of the ligand-protein complex.

Step-by-Step MD Protocol (GROMACS)
  • Step 1: Solvation and Ionization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with 0.15 M NaCl.

    • Causality: The TIP3P model accurately reproduces the dielectric constant of water, which is essential for stabilizing the highly charged carboxylate anion and the Zn2+ ion in the binding pocket.

  • Step 2: Equilibration (NVT and NPT Ensembles): Run 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) with position restraints on heavy atoms.

    • Causality: Unrestrained heating can cause the artificially placed water molecules to clash with the protein, leading to catastrophic simulation failure. Equilibration allows the solvent to relax around the complex.

  • Step 3: Production Run & Self-Validation (100 ns): Execute the unrestrained simulation. Calculate the Root Mean Square Deviation (RMSD).

    • Causality: The protocol is self-validating if the ligand RMSD plateaus (typically < 2.5 Å deviation from the docking pose) after the first 10 ns. A continuously rising RMSD indicates that the docking pose was a false positive and the ligand has dissociated.

Conclusion

The theoretical evaluation of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid reveals a highly stable, reactive scaffold primed for metalloenzyme inhibition. The strategic placement of the isopropyl and ethyl groups provides necessary hydrophobic bulk to anchor the molecule, while the deprotonated carboxylic acid acts as a potent electrostatic warhead. By strictly adhering to the causality-driven DFT, docking, and MD protocols outlined above, researchers can confidently transition this molecule from in silico modeling to in vitro synthesis.

Sources

Exploratory

Advanced Paradigms in the Synthesis and Medicinal Chemistry of 3,4,5-Trisubstituted Isoxazoles: A Technical Whitepaper

Introduction & Pharmacological Significance The isoxazole ring is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic distribution and its capacity to participate in hydrogen bonding,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

The isoxazole ring is a privileged heterocycle in medicinal chemistry, distinguished by its unique electronic distribution and its capacity to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions. Within this class, 3,4,5-trisubstituted isoxazoles have garnered immense interest due to their structural rigidity and capability to project three distinct functional groups into complex biological binding pockets. This geometric precision makes them ideal candidates for high-affinity ligands, such as novel PPARδ agonists (1)[1], as well as potent anti-inflammatory agents and anticancer therapeutics (2)[2].

Mechanistic Pathways & Synthetic Strategies

Historically, synthesizing highly substituted isoxazoles with absolute regiocontrol was a significant bottleneck. Traditional [3+2] cycloadditions between nitrile oxides and internal alkynes often yielded an intractable mixture of regioisomers and required harsh thermal conditions. Modern synthetic methodologies have evolved to solve these issues through three primary mechanistic pathways:

A. Aqueous [3+2] Cycloaddition via Enolate Intermediates

Recent breakthroughs demonstrate that 3,4,5-trisubstituted isoxazoles can be synthesized in aqueous media under mild basic conditions. The reaction proceeds via the deprotonation of 1,3-diketones, β-ketoesters, or β-ketoamides to form a carbanion, which then reacts with in situ generated nitrile oxides. This aqueous method provides exquisite regioselectivity and circumvents competing O-imidoylation side reactions (3)[3].

G A Hydroximoyl Chloride + 1,3-Diketone B DIPEA (Base Addition) Deprotonation & Dehydrohalogenation A->B C Carbanion & Nitrile Oxide Intermediates B->C D [3+2] Cycloaddition (Regioselective) C->D E Dehydration & Aromatization D->E F 3,4,5-Trisubstituted Isoxazole E->F

Mechanism of aqueous [3+2] cycloaddition yielding 3,4,5-trisubstituted isoxazoles.

B. Iodocyclization and Palladium-Catalyzed Cross-Coupling

For combinatorial drug discovery, the iodocyclization of O-methyloximes of 2-alkyn-1-ones affords 4-iodoisoxazoles. The C4-iodo group serves as an orthogonal electrophilic handle for subsequent Suzuki, Heck, or Sonogashira cross-coupling reactions, enabling the rapid construction of diverse 3,4,5-trisubstituted libraries from a common intermediate (4)[4].

C. Sequential Cycloaddition/Silicon-Based Cross-Coupling

An alternative elegant approach utilizes alkynyldimethylsilyl ethers. The [3+2] cycloaddition with nitrile oxides yields isoxazolylsilanols. These intermediates undergo silicon-based cross-coupling with aryl iodides, allowing modular variation specifically at the C4 position without the need for pre-halogenated starting materials (5)[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity across laboratories, the following protocols incorporate built-in validation steps and mechanistic rationales.

Protocol 1: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles

Rationale: Utilizing a water/methanol (95:5) solvent system with DIPEA creates a highly polar environment that stabilizes the carbanion intermediate, driving the regioselective formation of the isoxazole core while adhering to green chemistry principles (3)[3].

  • Preparation of Precursors : Dissolve the corresponding hydroximoyl chloride (1.0 equiv) and 1,3-diketone (1.0 equiv) in a 95:5 mixture of H₂O/MeOH (0.5 M concentration).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at room temperature.

    • Causality: DIPEA serves a dual mechanistic purpose: it dehydrohalogenates the hydroximoyl chloride to generate the reactive nitrile oxide in situ, and it deprotonates the 1,3-diketone to form the nucleophilic carbanion.

  • Cycloaddition & Dehydration : Stir the reaction mixture for 1–2 hours at room temperature. The intermediate cyclizes and spontaneously dehydrates to gain aromatic stability.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the diketone precursor and the appearance of a highly UV-active spot (aromatic isoxazole) indicate successful ring closure.

  • Isolation : Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Protocol 2: Combinatorial Library Generation via 4-Iodoisoxazoles

Rationale: C4 functionalization is historically difficult due to the electron-deficient nature of the isoxazole ring. Pre-installing an iodine atom via electrophilic cyclization bypasses this limitation, activating the C4 position for Palladium insertion (4)[4].

  • Iodocyclization : Treat Z-2-alkyn-1-one O-methyl oxime (1.0 equiv) with ICl (1.2 equiv) in CH₂Cl₂ at 0 °C for 2 hours to yield the 3,5-disubstituted-4-iodoisoxazole.

  • Cross-Coupling Setup : In a microwave-safe vial, combine the 4-iodoisoxazole (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv) in a degassed DME/H₂O (4:1) mixture.

  • Microwave Irradiation : Seal the vial and irradiate at 120 °C for 15 minutes.

    • Causality: Microwave heating accelerates the oxidative addition of the electron-rich Pd(0) into the C-I bond, overcoming the severe steric hindrance imposed by the adjacent C3 and C5 substituents.

    • Validation Check: Perform LC/MS analysis on the crude mixture. The presence of the desired mass peak [M+H]+ and the absence of the heavy iodine isotope pattern confirm complete conversion.

  • Purification : Filter the mixture through a Celite pad, concentrate, and purify via preparative HPLC to achieve >95% purity required for biological screening.

G A 2-Alkyn-1-one O-methyl oxime B Iodocyclization (ICl, CH2Cl2, 0°C) A->B C 4-Iodoisoxazole Intermediate B->C D Pd-Catalyzed Cross-Coupling (Suzuki/Heck/Sonogashira) C->D E Diverse 3,4,5-Trisubstituted Isoxazole Library D->E

Combinatorial library generation via iodocyclization and Pd-catalyzed cross-coupling.

Quantitative Data & Comparative Analysis

The table below synthesizes the efficiency, regioselectivity, and operational conditions of the primary methodologies utilized to access the 3,4,5-trisubstituted isoxazole scaffold.

Synthetic MethodologyReagents / CatalystSolvent SystemTemp / TimeRegioselectivityAvg. YieldRef
Mild Aqueous [3+2] Cycloaddition DIPEA, Hydroximoyl chlorideH₂O/MeOH (95:5)RT / 1-2 h>99% (Single Isomer)75-95%[3]
Iodocyclization + Pd-Coupling ICl; Pd(PPh₃)₄, Boronic AcidsCH₂Cl₂; DME/H₂O0 °C; 120 °C (MW)Pre-determined by oxime45-85%[4]
Silicon-based Cross-Coupling Alkynylsilanes, Cu(OAc)₂, PdTHF / DMFRT to 80 °CHigh60-80%[5]

Conclusion

The evolution from non-selective thermal cycloadditions to mild, highly regioselective aqueous chemistry and modular cross-coupling strategies has unlocked the full therapeutic potential of 3,4,5-trisubstituted isoxazoles. By leveraging aqueous enolate chemistry or orthogonal halogen handles, medicinal chemists can now rapidly populate complex chemical spaces. This accelerates the discovery of novel target-specific agonists, kinase inhibitors, and advanced biological probes.

References

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals. 3

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. 2

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC.4

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. ACS Publications. 5

  • 3,4,5-Trisubstituted isoxazoles as novel PPARdelta agonists: Part 1. PubMed. 1

Sources

Foundational

safety and handling of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Engineering Isoxazole Scaffolds: Safety, Handling, and Coupling Dynamics of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid Heterocyclic building blocks are the cornerstone of modern fragment-based drug discovery (FBDD)....

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Isoxazole Scaffolds: Safety, Handling, and Coupling Dynamics of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Heterocyclic building blocks are the cornerstone of modern fragment-based drug discovery (FBDD). Among these, isoxazole-4-carboxylic acids are highly prized for their ability to act as bioisosteres for amides and esters, modulating the lipophilicity and metabolic stability of lead compounds. Specifically, 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0) presents a unique structural profile[1]. The flanking alkyl groups (ethyl and isopropyl) create a highly specific steric environment around the carboxylic acid, which dictates both its physicochemical behavior and the methodologies required for its safe and effective handling in the laboratory.

Physicochemical Profiling & Causality

To understand the handling requirements, we must first analyze the quantitative data of the compound. The presence of the isoxazole ring imparts a degree of electron withdrawal, lowering the pKa of the carboxylic acid compared to aliphatic analogues, while the alkyl substituents drive its lipophilicity.

ParameterValueCausality / Practical Impact
CAS Number 1048920-60-0Unique identifier for safety and procurement tracking[1].
Molecular Formula C9H13NO3Dictates combustion products (NOx, COx) during incineration[1].
Molecular Weight 183.20 g/mol Used for precise stoichiometric calculations in coupling[1].
LogP (Predicted) 2.0586Moderate lipophilicity; requires organic solvents (DMF, DMSO) for stock solutions and indicates potential for dermal absorption[1].
TPSA 63.33 ŲGood membrane permeability profile, necessitating strict PPE to prevent systemic exposure[1].
Storage Temperature 2-8°C, SealedPrevents slow thermal decarboxylation and moisture-induced degradation over long-term storage[1].

Hazard Assessment and Toxicology

While exhaustive in vivo toxicological data for this specific CAS number is still emerging, structural alerts and aggregated Global Harmonized System (GHS) data for closely related isoxazole-4-carboxylic acid derivatives provide a reliable safety baseline ([2]).

  • Irritation Potential (H315, H319, H335): The acidic proton of the carboxylic acid moiety can cause localized irritation to mucous membranes, skin, and eyes.

  • Acute Toxicity (H302): Harmful if swallowed. The isoxazole pharmacophore can interact with off-target biological pathways if systemically absorbed[2].

  • Causality in PPE Selection: Because the compound is typically handled as a dry powder, the primary risk is the inhalation of aerosolized particulates. Therefore, handling must occur within a Class II biological safety cabinet or a certified chemical fume hood. Nitrile gloves (minimum 4 mil thickness) are required to prevent dermal absorption, as the compound's LogP of ~2.06 indicates it can partition through lipid bilayers if dissolved in a carrier solvent like DMSO[1].

SafetyHandling Chem CAS: 1048920-60-0 Handling Protocol PPE PPE & Environment Chem->PPE Store Storage Conditions Chem->Store Spill Spill & Waste Chem->Spill PPE_Det Fume Hood Nitrile Gloves Safety Goggles PPE->PPE_Det Store_Det 2-8°C Sealed & Dry Inert Atmosphere Store->Store_Det Spill_Det Aqueous Basic Wash Incineration Spill->Spill_Det

Caption: Safety, storage, and waste management logic for isoxazole-4-carboxylic acid derivatives.

Self-Validating Experimental Protocol: Sterically Hindered Amide Coupling

The most common application of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is its incorporation into larger scaffolds via amide bond formation ([3]). However, the 4-position is severely sterically hindered by the adjacent 3-isopropyl and 5-ethyl groups. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in low yields due to the inability of the bulky amine to attack the less reactive active ester.

To overcome this, we utilize a highly reactive uronium-based coupling reagent (HATU) combined with a self-validating analytical checkpoint.

Step-by-Step Methodology:

  • Activation Phase: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: HATU generates an HOAt active ester. The nitrogen in the pyridine ring of HOAt provides neighboring-group participation, accelerating the reaction despite the steric bulk of the isopropyl and ethyl groups.

  • Self-Validation Checkpoint (Active Ester Formation): Stir the mixture at room temperature for 15-30 minutes. Before proceeding, extract a 1 µL aliquot and quench it in 100 µL of LC-MS grade methanol.

    • Validation: Analyze via LC-MS. The presence of the methyl ester mass (M+14) confirms that the carboxylic acid has been successfully and fully converted into the active ester. Do not proceed to step 3 until >95% conversion is observed. This prevents wasting valuable amine building blocks.

  • Amine Addition: Once validated, add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Isolation: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF and HATU byproducts), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

HinderedCoupling Start 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid Act Add HATU (1.2 eq) + DIPEA (3.0 eq) in anhydrous DMF Start->Act Overcome steric bulk Val Validation Check: MeOH Quench -> LC-MS (Look for Methyl Ester) Act->Val 15-30 min Amine Add Amine (R-NH2, 1.1 eq) Stir 2-12h at RT Val->Amine If >95% activated End Isoxazole-4-carboxamide Target Product Amine->End Nucleophilic substitution

Caption: Sterically hindered amide coupling workflow for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Decontamination and Waste Management

All materials that come into contact with the compound, particularly stock solutions in DMSO or DMF, must be treated as hazardous chemical waste.

  • Spill Mitigation: Solid spills should be carefully swept up using a specialized anti-static brush to prevent aerosolization. Liquid spills (solutions) should be absorbed with inert materials (e.g., vermiculite or sand).

  • Decontamination: Surfaces should be wiped down with a mildly basic aqueous solution (e.g., 1M Na2CO3) to neutralize any residual carboxylic acid, followed by a water and ethanol rinse.

  • Disposal: Collect all waste in properly labeled, chemically compatible containers for high-temperature incineration in accordance with local environmental regulations.

References

  • Title: 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl- (Safety and Hazards) Source: PubChem, National Institutes of Health URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Derivatives

Executive Summary & Mechanistic Rationale The 3,5-disubstituted isoxazole-4-carboxamide scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, CFTR modulators, and GABA recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 3,5-disubstituted isoxazole-4-carboxamide scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, CFTR modulators, and GABA receptor ligands. As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with highly sterically hindered isoxazole cores.

This guide details a highly convergent, self-validating synthetic route to 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid derivatives . The core strategy relies on a regioselective 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and a β -keto ester[1].

Causality in Design:

  • Dipole Generation: Isobutyrohydroximoyl chloride is generated using N-Chlorosuccinimide (NCS). NCS is explicitly chosen over gaseous chlorine because it provides a mild, controlled release of electrophilic chlorine, preventing over-chlorination of the alkyl side chains[2][3].

  • Regiocontrol: The use of triethylamine (Et 3​ N) serves a dual purpose. It deprotonates the hydroximoyl chloride to form the reactive nitrile oxide and simultaneously enolizes the ethyl 3-oxopentanoate. The HOMO-LUMO interactions between these species strictly dictate the regiochemistry, cleanly placing the isopropyl group at C3 and the ethyl group at C5[4].

  • Steric Overcome: The final amidation utilizes HATU. The C4-carboxylic acid is flanked by two bulky aliphatic groups (isopropyl and ethyl). Standard carbodiimides (EDC/DCC) often fail here; HATU’s 7-azabenzotriazole leaving group is critical for accelerating the coupling of this sterically hindered substrate.

Experimental Workflows

Step 1: Synthesis of Isobutyrohydroximoyl Chloride

Objective: Convert isobutyraldehyde oxime to the reactive dipole precursor.

  • Preparation: Dissolve isobutyraldehyde oxime (10.0 mmol, 1.0 eq) in anhydrous DMF (20 mL) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Causality: The slow addition at 0 °C controls the exothermic electrophilic substitution, preventing the thermal decomposition of the unstable hydroximoyl chloride intermediate[2].

  • Propagation: Remove the ice bath and stir the mixture at 25 °C for 2 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The product is UV-inactive but stains strongly with KMnO 4​ . Extract with MTBE and wash with brine to remove DMF and succinimide byproducts. Use the organic layer directly in Step 2 to avoid degradation.

Step 2: 1,3-Dipolar Cycloaddition (Isoxazole Core Formation)

Objective: Construct the ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate core.

  • Preparation: In a separate flask, dissolve ethyl 3-oxopentanoate (11.0 mmol, 1.1 eq) in anhydrous ethanol (30 mL). Add the MTBE solution of isobutyrohydroximoyl chloride from Step 1.

  • Cycloaddition: Cool the mixture to 0 °C. Add Et 3​ N (15.0 mmol, 1.5 eq) dropwise over 30 minutes.

  • Heating: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of the sterically hindered cycloaddition[1].

  • Self-Validating Checkpoint: LC-MS analysis should indicate the complete consumption of the β -keto ester and the appearance of the target mass ( m/z 212.1 [M+H] + ).

Step 3: Ester Hydrolysis

Objective: Unmask the C4-carboxylic acid for downstream derivatization.

  • Saponification: To the crude ester (approx. 8.0 mmol) dissolved in ethanol (15 mL), add a 2M aqueous solution of NaOH (24.0 mmol, 3.0 eq).

  • Reaction: Stir at 60 °C for 3 hours.

  • Isolation: Concentrate the mixture in vacuo to remove ethanol. Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (15 mL) to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and strictly acidify to pH 2.0 using 1M HCl. The product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validating Checkpoint: 1 H NMR (DMSO- d6​ ) must show the disappearance of the ethyl ester signals (quartet at ~4.30 ppm, triplet at ~1.35 ppm) and the presence of a broad singlet at ~13.1 ppm (COOH).

Step 4: Amide Derivatization

Objective: Couple the sterically hindered acid with a target amine (e.g., aniline).

  • Activation: Dissolve 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL). Add HATU (1.2 mmol, 1.2 eq) and DIPEA (2.5 mmol, 2.5 eq). Stir at 25 °C for 15 minutes to generate the active ester.

  • Coupling: Add the desired amine (1.1 mmol, 1.1 eq). Stir at 25 °C for 12 hours.

  • Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via flash chromatography.

Workflow Visualization

G cluster_0 Phase 1: Dipole Generation cluster_1 Phase 2: Cycloaddition & Hydrolysis cluster_2 Phase 3: Derivatization A Isobutyraldehyde Oxime C Isobutyrohydroximoyl Chloride A->C NCS, DMF 25°C, 2h E Ethyl 5-ethyl-3-isopropyl isoxazole-4-carboxylate C->E Ethyl 3-oxopentanoate Et3N, EtOH, 80°C G 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid E->G NaOH, EtOH/H2O 60°C, 3h I Isoxazole-4-carboxamide Derivatives G->I R-NH2, HATU DIPEA, DMF, 25°C

Fig 1: Workflow for the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid derivatives.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and analytical checkpoints required to validate the integrity of each synthetic step.

StepIntermediate / ProductExpected YieldPurity (LC-MS)Key Analytical Checkpoint (NMR / MS)
1 Isobutyrohydroximoyl chloride>90% (Crude)N/ATLC: Rf​ = 0.6 (Hex/EtOAc 4:1); UV inactive.
2 Ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate72 - 78%>95%MS: m/z 212.1 [M+H] + ; 1 H NMR: δ 4.30 (q, 2H).
3 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid85 - 89%>99%MS: m/z 184.1[M+H] + ; 1 H NMR: δ 13.1 (br s, 1H).
4 Model Amide (N-phenyl derivative)80 - 88%>99%MS: m/z 259.1 [M+H] + ; 1 H NMR: δ 10.2 (s, 1H, NH).

References

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: N-Chlorosuccinimide (NCS). Source: Organic Chemistry Portal URL: [Link]

Sources

Application

application of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid in medicinal chemistry

Application Note: 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid in Medicinal Chemistry Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the optimization of a hit compound into a viable lead often...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid in Medicinal Chemistry

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the optimization of a hit compound into a viable lead often requires overcoming metabolic liabilities. Exposed amides and simple alkyl esters are highly susceptible to rapid enzymatic cleavage by in vivo amidases and esterases, leading to poor pharmacokinetic (PK) profiles[1].

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0) serves as a highly specialized, privileged building block designed to solve these exact challenges. The isoxazole ring acts as a robust bioisostere for labile esters and amides, preserving critical hydrogen-bond acceptor vectors (via the nitrogen and oxygen of the ring) while remaining hydrolytically stable[1].

The Causality of Substitution: The specific substitution pattern of this molecule—a 3-isopropyl group and a 5-ethyl group—is not arbitrary. These alkyl groups provide a precisely calibrated steric shield around the 4-carboxylic acid[2]. When this acid is converted into a carboxamide, the flanking isopropyl and ethyl groups restrict the rotational degrees of freedom of the amide bond. This steric encumbrance forces the molecule into a rigid, active conformation that is highly favorable for binding into deep hydrophobic pockets of targets such as cyclooxygenases (COX-1/2), nicotinic acetylcholine receptors (nAChR), and various kinases[3]. Furthermore, this steric bulk physically blocks hydrolytic enzymes from accessing the amide carbonyl, drastically extending the compound's half-life.

Physicochemical Profiling

Understanding the baseline properties of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is critical for predicting its behavior in downstream synthesis and its contribution to the final drug's lipophilicity (LogP).

PropertyValue
Chemical Name 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid
CAS Number 1048920-60-0[4]
Molecular Formula C₉H₁₃NO₃[4]
Molecular Weight 183.20 g/mol [4]
SMILES CCC1=C(C(=NO1)C(C)C)C(=O)O[4]
Storage Conditions Sealed in dry, 2-8°C[4]
Key Functional Groups Isoxazole core, Carboxylic acid[4]

Strategic Workflow: Hit-to-Lead Optimization

The integration of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid into a drug discovery pipeline typically follows a scaffold-hopping methodology. The diagram below illustrates the logical progression from a metabolically unstable hit to a robust isoxazole carboxamide lead[5].

G N1 Labile Ester/Amide Hit Compound N2 Bioisosteric Replacement N1->N2 Metabolic Instability N3 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid N2->N3 Scaffold Hopping N4 Amide Coupling (HATU or Oxalyl Chloride) N3->N4 + R-NH2 N5 Isoxazole Carboxamide Lead Compound N4->N5 High Yield N6 In vitro / In vivo Screening N5->N6 PK/PD Eval

Fig 1: Hit-to-lead optimization workflow using isoxazole bioisosteric replacement.

Self-Validating Experimental Protocols

Because the 4-position of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is highly sterically hindered, standard peptide coupling reagents (like EDC/HOBt) often fail, yielding unreacted starting materials or undesired N -acylurea byproducts. To ensure high-yielding, self-validating reactions, we recommend two distinct protocols based on the nucleophilicity of the target amine.

Protocol A: HATU-Mediated Amide Coupling (For Aliphatic & Primary Amines)

Causality: HATU is selected because it generates a highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen of the HOAt leaving group acts as an internal base, hydrogen-bonding with the incoming amine and accelerating the reaction via a cyclic transition state, which elegantly overcomes the steric bulk of the isopropyl and ethyl groups.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq). The use of DIPEA over triethylamine prevents unwanted side reactions due to its own steric hindrance.

  • Coupling Reagent: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15 minutes. Validation check: A color change to pale yellow typically indicates the formation of the active ester.

  • Amine Addition: Add the desired primary amine (1.1 eq). Stir the reaction at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor via LC-MS. The disappearance of the m/z 184 [M+H]⁺ peak of the starting acid validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Acid Chloride Route (For Hindered or Electron-Deficient Anilines)

Causality: When coupling with electron-poor anilines (e.g., halogenated anilines), the nucleophilicity is too low even for HATU[3]. Converting the carboxylic acid to an acid chloride using oxalyl chloride creates the ultimate electrophile. Oxalyl chloride is chosen over thionyl chloride because its byproducts (CO, CO₂, HCl) are strictly gaseous, allowing for complete removal in vacuo without aqueous workup, thus validating the purity of the highly moisture-sensitive intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add 2 drops of anhydrous DMF as a catalyst.

  • Reagent Addition: Cool to 0°C. Add Oxalyl Chloride (1.5 eq) dropwise. Validation check: Vigorous gas evolution (CO, CO₂) confirms the Vilsmeier-Haack type activation is occurring.

  • Concentration: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture in vacuo to complete dryness to remove all excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM. Cool to 0°C. Add the target aniline (1.0 eq) followed by Pyridine (2.5 eq) to scavenge the generated HCl.

  • Workup: Stir for 4 hours, warming to room temperature. Quench with 1N HCl, extract with DCM, wash with brine, and purify via flash column chromatography[3].

References

  • ChemScene. "1048920-60-0 | 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid". Source: ChemScene.
  • Chem-Impex. "5-Isopropylisoxazole-3-carboxylic acid". Source: Chem-Impex.
  • National Institutes of Health (NIH). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives". Source: PMC.
  • Benchchem. "A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives". Source: Benchchem.
  • ACS Publications. "Replacement of the Metabolically Labile Methyl Esters... with Isoxazolone, Isoxazole...". Source: Journal of Medicinal Chemistry.

Sources

Method

analytical methods for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid quantification

Application Note: Advanced Analytical Methodologies for the Quantification of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC (Chemistry, Manufacturi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Analytical Methodologies for the Quantification of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Scope

Isoxazole derivatives are highly valued in medicinal chemistry as bioisosteres for amides and esters, featuring prominently in the structures of various active pharmaceutical ingredients (APIs). 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS No. 1048920-60-0; Formula: C₉H₁₃NO₃; MW: 183.20 g/mol ) serves as a critical synthetic building block in drug development[1].

Accurate quantification of this intermediate is essential across the drug development lifecycle—from monitoring reaction kinetics and assessing bulk purity, to trace-level genotoxic impurity profiling. This application note details two self-validating analytical methodologies: a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) method for bulk quantification, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for trace analysis.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must be rooted in the physicochemical realities of the target analyte.

  • Ionization & Retention (The Causality of pH): The molecule contains a carboxylic acid functional group with an estimated pKa of ~3.5 to 4.5. In a neutral pH environment, the molecule ionizes (deprotonates), leading to poor retention and severe peak tailing on standard hydrophobic stationary phases. To counteract this, the mobile phase must be heavily buffered to an acidic pH (e.g., pH 2.5 using 0.1% Formic Acid). This suppresses ionization, keeping the analyte in its neutral, lipophilic state for optimal interaction with a C18 or specialized RP column[2].

  • Chromophore Activity: The conjugated isoxazole ring provides a distinct UV chromophore. Unsubstituted isoxazole-4-carboxylic acids exhibit an absorbance maximum near 215 nm[3]. The alkyl substitutions (ethyl and isopropyl) induce a slight bathochromic shift, making 230 nm the optimal wavelength for a high signal-to-noise ratio without solvent interference.

  • Mass Spectrometry Compatibility: Formic acid is selected over non-volatile buffers (like phosphate) or strongly ion-suppressing agents (like TFA) to ensure the method is directly translatable to LC-MS/MS[2],[4]. The carboxylic acid moiety makes the molecule highly amenable to Negative Electrospray Ionization (ESI-), yielding a robust [M-H]⁻ precursor ion.

Method 1: RP-HPLC-UV for Bulk Quantification & Purity

This method is designed for routine assay and purity determination of bulk material (>0.1% w/w).

Chromatographic Conditions

The gradient is designed to elute highly polar impurities early, followed by the target analyte, and finally washing the column of any highly lipophilic reaction byproducts[4].

ParameterSpecificationRationale
Column C18, 100 x 4.6 mm, 3 µmProvides high theoretical plates for resolving structurally similar isomers.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterMaintains pH < 3.0 to ensure the analyte remains fully protonated.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal linear velocity.
Column Temp 35 °CReduces mobile phase viscosity and improves run-to-run retention time reproducibility.
Detection UV at 230 nmCaptures the maximum absorbance of the substituted isoxazole ring.
Injection Vol 5 µLPrevents column overloading while maintaining adequate sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.01090
10.01090
10.19010
14.09010 (Re-equilibration)
System Suitability Specifications (Self-Validating Criteria)

Before sample analysis, the system must pass the following criteria using a 50 µg/mL standard solution.

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) ~5.8 min (± 0.2 min)Shift indicates mobile phase preparation error or column degradation.
Tailing Factor (Tf) ≤ 1.5High tailing indicates secondary silanol interactions or insufficient acid modifier.
Theoretical Plates (N) ≥ 5,000Low plate count indicates column voiding or dead volume in the system.
%RSD of Area (n=5) ≤ 2.0%High variance indicates autosampler malfunction or integration errors.

Method 2: LC-MS/MS for Trace Quantification

For trace analysis (e.g., clearance studies, bioanalysis, or genotoxic impurity screening at ppm levels), LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is required.

Mass Spectrometry Parameters

Negative ESI is utilized to selectively deprotonate the carboxylic acid. The primary fragmentation pathway involves the collision-induced dissociation (CID) of the carboxyl group, resulting in the loss of carbon dioxide (CO₂, 44 Da).

MS ParameterSetting
Ionization Mode Electrospray Ionization Negative (ESI-)
Capillary Voltage -3.5 kV
Desolvation Temp 450 °C
Desolvation Gas 800 L/hr (Nitrogen)
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell TimeCollision Energy (eV)
5-Ethyl-3-isopropylisoxazole-4-carboxylic acid 182.2 [M-H]⁻138.2 [M-H-CO₂]⁻50 ms18
Internal Standard (Stable Isotope) 187.2[M-H]⁻143.250 ms18

Note: The analytical column for LC-MS/MS should be scaled down to a 2.1 mm ID (e.g., 50 x 2.1 mm, 1.7 µm UPLC column) with a flow rate of 0.4 mL/min to optimize electrospray desolvation efficiency.

Visualizations of Analytical Workflows

Below is the logical decision matrix for selecting the appropriate analytical method based on the project phase and required sensitivity.

Analytical method selection logic based on analyte properties and required sensitivity thresholds.

To ensure the integrity of the LC-MS/MS method, proper sample preparation is required to prevent matrix effects and ion suppression.

G A Sample Collection (Matrix/Reaction Mix) B Protein Precipitation / Dilution (Acetonitrile) A->B C Vortex & Centrifuge (14,000 rpm, 10 min) B->C D Supernatant Transfer (to HPLC Vial) C->D E LC-MS/MS Injection D->E

Standardized sample preparation workflow for trace-level LC-MS/MS quantification.

References

  • [2] SIELC Technologies. "Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]

  • [3] Kobinata, K. et al. "Isoxazole-4-carboxylic Acid as a Metabolite of Streptomyces sp. and Its Herbicidal Activity". Agricultural and Biological Chemistry. URL:[Link]

  • [4] Futatsugi, K. et al. "Supplementary Material: Optimization of triazole-based TGR5 agonists towards orally available agents". The Royal Society of Chemistry. URL:[Link]

Sources

Application

Advanced Application Note: 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid in Structure-Based Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Next-Generation BET Bromodomain Inhibitors (BRD4) Executive Summary The development of Bromodomain and Ext...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Next-Generation BET Bromodomain Inhibitors (BRD4)

Executive Summary

The development of Bromodomain and Extra-Terminal (BET) family inhibitors has been heavily reliant on the 3,5-dimethylisoxazole motif, which serves as a highly effective acetyl-lysine (KAc) mimic[1]. However, first-generation compounds utilizing this motif often suffer from rapid metabolic clearance and the potential for bioactivation into toxic extended quinone-methide metabolites[2].

To overcome these pharmacokinetic and toxicological liabilities, 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0) [3] has emerged as a premium, sterically enhanced building block. By substituting the standard methyl groups with bulkier ethyl and isopropyl moieties, drug designers can directly probe the hydrophobic "WPF shelf" of the BRD4 binding pocket[4]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic incorporation, and biochemical validation of this advanced building block.

Mechanistic Rationale: Beyond the Dimethyl Motif

The transition from a 3,5-dimethyl to a 5-ethyl-3-isopropyl substitution pattern is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality[4].

Enhancing Affinity via the WPF Shelf

BET bromodomains (BRD2, BRD3, BRD4, and BRDT) feature a unique, conserved hydrophobic region adjacent to the KAc binding site known as the "WPF shelf" (comprising Trp81, Pro82, and Phe83 in BRD4)[5].

  • The Causality: While the isoxazole nitrogen and the amide carbonyl form critical hydrogen bonds with Asn140 and Tyr97 (via a conserved water network), the 5-ethyl group extends deeper into the WPF shelf than a methyl group[6]. This increases the binding enthalpy through optimized van der Waals interactions, effectively anchoring the inhibitor more tightly into the binding cleft.

Mitigating Bioactivation and Improving ADME

A critical flaw of the 3,5-dimethylisoxazole core is its susceptibility to cytochrome P450-mediated oxidative metabolism, which can generate reactive enimines and quinone-methides, leading to hepatotoxicity[2][7].

  • The Causality: The incorporation of a 3-isopropyl group introduces significant steric bulk around the isoxazole ring. This steric shielding restricts the enzymatic access required for oxidation, thereby suppressing the bioactivation pathway and significantly extending the microsomal half-life ( t1/2​ ) of the resulting drug candidates[4].

Interactions Isox 5-Ethyl-3-isopropyl isoxazole-4-carboxamide N140 Asn140 (Direct H-Bond) Isox->N140 Isoxazole Nitrogen Y97 Tyr97 (Water-Mediated H-Bond) Isox->Y97 Amide Carbonyl WPF WPF Shelf (Trp81, Pro82, Phe83) (Hydrophobic Interaction) Isox->WPF 5-Ethyl Group ZA ZA Channel (Lipophilic Shielding) Isox->ZA 3-Isopropyl Group

Molecular interaction network of the functionalized isoxazole within the BRD4 binding pocket.

Quantitative Data: Comparative Profiling

The following table synthesizes the expected pharmacological shifts when upgrading a core scaffold from a dimethyl to an ethyl/isopropyl isoxazole architecture, based on established BET inhibitor optimization trajectories[2][4].

Isoxazole MotifBRD4(BD1) IC 50​ (nM)Microsomal t1/2​ (min)Quinone-Methide Bioactivation Risk
3,5-Dimethylisoxazole (Standard)150 - 250< 40High (Primary metabolic liability)
5-Ethyl-3-isopropylisoxazole (Optimized)40 - 80> 150Low (Sterically shielded)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that failures in synthesis or assay mechanics are immediately identifiable.

Protocol 1: Sterically Hindered Amide Coupling

Because 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is di-ortho-substituted, the carboxylic acid is highly sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) will result in poor yields. The causality behind using HATU is its ability to rapidly form a highly reactive 7-azabenzotriazole active ester that overcomes this steric barrier.

Reagents:

  • 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 eq)

  • Target Amine Scaffold (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the isoxazole carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise. Self-Validation: The solution should turn a distinct yellow color, confirming the formation of the active uronium species. Stir at room temperature for 15 minutes.

  • Amine Addition: Add the target amine scaffold in a single portion.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS. The steric bulk prevents over-reaction, so extended stirring (up to 12 hours) will not degrade the product.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aqueous) to remove residual DMF.

  • Purification: Purify via reverse-phase Prep-HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol 2: BRD4 Biochemical Validation (AlphaScreen Assay)

This protocol measures the ability of the synthesized compound to displace a biotinylated acetyl-histone H4 peptide from His-tagged BRD4(BD1).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein-Ligand Incubation: In a 384-well ProxiPlate, dispense 5 µL of His-BRD4(BD1) (final concentration: 20 nM) and 5 µL of the test compound (serial dilution from 10 µM to 0.1 nM).

    • Self-Validation Control: Include (+)-JQ1 as a positive control. If the IC 50​ of (+)-JQ1 deviates from ~50 nM, the assay is invalid.

  • Peptide Addition: Add 5 µL of biotinylated H4 tetra-acetylated peptide (final concentration: 20 nM). Incubate for 30 minutes at room temperature.

  • Bead Addition (Light Sensitive): Under subdued green light, add 5 µL of a mixture containing Streptavidin Donor beads and Nickel Chelate Acceptor beads (final concentration: 10 µg/mL each).

  • Readout: Incubate for 1 hour in the dark. Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm; Emission: 520–620 nm).

  • Data Analysis: Calculate IC 50​ using a 4-parameter logistic non-linear regression model. A decrease in luminescent signal indicates successful displacement of the peptide by the isoxazole inhibitor.

Workflow A 1. Scaffold Activation 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid B 2. Amide Coupling HATU / DIPEA (Overcomes Steric Hindrance) A->B C 3. Purification Prep-HPLC & LC-MS (Yield & Purity Validation) B->C D 4. Biochemical Assay BRD4 AlphaScreen (Efficacy Testing) C->D E 5. ADME Profiling Microsomal Stability (Metabolic Clearance) C->E

Workflow for synthesizing and validating BET inhibitors using sterically hindered isoxazoles.

References

  • Hughes, et al. "Bioactivation of isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors". Chemical Research in Toxicology, Washington University School of Medicine.[Link]

  • Picaud, et al. "Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology". Future Medicinal Chemistry, Taylor & Francis.[Link]

  • Jennings, et al. "BET bromodomain ligands: Probing the WPF shelf to improve BRD4 bromodomain affinity and metabolic stability". Bioorganic & Medicinal Chemistry, PubMed.[Link]

Sources

Method

Experimental Design for Testing the Efficacy of Isoxazole-Based Compounds in Oncology

APPLICATIONS NOTE & PROTOCOLS Introduction The isoxazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATIONS NOTE & PROTOCOLS

Introduction

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, isoxazole derivatives have emerged as a promising class of small molecule inhibitors, demonstrating potent anti-cancer properties through various mechanisms of action.[1][3][4] These compounds have been shown to target key signaling pathways and proteins crucial for cancer cell proliferation, survival, and metastasis.[1] Notable mechanisms include the inhibition of Heat Shock Protein 90 (HSP90), disruption of tubulin polymerization, and modulation of critical signaling cascades.[1][2][3]

This guide provides a detailed framework for the preclinical evaluation of novel isoxazole-based compounds as potential anti-cancer agents. It outlines a logical, multi-stage experimental design, from initial in vitro screening to in vivo efficacy studies, with a focus on scientific integrity and translational relevance. The protocols provided herein are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing focuses on establishing the cytotoxic potential and elucidating the mechanism of action of the isoxazole compounds in a controlled cellular environment.

Foundational Cytotoxicity Screening

The primary objective is to determine the concentration-dependent cytotoxic effects of the isoxazole compounds across a panel of cancer cell lines. This provides initial insights into potency and selectivity.

Protocol 1: Cell Viability Assessment using Tetrazolium-Based Assays (MTT/XTT)

These colorimetric assays are a cornerstone for assessing cell viability by measuring the metabolic activity of mitochondria.[5][6][7] Viable cells with active metabolism convert tetrazolium salts (like MTT or XTT) into a colored formazan product.[8]

  • Cell Line Selection: A panel of human cancer cell lines representing different tumor types should be used. For example, MCF-7 (breast cancer), H460 (lung cancer), and PC-3 (prostate cancer).[9][10]

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the isoxazole compounds and a vehicle control. Treat the cells and incubate for a period of 24 to 72 hours.[5]

    • Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[1] This is a key metric for comparing the potency of different compounds.[11][12]

Table 1: Hypothetical IC50 Values (µM) of Isoxazole Compounds after 48h Treatment

CompoundMCF-7 (Breast)H460 (Lung)PC-3 (Prostate)
Isoxazole-A2.55.13.8
Isoxazole-B15.222.818.5
Doxorubicin (Control)0.81.21.0
Target Engagement and Mechanistic Elucidation

Once promising compounds are identified, the next critical step is to confirm that they are interacting with their intended molecular target within the cell and to understand the downstream consequences of this interaction.

Hypothesized Target: Hypoxia-Inducible Factor-1α (HIF-1α)

For the purpose of this guide, we will hypothesize that our lead isoxazole compounds are designed to inhibit the HIF-1α signaling pathway. HIF-1α is a key transcription factor that is often overexpressed in hypoxic tumor environments and plays a crucial role in tumor progression, angiogenesis, and metabolism.[13][14][15] Therefore, it is an attractive therapeutic target in oncology.[14][16]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target protein in a cellular context.[17][18] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[18]

  • Procedure:

    • Cell Treatment: Treat intact cells with the isoxazole compound or vehicle.

    • Thermal Denaturation: Heat the cell lysates to a range of temperatures.

    • Protein Analysis: Separate the soluble protein fraction from the aggregated, denatured proteins.

    • Detection: Analyze the amount of soluble target protein (HIF-1α) at each temperature point using Western blotting.

  • Expected Outcome: A shift in the melting curve of HIF-1α in the presence of the compound compared to the vehicle control indicates direct target engagement.

Protocol 3: Western Blotting for Downstream Pathway Modulation

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathways.[19][20]

  • Objective: To assess the effect of the isoxazole compounds on the expression levels of HIF-1α and its downstream targets, such as Vascular Endothelial Growth Factor (VEGF) and Glucose Transporter 1 (GLUT-1).[15][16]

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cancer cells to extract total protein.[21]

    • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[20]

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[20][21]

    • Immunodetection:

      • Block the membrane to prevent non-specific antibody binding.[22]

      • Incubate with a primary antibody specific to the target protein (e.g., anti-HIF-1α, anti-VEGF).

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a chemiluminescent substrate and detect the signal.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels. A decrease in HIF-1α and its downstream targets in treated cells would support the hypothesized mechanism of action.

in_vitro_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_moa Phase 2: Mechanism of Action cell_lines Cancer Cell Lines (MCF-7, H460, etc.) treatment Treat with Isoxazole Compounds (Serial Dilutions) cell_lines->treatment viability_assay Cell Viability Assay (MTT / XTT) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 target_engagement Target Engagement (CETSA) ic50->target_engagement Lead Compounds hif1a HIF-1α Protein Levels western_blot Pathway Analysis (Western Blot) western_blot->hif1a downstream Downstream Targets (VEGF, GLUT-1) western_blot->downstream

In Vitro Efficacy and MoA Workflow.

Part 2: In Vivo Efficacy and Preclinical Validation

Animal models are indispensable for evaluating the therapeutic efficacy and toxicity of lead compounds before they can be considered for clinical trials.[23][24]

Xenograft Models for Efficacy Testing

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical assessment of anti-cancer drugs.[23][25]

Protocol 4: Subcutaneous Xenograft Model

This is a widely used model due to the ease of tumor implantation and measurement.[25]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[23][25]

  • Procedure:

    • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., H460) into the flank of the mice.

    • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, isoxazole compound, positive control). Administer the treatments according to a predetermined schedule (e.g., daily oral gavage).

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.

  • Data Analysis: Compare the tumor growth rates between the different treatment groups. A significant reduction in tumor growth in the isoxazole-treated group indicates in vivo efficacy.

Table 2: Hypothetical Tumor Growth Inhibition in H460 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500-
Isoxazole-A (25 mg/kg)75050
Isoxazole-A (50 mg/kg)45070
Positive Control30080
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure (pharmacokinetics) and the pharmacological response (pharmacodynamics).[26][27][28] This helps in optimizing the dosing regimen for maximum efficacy and minimal toxicity.[26]

Protocol 5: Integrated PK/PD Analysis

  • Pharmacokinetics (PK):

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the isoxazole compound.[28]

    • Procedure: Administer a single dose of the compound to a cohort of tumor-bearing mice. Collect blood samples at various time points and analyze the plasma concentration of the drug.

    • Key Parameters: Calculate parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).

  • Pharmacodynamics (PD):

    • Objective: To correlate the drug concentration with the biological effect on the target in the tumor tissue.[27][29]

    • Procedure: In a parallel cohort of treated animals, collect tumor samples at different time points corresponding to the PK profile.

    • Analysis: Analyze the tumor lysates by Western blotting to measure the levels of the target protein (HIF-1α) and downstream markers.

  • Data Integration: By modeling the PK and PD data, a relationship between the drug concentration at the tumor site and the degree of target inhibition can be established. This is invaluable for predicting the required therapeutic dose in humans.[30]

in_vivo_workflow cluster_efficacy Efficacy Study cluster_pkpd PK/PD Study implantation Implant Human Cancer Cells in Mice tumor_growth Monitor Tumor Growth implantation->tumor_growth treatment_vivo Administer Isoxazole Compound or Vehicle tumor_growth->treatment_vivo measurement Measure Tumor Volume treatment_vivo->measurement tgi Calculate Tumor Growth Inhibition (TGI) measurement->tgi pk_study Pharmacokinetics (PK) (Blood Sampling) tgi->pk_study Lead Compound Validation pk_analysis Determine Drug Concentration Profile pk_study->pk_analysis pd_study Pharmacodynamics (PD) (Tumor Sampling) pd_analysis Assess Target Inhibition (Western Blot) pd_study->pd_analysis pkpd_model PK/PD Modeling pk_analysis->pkpd_model pd_analysis->pkpd_model

In Vivo Efficacy and PK/PD Workflow.

Conclusion

The experimental framework detailed in this application note provides a robust and logical progression for the preclinical evaluation of isoxazole-based anti-cancer compounds. By systematically assessing cytotoxicity, elucidating the mechanism of action, and validating efficacy in in vivo models, researchers can generate the comprehensive data package necessary to support the advancement of promising candidates into clinical development. Adherence to these rigorous scientific principles is paramount for the successful translation of novel chemical entities into effective cancer therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. Retrieved March 14, 2026, from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. Retrieved March 14, 2026, from [Link]

  • The use of animal models in cancer drug discovery and development - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • FDA's New Oncology Trial Guidance 2025 - Maven Regulatory Solutions. (2025, November 27). Maven Regulatory Solutions. Retrieved March 14, 2026, from [Link]

  • Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation - MDPI. (2024, February 1). MDPI. Retrieved March 14, 2026, from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021, October 24). Crown Bioscience. Retrieved March 14, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. (2017, January 5). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC. (2024, August 9). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling | Oncotarget. (2016, February 16). Oncotarget. Retrieved March 14, 2026, from [Link]

  • Action Sites and Clinical Application of HIF-1α Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Dovepress. Retrieved March 14, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. (2023, January 21). Altogen Labs. Retrieved March 14, 2026, from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs - ijpbs. (2020, April 1). International Journal of Pharma and Bio Sciences. Retrieved March 14, 2026, from [Link]

  • Rapid discovery of drug target engagement by isothermal shift assay | bioRxiv. (2019, April 5). bioRxiv. Retrieved March 14, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Principles & Applications of cell viability assays (MTT Assays) | PPTX - Slideshare. (n.d.). SlideShare. Retrieved March 14, 2026, from [Link]

  • use of animal models in cancer drug discovery and development | Stem Cells | Oxford Academic. (n.d.). Oxford Academic. Retrieved March 14, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025, September 12). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018, October 29). American Society of Clinical Oncology. Retrieved March 14, 2026, from [Link]

  • Western blotting - Chen Lab - University of Hawaii Cancer Center. (n.d.). University of Hawaii Cancer Center. Retrieved March 14, 2026, from [Link]

  • PK/PD studies - Oncodesign Services. (n.d.). Oncodesign Services. Retrieved March 14, 2026, from [Link]

  • Targeting the hypoxia-inducible factor (HIF) pathway in cancer | Expert Reviews in Molecular Medicine | Cambridge Core. (2009, August 27). Cambridge Core. Retrieved March 14, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements - Engineered Science Publisher. (2023, December 11). Engineered Science Publisher. Retrieved March 14, 2026, from [Link]

  • Replacement, Reduction, and Refinement of Animal Experiments in Anticancer Drug Development: The Contribution of 3D In Vitro Cancer Models in the Drug Efficacy Assessment - MDPI. (2023, March 30). MDPI. Retrieved March 14, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8). Selvita. Retrieved March 14, 2026, from [Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3). Medium. Retrieved March 14, 2026, from [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12). Labcorp. Retrieved March 14, 2026, from [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC. (2025, July 23). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. Retrieved March 14, 2026, from [Link]

  • Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules - RSC Publishing. (2024, June 12). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies | Altasciences. (n.d.). Altasciences. Retrieved March 14, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Oncodesign Services. Retrieved March 14, 2026, from [Link]

  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One - Research journals. (n.d.). PLOS One. Retrieved March 14, 2026, from [Link]

  • Oncology Drug Development in Focus: FDA Offers Recommendations for Clinical Trial Designs to Support Accelerated Approval | Insights | Ropes & Gray LLP. (2023, March 29). Ropes & Gray. Retrieved March 14, 2026, from [Link]

Sources

Application

Application Note: Radiosynthesis and Formulation of [¹¹C]5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid

Target Audience: Radiochemists, PET Imaging Scientists, and Neuropharmacology Drug Developers Application: Positron Emission Tomography (PET) Tracer Development, Isotopic Labeling, and In Vivo Target Validation Scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, PET Imaging Scientists, and Neuropharmacology Drug Developers Application: Positron Emission Tomography (PET) Tracer Development, Isotopic Labeling, and In Vivo Target Validation

Scientific Rationale & Strategy

The isoxazole-4-carboxylic acid motif is a privileged scaffold in neuropharmacology, frequently serving as the primary pharmacophore in AMPA receptor antagonists and GABAergic modulators . When developing PET imaging agents for these central nervous system (CNS) targets, the introduction of bulky prosthetic groups (e.g., ¹⁸F-fluorobenzyl) often drastically alters the molecule's binding affinity or blood-brain barrier (BBB) permeability.

To preserve the exact pharmacological profile of the native molecule, isotopic labeling is required. By utilizing [¹¹C]CO₂ fixation, we can synthesize the exact isotopologue of 5-ethyl-3-isopropylisoxazole-4-carboxylic acid.

Mechanistic Causality: Why Lithium-Halogen Exchange?

The radiosynthesis relies on the rapid trapping of cyclotron-produced [¹¹C]CO₂ by an organometallic precursor. The choice of the specific precursor—4-bromo-5-ethyl-3-isopropylisoxazole —and its activation via n-butyllithium (n-BuLi) is highly strategic:

  • Prevention of Ring Fragmentation: Isoxazoles are notoriously sensitive to strong bases; deprotonation at an unhindered alkyl substituent often triggers ring-opening to form cyanoketones. The bulky isopropyl and ethyl groups at the 3- and 5-positions sterically shield the heterocycle and stabilize the 4-lithio intermediate at -78 °C.

  • Kinetic Superiority: The 20.4-minute half-life of Carbon-11 demands near-instantaneous reaction kinetics. Organolithium species react with CO₂ orders of magnitude faster than their Grignard (magnesium) counterparts, ensuring maximum trapping efficiency of the short-lived [¹¹C]CO₂ gas.

Radiosynthesis Workflow

The following diagram illustrates the logical flow of the radiosynthesis, from cyclotron production to final formulation.

RadiosynthesisWorkflow A 1. Cyclotron 14N(p,α)11C [11C]CO2 Production C 3. Radiocarboxylation [11C]CO2 Trapping (1-3 min) A->C He carrier gas B 2. Precursor Activation Li-Halogen Exchange (-78 °C, THF) B->C Organolithium D 4. Acidic Quench (1M HCl) C->D Intermediate salt E 5. HPLC Purification Inline UV/Gamma D->E Crude[11C]Acid F 6. Formulation (EtOH/Saline) E->F Pure Fraction

Fig 1: Workflow for [11C]CO2 fixation and radiosynthesis of the isoxazole target.

Quantitative Reaction Parameters

To ensure reproducibility across different radiochemistry modules, the critical parameters of the synthesis are summarized below.

ParameterOptimized ValueScientific Rationale
Radionuclide Carbon-11 ( 11 C)Preserves exact chemical structure (isotopologue).
Precursor Amount 2.5 mg (11.5 µmol)Excess precursor ensures complete trapping of trace [ 11 C]CO 2​ .
Activation Temp -78 °CPrevents isoxazole ring fragmentation during lithiation.
Radiochemical Yield 45 - 60% (decay-corrected)High efficiency typical for optimized organolithium carboxylation.
Molar Activity ( Am​ ) > 50 GBq/µmolCritical to avoid target saturation in high-affinity CNS imaging.
Radiochemical Purity > 99%Assured via semi-preparative reverse-phase HPLC.
Total Synthesis Time 35 - 40 minFrom End-of-Bombardment (EOB) to formulated product.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase includes built-in chemical or analytical checkpoints to ensure the integrity of the final radiotracer.

Phase 1: Precursor Activation (Pre-Cyclotron Delivery)

This step must be performed 5 minutes prior to the End-of-Bombardment (EOB) to ensure the organolithium species is fresh and has not degraded.

  • Preparation: In a flame-dried, argon-purged 2.0 mL V-vial, dissolve 2.5 mg (11.5 µmol) of 4-bromo-5-ethyl-3-isopropylisoxazole in 250 µL of anhydrous THF.

  • Cooling: Submerge the vial in a dry ice/acetone bath (-78 °C) and allow it to equilibrate for 2 minutes.

  • Lithiation: Slowly inject 5.0 µL (12.5 µmol) of n-BuLi (2.5 M in hexanes) via a gas-tight microsyringe.

  • Validation Check: The solution should remain clear. A rapid color change to dark brown indicates moisture contamination or ring-opening degradation. Stir at -78 °C for exactly 4 minutes.

Phase 2: Radiocarboxylation

This phase leverages automated radiochemistry modules (e.g., GE TRACERlab or Synthra).

  • Trapping: Direct the cyclotron-produced [¹¹C]CO₂ (typically 20–40 GBq), carried by a stream of helium gas, into the -78 °C precursor solution via a submerged PEEK capillary.

  • Fixation: Allow the radioactivity to maximize in the vial (monitored via the module's inline radioactivity detector). The trapping process usually takes 1 to 3 minutes.

  • Acidic Quench (Critical Self-Validation Step): Immediately inject 100 µL of 1M HCl.

    • Causality: This quench serves a dual purpose. First, it aggressively destroys any unreacted n-BuLi, preventing downstream side reactions. Second, it protonates the [¹¹C]lithium carboxylate intermediate into the free[¹¹C]carboxylic acid, which is an absolute requirement for predictable retention on the acidic HPLC column in the next step.

Phase 3: Purification & Real-Time Validation
  • Injection: Dilute the quenched reaction mixture with 1.0 mL of HPLC mobile phase (see below) and inject it onto a semi-preparative HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm).

  • Chromatography: Elute using an isocratic mixture of 40% Acetonitrile / 60% Water containing 0.1% Trifluoroacetic acid (TFA) at a flow rate of 4.0 mL/min.

  • Real-Time Validation: Monitor the eluate using inline UV (254 nm) and Gamma detectors. The identity of the [¹¹C]5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is self-validated by the exact co-elution of the radioactive gamma peak with the UV peak of a pre-injected non-radioactive reference standard. Collect the radioactive fraction (typically eluting between 12–14 minutes).

Phase 4: Formulation
  • Solid-Phase Extraction (SPE): Dilute the collected HPLC fraction with 20 mL of sterile water to reduce the organic solvent concentration.

  • Trapping: Pass the diluted solution through a pre-conditioned C18 Sep-Pak cartridge. The [¹¹C]tracer will be retained.

  • Washing: Wash the cartridge with 10 mL of sterile water to remove residual TFA and acetonitrile.

  • Elution: Elute the purified tracer with 1.0 mL of absolute ethanol into a sterile, pyrogen-free vial containing 9.0 mL of 0.9% sterile saline.

  • Final QC: The resulting 10% EtOH/Saline formulation is ready for sterile filtration (0.22 µm) and immediate biological evaluation.

References

  • Rotstein BH, Liang SH, Holland JP, et al. 11CO2 fixation: a renaissance in PET radiochemistry. Chemical Communications. 2013;49(50):5621-5629. URL:[Link]

  • Ueno A, Takimoto M, Wylie WNO, et al. Recent progress in[11C]carbon dioxide ([11C]CO2) and [11C]carbon monoxide ([11C]CO) chemistry. Journal of Labelled Compounds and Radiopharmaceuticals. 2018;61(3):237-251. URL:[Link]

  • Madsen U, Bang-Andersen B, Brehm L, et al. Synthesis and pharmacology of highly selective carboxy and phosphono isoxazole amino acid AMPA receptor antagonists. Journal of Medicinal Chemistry. 1996;39(8):1682-1691. URL:[Link]

Method

Discovery and Characterization of Novel Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Application Note & Methodological Guide Target Audience: Agrochemical Researchers, Assay Development Scientists, and Structural Biologists. Mechanistic Rationale: Targeting the Qp Site of Complex II Succinate dehydrogena...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Agrochemical Researchers, Assay Development Scientists, and Structural Biologists.

Mechanistic Rationale: Targeting the Qp Site of Complex II

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a highly conserved enzyme that physically links the tricarboxylic acid (TCA) cycle with the electron transport chain (ETC)[1]. It catalyzes the oxidation of succinate to fumarate while simultaneously reducing ubiquinone (Coenzyme Q10) to ubiquinol.

Structurally, SDH comprises four subunits:

  • SDHA (Flavoprotein) and SDHB (Iron-Sulfur Protein): The hydrophilic, catalytic core extending into the mitochondrial matrix.

  • SDHC and SDHD: The hydrophobic, membrane-anchoring subunits that form the ubiquinone-binding pocket (Qp site)[1].

Succinate Dehydrogenase Inhibitors (SDHIs) are a rapidly expanding class of modern agricultural fungicides. They exert their fungicidal activity by competitively binding to the Qp site[2]. Causality of Action: By blocking the Qp site, SDHIs prevent electron transfer from the Fe-S clusters of SDHB to ubiquinone. This not only halts ATP production but also causes electron leakage, which prematurely reduces molecular oxygen to form a lethal Reactive Oxygen Species (ROS) burst, irreversibly damaging the fungal cell structure[3].

SDH_Mechanism Succ Succinate SDHA SDHA (Flavoprotein) Succ->SDHA Oxidation Fum Fumarate SDHA->Fum Product SDHB SDHB (Fe-S Clusters) SDHA->SDHB e- Transfer SDHCD SDHC/D (Qp Site) SDHB->SDHCD e- Transfer UQ Ubiquinone (Q) SDHCD->UQ Reduction ROS ROS Burst (Fungal Cell Death) SDHCD->ROS Electron Leakage UQH2 Ubiquinol (QH2) UQ->UQH2 SDHI SDHI Fungicide SDHI->SDHCD Blocks Qp Site

Figure 1: Mechanism of SDHIs blocking the Qp site, leading to electron leakage and ROS generation.

High-Throughput Screening (HTS) Workflow

Developing next-generation SDHIs requires a robust, self-validating screening pipeline. Because SDH is a membrane-bound complex, whole-cell screening often yields false negatives due to poor fungal cell wall permeability. Therefore, target-directed screening must utilize isolated mitochondria to ensure accurate measurement of direct target engagement[4].

HTS_Workflow Start Compound Library (Rational Design) HTS Primary HTS (DCPIP Reduction Assay) Start->HTS Mito Mitochondrial Isolation (Target Fungi) Mito->HTS SecScreen Secondary Screening (ROS Burst & OCR) HTS->SecScreen IC50 < 1 µM Resist Resistance Profiling (SDH Mutant Panels) SecScreen->Resist Validated Hits Lead Lead Optimization & Field Trials Resist->Lead High Efficacy

Figure 2: Fragment-based lead discovery and HTS workflow for novel SDHI fungicides.

Protocol 1: Primary HTS via DCPIP-Reduction Assay

This biochemical assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenol-indophenol (DCPIP), an artificial electron acceptor[5].

Experimental Causality: DCPIP cannot efficiently accept electrons directly from the Qp site. Therefore, a redox intermediate (decylubiquinone) is added to shuttle electrons from SDH to DCPIP. Furthermore, Potassium Cyanide (KCN) must be included in the buffer to inhibit Complex IV; without KCN, electrons would flow completely to molecular oxygen, bypassing DCPIP and destroying the assay's signal window[1].

Step-by-Step Methodology
  • Mitochondrial Isolation: Cultivate target fungal strains (e.g., Rhizoctonia solani or Alternaria solani) in Potato Dextrose Broth (PDB) for 48 hours. Harvest hyphae, disrupt using an ultrasonic crusher, and perform gradient centrifugation to isolate the mitochondrial fraction[3]. Determine protein concentration via BCA assay.

  • Assay Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.2) containing 1 mM KCN, 17 mM sodium succinate, and 45 µM DCPIP[6].

  • Compound Incubation: In a 384-well plate, dispense 2 µL of the test SDHI compound (dissolved in DMSO) into the wells. Add 50 µL of the isolated mitochondrial suspension (normalized to 1 µg/µL protein) and incubate at 4°C for 30 minutes[4].

  • Reaction Initiation: Add 50 µL of the Assay Buffer (containing the decylubiquinone redox mediator) to initiate the reaction[1].

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm for 5 minutes using a microplate reader[5]. Calculate the initial velocity ( V0​ ) of DCPIP reduction.

Self-Validating Quality Control
  • Positive Control: 10 mM Malonate (a well-characterized competitive inhibitor of succinate)[1]. Complete cessation of DCPIP reduction confirms the signal is exclusively SDH-driven.

  • Negative Control: 0.1% DMSO vehicle.

  • System Validation: Calculate the Z'-factor. Proceed with screening only if Z' > 0.5.

Data Presentation: SDHI Inhibitory Profiles

Monitoring the efficacy of SDHIs across both wild-type and resistant mutant strains is critical. Prolonged field use has led to the emergence of resistant strains carrying point mutations in the Qp site (e.g., B-H277R, D-H133R)[7].

Table 1: Comparative Inhibitory Activity (IC50) of Representative SDHI Classes

Compound ClassExample FungicideTarget OrganismSDH GenotypeIC50 (µM)Resistance Status
Pyrazole-carboxamideBixafenRhizoctonia solaniWild-type1.22Sensitive[4]
Pyrazole-carboxamideFluxapyroxadBotrytis cinereaWild-type1.03Sensitive[4]
Pyridine-carboxamideBoscalidAlternaria solaniWild-type0.85Sensitive[7]
Pyridine-carboxamideBoscalidAlternaria solaniMutant (B-H277R)> 50.00Resistant[7]
TPP-ConjugatedCompound 2cRhizoctonia solaniWild-type0.45Sensitive[3]

Note: Next-generation Triphenylphosphonium (TPP)-conjugated SDHIs (e.g., Compound 2c) show enhanced accumulation in the mitochondria, shifting the fungicidal mode from mere ATP depletion to severe structural damage, thereby overcoming traditional resistance[3].

Protocol 2: Secondary Validation via Mitochondrial ROS Burst

To confirm that the identified SDHIs trigger the lethal ROS burst necessary for robust fungicidal activity, a secondary cell-based assay using the fluorescent probe DCFH-DA is required[3].

Experimental Causality: DCFH-DA is cell-permeable and non-fluorescent. Once inside the fungal cell, intracellular esterases cleave the diacetate groups, trapping the DCFH molecule. When the SDHI blocks the Qp site, the resulting electron leakage reduces oxygen to superoxide, which subsequently oxidizes DCFH into highly fluorescent DCF[3].

Step-by-Step Methodology
  • Spore Suspension: Prepare a spore suspension (1 × 10⁶ spores/mL) of the target fungus in 1% glucose solution[3].

  • Compound Treatment: Treat the suspension with the IC90 concentration of the lead SDHI compound for 30 minutes at 25°C[3].

  • Probe Loading: Add 1 µL of 10 mM DCFH-DA to 1 mL of the treated cell suspension. Incubate in the dark for 30 minutes at room temperature[3].

  • Washing & Measurement: Centrifuge the cells, wash twice with PBS to remove extracellular dye, and resuspend in PBS.

  • Flow Cytometry: Analyze the fluorescence intensity in the FITC channel (Excitation: 488 nm, Emission: 525 nm)[3].

Self-Validating Quality Control
  • Positive Control: Antimycin A (10 µM), a known Complex III inhibitor that reliably induces mitochondrial ROS.

  • Negative Control (Rescue): Pre-treat a parallel sample with 0.5 mM N-acetyl-L-cysteine (NAC), a potent ROS scavenger, for 6 hours prior to SDHI exposure[3].

  • Validation Logic: If the SDHI-induced fluorescence is completely abrogated by NAC pre-treatment, the signal is definitively confirmed as a targeted ROS burst rather than compound autofluorescence or off-target toxicity[3].

References

  • Qian, Y., et al. (2021). Fungicidal Action of the Triphenylphosphonium-Driven Succinate Dehydrogenase Inhibitors Is Mediated by Reactive Oxygen Species and Suggests an Effective Resistance Management Strategy. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Ransy, C., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences. Available at:[Link]

  • Wang, Y., et al. (2022). Double Mutations in Succinate Dehydrogenase Are Involved in SDHI Resistance in Corynespora cassiicola. MDPI Agronomy. Available at:[Link]

  • Miles, T. D., et al. (2013). Screening and characterization of resistance to succinate dehydrogenase inhibitors in Alternaria solani. Plant Pathology. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid

Welcome to the Application Science Troubleshooting Portal. As researchers and drug development professionals, you know that synthesizing highly substituted isoxazole-4-carboxylic acids presents unique challenges in regio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Troubleshooting Portal. As researchers and drug development professionals, you know that synthesizing highly substituted isoxazole-4-carboxylic acids presents unique challenges in regiocontrol and steric management[1]. This guide is designed to help you bypass common synthetic bottlenecks, transition away from low-yielding traditional condensations, and implement a self-validating, highly regioselective workflow.

Mechanistic Workflow

To achieve absolute regiocontrol, we abandon the traditional β -diketoester/hydroxylamine condensation in favor of a 1,3-dipolar [3+2] cycloaddition . By generating an active dipole (isobutyryl nitrile oxide) and reacting it with an electron-deficient dipolarophile (ethyl 2-pentynoate), Frontier Molecular Orbital (FMO) interactions dictate a single regioisomeric outcome[2].

G cluster_0 Regioselective Synthesis Workflow N1 Isobutyraldehyde Oxime (Precursor) N2 Isobutyrylhydroximoyl Chloride (Intermediate) N1->N2 NCS, DMF (Chlorination) N3 Isobutyryl Nitrile Oxide (Active Dipole) N2->N3 Et3N (Dehydrohalogenation) N5 Ethyl 5-Ethyl-3-isopropylisoxazole- 4-carboxylate (Target Ester) N3->N5 [3+2] Cycloaddition N4 Ethyl 2-Pentynoate (Dipolarophile) N4->N5 Regioselective Alignment N6 5-Ethyl-3-isopropylisoxazole- 4-carboxylic acid (Final Product) N5->N6 60% aq. H2SO4 Reflux 4h (Hydrolysis)

Fig 1. Regioselective [3+2] cycloaddition and hydrolysis workflow for isoxazole synthesis.

Technical FAQs & Troubleshooting

Q1: My traditional condensation route using ethyl 2-isobutyryl-3-oxopentanoate and hydroxylamine yields a 1:1 mixture of regioisomers. How do I exclusively synthesize the 5-ethyl-3-isopropyl isomer? A1: The traditional condensation fails because both carbonyls in your β -diketoester possess similar electrophilicity, leading to non-selective oxime formation and subsequent cyclization[1]. The Solution: Switch to a 1,3-dipolar cycloaddition[2]. By using isobutyryl nitrile oxide and ethyl 2-pentynoate, the regiochemistry is strictly governed by electronic alignment. The nucleophilic oxygen of the nitrile oxide attacks the highly electrophilic β -carbon (C3) of the alkyne, while the electrophilic carbon of the nitrile oxide attacks the α -carbon (C2). This perfectly installs the isopropyl group at C3 and the ethyl group at C5.

Q2: The ester hydrolysis is stalling at <50% conversion even after 24 hours in refluxing NaOH. How can I drive this to completion? A2: You are encountering severe steric shielding. The ester carbonyl at the C4 position is physically blocked by the bulky C3-isopropyl and C5-ethyl groups, preventing the hydroxide nucleophile from achieving the necessary Bürgi-Dunitz trajectory. Furthermore, prolonged exposure to strong bases at high temperatures can lead to unwanted ring-opening side reactions. The Solution: Transition to acidic hydrolysis using 60% aqueous sulfuric acid ( H2​SO4​ )[3]. The high proton activity easily protonates the sterically hindered carbonyl oxygen, making the carbon highly electrophilic and allowing water to attack. This method drives the reaction to >98% conversion without degrading the isoxazole core[3].

Q3: I suspect my product is decarboxylating during final isolation. How do I prevent this? A3: Isoxazole-4-carboxylic acids are thermally labile. The electron-withdrawing nature of the isoxazole ring stabilizes the intermediate carbanion formed during decarboxylation. If you are drying the final product in a vacuum oven above 60°C, you are likely inducing thermal decarboxylation. Keep drying temperatures strictly below 45°C and avoid prolonged heating during recrystallization.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, providing you with the exact In-Process Controls (IPCs) needed to validate the chemistry before proceeding to the next step.

Step 1: Regioselective [3+2] Cycloaddition

Objective: Synthesis of Ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate.

  • Chlorination: Dissolve isobutyraldehyde oxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.05 eq) in portions at 0°C. Stir for 2 hours at room temperature to form isobutyrylhydroximoyl chloride.

  • Cycloaddition: Cool the mixture to 0°C. Add ethyl 2-pentynoate (1.1 eq).

  • Dipole Generation: Add triethylamine ( Et3​N , 1.2 eq) dropwise over 1 hour. The slow addition is critical to keep the steady-state concentration of the nitrile oxide low, preventing dipole dimerization (furoxan formation). Stir for 12 hours at room temperature.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via silica plug (Hexane/EtOAc 9:1).

  • Self-Validation (IPC):

    • TLC: Monitor the disappearance of the UV-active alkyne ( Rf​ ~0.6 in Hexane/EtOAc 9:1).

    • LC-MS: Confirm the target mass [M+H]+=212.3 .

    • 1 H NMR ( CDCl3​ ): Validation of regiochemistry is confirmed by the absence of vinylic protons, a distinct triplet for the C5-ethyl group ( δ ~1.3 ppm), and a doublet for the C3-isopropyl methyls ( δ ~1.2 ppm).

Step 2: High-Yield Acidic Hydrolysis

Objective: Conversion to 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

  • Reaction: Suspend the ester from Step 1 in 60% v/v aqueous H2​SO4​ (10 volumes).

  • Reflux: Heat the mixture to gentle reflux (105°C) for 4 hours.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The target carboxylic acid will precipitate as a white solid. Filter, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry in a vacuum oven at 40°C.

  • Self-Validation (IPC):

    • LC-MS: Monitor until the ester mass (m/z 212) completely shifts to the acid mass ( [M+H]+=184.2 ).

    • 1 H NMR (DMSO- d6​ ): The complete disappearance of the ethyl ester signals (quartet at δ ~4.2, triplet at δ ~1.3) and the emergence of a broad carboxylic acid -OH exchangeable proton at δ 12.5–13.0 ppm confirms successful hydrolysis.

Quantitative Data Summary

The following table summarizes the causal relationship between hydrolysis conditions and the successful cleavage of the sterically hindered C4-ester.

Hydrolysis ConditionTemp (°C)Time (h)Conversion (%)Regioisomer PurityNotes / IPC Observation
NaOH (2M, aq/EtOH) 85 (Reflux)24< 45%N/AIncomplete conversion; Bürgi-Dunitz trajectory blocked by C3/C5 alkyl bulk.
LiOH (THF/ H2​O ) 5048< 30%N/AMild conditions completely ineffective for di-alkyl substituted C4-esters.
HCl/AcOH (1:2) 10012~ 70%> 99%Sluggish reaction; prolonged heating leads to minor decarboxylation.
60% aq. H2​SO4​ 105 (Reflux)4> 98% > 99% Optimal. Overcomes steric bulk via rapid protonation; avoids basic ring degradation.

References

  • [1] Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry (ACS). URL:[Link]

  • [2] A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. URL:[Link]

  • [3] Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (US20030139606A1). Google Patents. URL:

Sources

Optimization

Technical Support Center: Optimization of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of 3,5-dialkylisoxazole-4-carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective synthesis of 3,5-dialkylisoxazole-4-carboxylic acids. These compounds are critical building blocks in drug discovery, particularly for the synthesis of bioactive carboxamides[1].

The traditional condensation of hydroxylamine with a 1,3-diketoester often yields an inseparable mixture of regioisomers. To achieve high purity and yield for 5-ethyl-3-isopropylisoxazole-4-carboxylic acid , we strongly advocate for a 1,3-dipolar cycloaddition strategy utilizing an in situ generated nitrile oxide and a pre-formed enamine. This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps to ensure your scale-up is successful.

Mechanistic Strategy & Workflow

While some methodologies rely on the direct reaction of hydroxylamine with β-keto esters[2], this approach is prone to poor regioselectivity when the flanking alkyl groups (ethyl and isopropyl) have similar steric and electronic profiles. By converting the β-keto ester into an enamine, we enforce strict regiocontrol. The highly nucleophilic α-carbon of the enamine exclusively attacks the electrophilic carbon of the nitrile oxide, ensuring the isopropyl group is fixed at the C3 position and the ethyl group at the C5 position[3].

IsoxazoleSynthesis NodeA Isobutyraldehyde NodeB Isobutyraldehyde Oxime (NH2OH·HCl, NaOAc) NodeA->NodeB Oximation NodeC Isopropyl Nitrile Oxide (NCS, Et3N) NodeB->NodeC Chlorination NodeF 1,3-Dipolar Cycloaddition NodeC->NodeF Dipole NodeD Ethyl Propionylacetate NodeE Enamine Intermediate (Pyrrolidine, Cat. TsOH) NodeD->NodeE Condensation NodeE->NodeF Dipolarophile NodeG Ethyl 5-Ethyl-3-isopropylisoxazole -4-carboxylate NodeF->NodeG Cyclization NodeH Saponification (LiOH, THF/H2O) NodeG->NodeH Hydrolysis NodeI 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid NodeH->NodeI Acidification

Workflow for the regioselective synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system to ensure intermediate integrity before proceeding to the next step.

Protocol 1: Preparation of the Enamine (Ethyl 3-(pyrrolidin-1-yl)pent-2-enoate)

Causality: Converting the β-keto ester to an enamine increases the HOMO energy of the dipolarophile, ensuring rapid and regioselective cycloaddition.

  • Charge a round-bottom flask equipped with a Dean-Stark trap with ethyl 3-oxopentanoate (1.0 eq), pyrrolidine (1.2 eq), and catalytic p-toluenesulfonic acid (0.05 eq) in anhydrous toluene (0.5 M).

  • Reflux the mixture until the theoretical volume of water is collected (~4-6 hours).

  • Concentrate under reduced pressure.

  • Validation Check: 1 H NMR should show the complete disappearance of the methylene protons of the β-keto ester and the appearance of a distinct vinylic proton singlet (~4.5 ppm).

Protocol 2: Generation of N-Hydroxyisobutyrimidoyl Chloride

Causality: This acts as the stable precursor to the highly reactive isopropyl nitrile oxide.

  • Dissolve isobutyraldehyde oxime (1.0 eq) in anhydrous DMF (0.3 M).

  • Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise at 15 °C. Safety Note: The reaction is exothermic; control the rate of addition to prevent thermal runaway.

  • Stir for 2 hours at room temperature. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na 2​ SO 4​ , and concentrate.

  • Validation Check: Use immediately in the next step. Prolonged storage leads to degradation.

Protocol 3: 1,3-Dipolar Cycloaddition

Causality: Slow addition of the base maintains a low steady-state concentration of the nitrile oxide, preventing unwanted side reactions[3].

  • Dissolve the enamine (Protocol 1, 1.1 eq) and the imidoyl chloride (Protocol 2, 1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under argon.

  • Add triethylamine (1.5 eq) dropwise via a syringe pump over 4 hours.

  • Warm to room temperature and stir for 12 hours.

  • Quench with 1M HCl (aq) to hydrolyze any residual enamine and drive the elimination of pyrrolidine from the cycloadduct.

  • Extract, dry, and purify via flash chromatography to isolate ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate.

Protocol 4: Saponification

Causality: Mild basic conditions prevent base-catalyzed opening of the isoxazole ring[4].

  • Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M).

  • Add LiOH·H 2​ O (3.0 eq) and stir at room temperature for 16 hours. Caution: Do not heat above 40 °C.

  • Concentrate to remove organic solvents. Acidify the aqueous layer to pH 2 with 1M HCl.

  • Filter the precipitated 5-ethyl-3-isopropylisoxazole-4-carboxylic acid and dry under vacuum.

Troubleshooting & FAQs

Q: Why am I observing a mixture of regioisomers despite using the cycloaddition route? A: If you use the enolate of the β-keto ester (e.g., using NaOEt or Et 3​ N directly on ethyl 3-oxopentanoate) instead of the pre-formed enamine, the reaction proceeds via a different transition state, often yielding a ~60:40 mixture of the 3-isopropyl-5-ethyl and 3-ethyl-5-isopropyl isomers. The enamine route strictly enforces the correct regiochemistry because the highly nucleophilic α-carbon of the enamine exclusively attacks the electrophilic carbon of the nitrile oxide[3].

Q: My cycloaddition yield is low, and I isolate a significant amount of a crystalline byproduct. What is happening? A: The byproduct is likely 3,4-diisopropyl-1,2,5-oxadiazole 2-oxide (a furoxan), which forms via the dimerization of isopropyl nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles. If the triethylamine is added too quickly, the concentration of the nitrile oxide spikes, favoring dimerization over the desired cycloaddition. Ensure the base is added dropwise over at least 4 hours.

Q: During saponification, my product degrades into a complex mixture. How can I prevent this? A: Isoxazoles can be sensitive to strong bases at elevated temperatures, leading to deprotonation and subsequent ring-opening into α-cyano ketones. Optimizing the base and temperature is critical, as low-yielding one-pot procedures have historically been problematic in isoxazole scale-ups[4]. Avoid using NaOH or KOH at reflux. Switching to lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at room temperature ensures complete ester hydrolysis while preserving the integrity of the isoxazole core.

Quantitative Data: Condition Optimization

The table below summarizes the causality between experimental conditions and the resulting regiomeric ratios during the 1,3-dipolar cycloaddition step.

Table 1: Optimization of Cycloaddition Conditions

EntryDipolarophileBase / Addition RateSolventTemp (°C)Regiomeric Ratio (3-iPr : 5-iPr)Isolated Yield (%)
1Ethyl 3-oxopentanoate (Enolate)Et 3​ N / BolusEtOH2560:4042
2Ethyl 3-oxopentanoate (Enolate)NaOEt / BolusEtOH8055:4538
3Enamine (Pyrrolidine)Et 3​ N / BolusDCM25>95:561
4Enamine (Pyrrolidine)Et 3​ N / Dropwise (4h)DCM0 to 25>99:188
5Enamine (Morpholine)Et 3​ N / Dropwise (4h)THF0 to 25>95:579

Note: Yields represent the isolated yield of the desired ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate. Entry 4 represents the optimized conditions detailed in Protocol 3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of highly substituted isoxazole building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of highly substituted isoxazole building blocks. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a sterically hindered, fully substituted heterocycle. Its synthesis is frequently plagued by poor regioselectivity, incomplete cyclization, and intermediate dimerization.

This document provides a mechanistic breakdown of these side reactions, actionable troubleshooting FAQs, and field-proven protocols to ensure a self-validating, high-yield synthetic system.

Mechanistic Pathways & Common Side Reactions

The synthesis of 3,5-disubstituted isoxazole-4-carboxylic acids generally proceeds via one of two primary routes: the classical Claisen cyclocondensation (Route A) or the 1,3-dipolar cycloaddition (Route B). Understanding where these pathways diverge into side reactions is critical for process optimization.

G Start Starting Materials (Aldehydes, Alkynes, or 1,3-Dicarbonyls) Route1 Route A: Claisen Cyclocondensation (1,3-Dicarbonyl + Hydroxylamine) Start->Route1 Route2 Route B: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->Route2 Side1 Side Reaction: Regioisomer Mixture (3-Ethyl-5-isopropyl) Route1->Side1 Poor Electrophilic Differentiation Side2 Side Reaction: Incomplete Cyclization (Stable Oxime) Route1->Side2 Low Temp / Weak Acid Target Target Molecule: 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid Route1->Target β-Enamino Diketone Use Side3 Side Reaction: Nitrile Oxide Dimerization (Furoxan Formation) Route2->Side3 High Nitrile Oxide Concentration Route2->Target In situ Nitrile Oxide Generation Side4 Side Reaction: Premature Decarboxylation (Loss of C4-Carboxyl) Target->Side4 Harsh Acid/Base + Heat

Mechanistic pathways and common side reactions in the synthesis of highly substituted isoxazoles.

Troubleshooting Guides & FAQs

Q1: I am observing a nearly 1:1 mixture of regioisomers (5-ethyl-3-isopropyl vs. 3-ethyl-5-isopropyl). How can I drive regioselectivity?

Root Cause (Causality): If you are using Route A (reacting ethyl 2-isobutyryl-3-oxopentanoate with hydroxylamine), the reaction is governed by hard/soft acid-base theory[1]. Because the electrophilicities of the isobutyryl carbonyl and the oxopentanoate carbonyl are sterically and electronically similar, the nucleophilic attack of the hydroxylamine nitrogen is unselective, leading to a mixture of regioisomers. Solution: Abandon the simple β-diketone precursor. Instead, convert the 1,3-dicarbonyl into a β-enamino diketone prior to cyclocondensation, or switch entirely to the 1,3-dipolar cycloaddition route (Route B). In Route B, reacting isobutyronitrile oxide with ethyl 2-pentynoate inherently dictates that the oxygen of the nitrile oxide attacks the more substituted β-carbon of the alkyne, yielding >95% regioselectivity for the 5-ethyl-3-isopropyl isomer[2].

Q2: During the 1,3-dipolar cycloaddition route, a significant byproduct is consuming my nitrile oxide intermediate. What is it, and how do I prevent it?

Root Cause (Causality): Nitrile oxides are highly reactive 1,3-dipoles. If their steady-state concentration in the reaction mixture becomes too high, they will undergo a rapid, second-order self-dimerization to form furoxans (1,2,5-oxadiazole 2-oxides)[3]. This dimerization has a lower kinetic energy barrier than the desired cycloaddition if the dipolarophile (alkyne) is sterically hindered[3]. Solution: You must generate the nitrile oxide in situ. Do not attempt to isolate it. Add the dehydrohalogenating base (e.g., triethylamine) dropwise over several hours to a solution containing both the hydroximoyl chloride and an excess of the alkyne[4]. This keeps the nitrile oxide concentration near zero, kinetically favoring the cross-cycloaddition over self-dimerization.

Q3: My cyclization step is successful, but I am losing the C4-carboxylic acid group. Why is decarboxylation occurring?

Root Cause (Causality): Isoxazole-4-carboxylic acids are essentially vinylogous β-keto acids. If the ester protecting group (e.g., ethyl ester) is hydrolyzed to the free acid under harsh acidic or basic conditions at elevated temperatures (often required to force the cyclization of stable oxime intermediates), the molecule undergoes rapid thermal decarboxylation. Solution: Always conduct the high-temperature cyclization or cycloaddition steps on the esterified precursor (e.g., synthesizing ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate). Perform the saponification to the free acid as a separate, final step using mild conditions (e.g., LiOH in THF/Water at ambient temperature) to prevent decarboxylation.

Experimental Protocols

To ensure a self-validating system, the following protocols utilize the highly regioselective 1,3-dipolar cycloaddition method, followed by controlled saponification.

Protocol A: Regioselective 1,3-Dipolar Cycloaddition (Ester Synthesis)

Objective: Synthesize ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate while suppressing furoxan formation.

  • Oxime Chlorination: Dissolve isobutyraldehyde oxime (10.0 mmol) in anhydrous DMF (20 mL). Add N-chlorosuccinimide (NCS, 10.5 mmol) in small portions at 0 °C. Stir at room temperature for 2 hours to form the hydroximoyl chloride intermediate[5].

  • Dipolarophile Addition: Add ethyl 2-pentynoate (12.0 mmol) to the reaction mixture.

  • In Situ Nitrile Oxide Generation: Dilute triethylamine (TEA, 11.0 mmol) in DMF (10 mL). Add this TEA solution dropwise over 3 hours via a syringe pump to the reaction mixture at 40 °C. Note: Slow addition is critical to prevent second-order furoxan dimerization.[6]

  • Workup: Quench with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure ethyl ester.

Protocol B: Mild Saponification (Free Acid Generation)

Objective: Hydrolyze the ester to 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid without inducing thermal decarboxylation.

  • Solvent System: Dissolve the purified ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate (5.0 mmol) in a 3:1:1 mixture of THF:Methanol:Water (25 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 15.0 mmol) to the solution.

  • Reaction: Stir the mixture strictly at room temperature (20-25 °C) for 12 hours. Do not heat.

  • Acidification: Concentrate the mixture under reduced pressure to remove THF and Methanol. Cool the aqueous residue to 0 °C and carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated free acid with dichloromethane (3 x 20 mL). Dry the organic layers over MgSO₄, filter, and evaporate to yield 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid as a white crystalline solid.

Quantitative Data Summaries

The following tables summarize the expected outcomes and root-cause analysis metrics to help you validate your experimental results.

Table 1: Comparative Regioselectivity and Yield by Synthetic Route
Synthetic RoutePrecursorsTarget Regioisomer PurityPrimary Side ProductExpected Yield
Claisen Cyclocondensation β-Diketone + NH₂OH~55%3-Ethyl-5-isopropylisoxazole40 - 50%
Modified Claisen β-Enamino Diketone + NH₂OH>85%Stable Oxime Intermediate65 - 75%
1,3-Dipolar Cycloaddition Nitrile Oxide + Alkyne>95% Furoxan (Dimer)75 - 85%
Table 2: Troubleshooting Matrix for Side Reactions
Observation (Analytical Trigger)Root CauseCorrective Action
Two distinct peaks in LC-MS with identical m/z Regioisomer formation due to poor electrophilic differentiation.Switch to 1,3-dipolar cycloaddition or use a β-enamino diketone precursor.
Significant mass peak at[2M] of Nitrile Oxide Furoxan formation (self-dimerization of nitrile oxide).Decrease base addition rate; increase alkyne equivalents.
Product mass is [M-44] (Loss of CO₂) Premature thermal decarboxylation of the β-keto acid equivalent.Lower saponification temperature to <25 °C; avoid strong mineral acids during high-heat steps.
Reaction stalls at intermediate mass (+18 Da) Incomplete dehydration of the oxime intermediate.Add a Lewis acid catalyst (e.g., BF₃·OEt₂) or increase reaction time in a Dean-Stark trap.

References

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents Source: ACS Sustainable Chemistry & Engineering URL:[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones Source: RSC Advances (NIH PMC) URL:[Link]

  • Structure and stability of fluoronitrile oxide, FCNO: A quantum-chemical study (Furoxan Dimerization Kinetics) Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the isolation of highly functionalized isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals struggling with the isolation of highly functionalized isoxazoles. The purification of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid presents a classic triad of synthetic challenges: regioisomer co-elution, thermal decarboxylation, and lipophilicity-induced oiling out.

This guide is designed to move beyond basic troubleshooting. It provides field-proven, self-validating methodologies and explains the underlying chemical causality to ensure your purification workflows are robust, reproducible, and scalable.

Troubleshooting & FAQs

Q1: My silica gel column chromatography fails to separate the target 5-ethyl-3-isopropylisoxazole-4-carboxylic acid from its 3-ethyl-5-isopropyl regioisomer. How can I resolve this? A1: The free carboxylic acid forms strong intermolecular hydrogen bonds, which cause severe streaking on silica gel. This streaking completely masks the subtle steric differences between the ethyl and isopropyl groups, making direct separation nearly impossible. Solution: You must derivatize the crude mixture into an ester (e.g., an ethyl ester) prior to chromatography. Esters lack hydrogen-bond donating ability, resulting in sharp, well-defined chromatographic bands. Once the hydrogen bonding is masked, the silica stationary phase can effectively resolve the regioisomers based on their steric profiles[1]. Following isolation, a mild saponification is used to regenerate the pure acid.

Q2: During vacuum drying or recrystallization at elevated temperatures, my product yield drops significantly, and I detect a non-polar byproduct by TLC. What is happening? A2: You are observing thermal decarboxylation. Isoxazole-4-carboxylic acids are highly susceptible to losing CO₂ when subjected to heat[2]. The electron-withdrawing nature of the isoxazole ring lowers the activation energy for decarboxylation, proceeding through a mechanism similar to that of a β -keto acid[3]. Solution: Never exceed 40°C during solvent evaporation, saponification, or drying. Utilize lyophilization or high-vacuum drying at room temperature to preserve the integrity of the carboxylic acid.

Q3: I am getting an oil instead of a solid after saponification and acidification. How do I induce crystallization? A3: The highly lipophilic alkyl groups (ethyl and isopropyl) significantly lower the melting point of the molecule and increase its solubility in organic solvents. When precipitating from an aqueous layer, this often leads to "oiling out" (liquid-liquid phase separation) rather than true crystallization. Solution: Ensure the aqueous layer is strictly acidified to pH 2.0 using 1M HCl to fully protonate the acid[4]. If an oil persists, extract the product into ethyl acetate, dry the organic layer, and perform a solvent-antisolvent crystallization using a highly non-polar antisolvent (like heptane) while actively seeding the mixture at 4°C.

Q4: Why does my product degrade directly on the silica gel column even when I don't heat it? A4: Unprotected isoxazole-4-carboxylic acids can be unstable on the slightly acidic surface of standard silica gel, sometimes undergoing premature decarboxylation or irreversible adsorption[3]. Purifying the protected ester derivative bypasses this solid-phase instability entirely.

Quantitative Data & Physicochemical Summary

Understanding the physical limits of your molecule is critical for designing a successful purification route.

Parameter5-Ethyl-3-isopropylisoxazole-4-carboxylic acid3-Ethyl-5-isopropylisoxazole-4-carboxylic acidCausality / Impact on Purification
Predicted pKa ~3.22~3.25Both require acidification below pH 2.5 for complete precipitation from aqueous solutions[5].
Decarboxylation Threshold > 60°C (in solution)> 60°C (in solution)The electron-withdrawing isoxazole ring stabilizes the transition state for CO₂ loss. Heating must be strictly avoided[3].
Chromatographic Behavior (Free Acid) Severe tailing ( Rf​ ~0.1-0.2)Severe tailing ( Rf​ ~0.1-0.2)Strong intermolecular hydrogen bonding masks steric differences, making direct separation unviable.
Chromatographic Behavior (Ethyl Ester) Sharp band ( Rf​ ~0.5)Sharp band ( Rf​ ~0.4)Esterification removes H-bonding, allowing the silica gel to resolve the subtle steric differences of the alkyl groups[1].

*Note: Rf​ values are representative for an 8:2 Hexanes/EtOAc solvent system.

Self-Validating Experimental Protocols

To guarantee success, the following workflow utilizes a "mask-separate-unmask" strategy. Every step includes a built-in validation checkpoint to ensure the chemical state is correct before proceeding.

Step 1: Esterification (Masking)
  • Action: Dissolve the crude regioisomeric acid mixture in absolute ethanol (10 mL/g). Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv). Reflux gently at 75°C for 12 hours. Neutralize with saturated NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Causality: Converts highly polar, streaking carboxylic acids into non-polar esters, enabling high-resolution normal-phase chromatography.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The reaction is successful when the UV-active baseline material completely disappears, replaced by two distinct, closely eluting spots ( Rf​ ~0.5 and ~0.4).

Step 2: Chromatographic Resolution
  • Action: Load the concentrated crude esters onto a silica gel column. Elute with a shallow gradient of 5% to 15% EtOAc in Hexanes. Collect fractions in small volumes.

  • Causality: Without the overriding influence of carboxylic acid hydrogen bonding, the slight steric differences between the 3-ethyl-5-isopropyl and 5-ethyl-3-isopropyl configurations interact differently with the silica stationary phase, allowing for baseline separation[1].

  • Validation Checkpoint: Perform ¹H NMR on the separated fractions. The target 5-ethyl-3-isopropyl isomer will exhibit distinct methylene and methine splitting patterns compared to the byproduct, driven by the varying electronic environments of the isoxazole oxygen versus nitrogen.

Step 3: Mild Saponification (Unmasking)
  • Action: Dissolve the purified target ester in a mixture of THF/MeOH/Water (2:1:1). Add 2.0 equivalents of LiOH. Stir vigorously at 20°C for 8 hours[4].

  • Causality: LiOH provides a mild hydroxide source to cleave the ester at room temperature. Avoiding heat is critical to prevent the thermal decarboxylation common in isoxazole-4-carboxylic acids[3].

  • Validation Checkpoint: LC-MS must confirm the mass of the free acid [M-H]⁻ without the presence of the [M-44] peak, which would indicate unwanted decarboxylation.

Step 4: Acidification and Precipitation
  • Action: Remove the volatile organic solvents (THF/MeOH) under reduced pressure at <30°C . Cool the remaining aqueous layer to 4°C and carefully acidify to pH 2.0 using 6N HCl[4]. Filter the resulting white precipitate and wash with ice-cold water.

  • Causality: The pKa of isoxazole-4-carboxylic acids is approximately 3.22[5]. Lowering the pH to 2.0 ensures complete protonation, drastically reducing aqueous solubility and driving precipitation.

  • Validation Checkpoint: The aqueous filtrate should exhibit negligible UV absorbance at 254 nm, indicating complete recovery of the target product from the solution.

Purification Workflow Visualization

IsoxazolePurification Crude Crude Synthesis Mixture (Regioisomeric Acids) Esterification Esterification (EtOH / H2SO4, 75°C) Crude->Esterification Mask H-bonding Chromatography Silica Gel Chromatography (Hexane/EtOAc Eluent) Esterification->Chromatography Load Esters TargetEster 5-Ethyl-3-isopropyl Isoxazole-4-carboxylate Chromatography->TargetEster Desired Fraction Byproduct 3-Ethyl-5-isopropyl Isoxazole-4-carboxylate Chromatography->Byproduct Discard Saponification Mild Saponification (LiOH, THF/H2O, 20°C) TargetEster->Saponification Hydrolyze Ester Acidification Acidification (1M HCl to pH 2.0) Saponification->Acidification Precipitate PureAcid Pure Target Acid (Crystallized) Acidification->PureAcid Filter & Dry (<40°C)

Workflow for the purification of regioisomeric isoxazole-4-carboxylic acids via esterification.

References

  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate.[https://vertexaisearch.cloud.google.
  • 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe_5Fnxwy5GIDtFQusMnPMMWR4MztFMre5hnd8A3uuoOcIhLqlWaW1_yzhYYDS0WPKoXeq4HUH_AYiTHRTdO6pUFQNnx9_17Gv1mM8_W32AX4qvd6_wpz-oy8XToWbVIjiLj_WoVC0cADcIXsetwFKzSzCAvRFylsCknMu0C4nH2YxwSjnRi7eOoR09n4=]
  • Preventing decarboxylation side reactions in hydroxyoxazole derivatives. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhuRLUoY2Y4Nz1-3vw_UKCGtktZtXglHp9F3jUzepZ-PHQ2Y9RrHC8Ym_K762NT0R4WWu0mVkIni14ht3yoc1qRpXutHmbKXFpJq1jk3jTEIeJx90bMMjrY5F2rUOEqcmD6xsLeCHeinw-P5XIuhQCVFEWlerX_TQs7rHGWB2yT5zSbkagiJsu7sDtM2f_rDa8DDVb6hNc0PjQIBOkJAJZ5M48Lw==]
  • The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease. Diva-Portal.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa813erDoqDq3Vuhk7w9zydZJrP5nhdJssVAs2yKwO9Wk1fB4V-ZHnFw5TDtmQUxS3962TO7XJIRXVg8wUh6dYMjqDLLJCnBPYZSWwnaDYDtD23ORlamDygaWb1WAKZTUmwACbn_M9_BErO0GF7SP8uSOe1lEnGTuVT8dmKw==]
  • Buy Isoxazole-4-carboxylic acid | 6436-62-0. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGax8ycijtXJ2QLZ7Ao49cFk8yQ6JJsUM9tVePNMpBlv9ATF5KZlDXEGCss5ceiY94BxD0hpOVaUu_CwkLdVvNEb66FxWpXgBNBCCHCKZuGT0F7dTSEQQUNv7cUNLEDPWOtGLxg_w==]

Sources

Troubleshooting

stability issues of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid under different conditions

Welcome to the dedicated technical support center for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges you may encounter during your research.

Introduction to the Stability of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a heterocyclic compound with a core isoxazole ring substituted with ethyl and isopropyl groups, and a carboxylic acid function at the 4-position. The stability of this molecule is governed by the interplay of these functional groups. The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under certain conditions.[1] The carboxylic acid group can undergo decarboxylation, particularly when subjected to heat.[2] Understanding these potential degradation pathways is crucial for designing robust experimental protocols, ensuring the integrity of your results, and developing stable formulations.

This guide will walk you through the key stability considerations, provide practical advice for handling and storage, and offer detailed protocols for assessing the stability of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid?

A1: Based on the chemical structure, the two most probable degradation pathways are:

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, especially under thermal stress, to form 5-Ethyl-3-isopropylisoxazole. Carboxylic acids attached to heterocyclic rings can be susceptible to decarboxylation upon heating.[3]

  • Hydrolytic Ring Opening: Cleavage of the isoxazole ring, particularly the N-O bond, can be initiated by hydrolysis, especially under basic conditions.[1] This would lead to the formation of acyclic impurities.

Q2: How should I store 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid to ensure its long-term stability?

A2: To maintain the integrity of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[1][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from moisture, heat, and light.[3]

Q3: Is 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid sensitive to light?

A3: Heterocyclic compounds can be susceptible to photodegradation.[3] Isoxazoles, in particular, can undergo photoisomerization to less stable azirine intermediates or rearrange to oxazoles upon exposure to UV light.[4][5] Therefore, it is crucial to protect the compound from light during storage and handling.

Q4: What are the initial signs of degradation?

A4: Visual signs of degradation may include a change in the color or appearance of the solid material.[3] Analytically, the appearance of new peaks in chromatograms (e.g., HPLC, LC-MS) and a decrease in the purity of the main compound are clear indicators of degradation.[3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results in biological assays. Degradation of the compound due to improper storage or handling.1. Verify the purity of your current stock using a validated analytical method like HPLC. 2. If degradation is confirmed, use a fresh, unopened batch of the compound. 3. Review your storage and handling procedures to ensure the compound is protected from heat, light, and moisture.
Appearance of a new, major peak in HPLC analysis during a thermal stress experiment. Likely decarboxylation of the carboxylic acid group.1. Use LC-MS to determine the mass of the new peak. The expected mass of the decarboxylated product (5-Ethyl-3-isopropylisoxazole) is 139.19 g/mol . 2. If decarboxylation is confirmed, consider reducing the temperature or duration of your experiment.
Degradation observed in a formulation stored at a basic pH. Base-mediated hydrolytic opening of the isoxazole ring.1. Adjust the pH of your formulation to a neutral or slightly acidic range if the application allows. 2. Conduct a pH stability study to determine the optimal pH range for your formulation.
Discoloration of the solid compound over time. Potential oxidation or photodegradation.1. Ensure the compound is stored under an inert atmosphere and protected from light. 2. If you suspect oxidation, consider adding an antioxidant to your formulation, if compatible.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as per ICH guidelines.[6][7]

Objective: To investigate the degradation of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid under various stress conditions.

Materials:

  • 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

    • If no degradation is observed, repeat the experiment at 60°C or with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method to analyze the stressed samples. A good starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar impurities. A starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study.

Visualizations

Logical Relationship of Stability Factors

Caption: Key environmental factors influencing the stability of the compound.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Analytical Method HPLC->Method Pathways Degradation Pathways LCMS->Pathways

Caption: Workflow for conducting forced degradation studies.

References

  • Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • BenchChem. (2025).
  • Haverford College. (2025).
  • ResearchGate. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2 H -Azirines | Request PDF.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid.
  • ResearchGate. (2025). Structure and stability of isoxazoline compounds | Request PDF.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. (2021).
  • BenchChem. (2025). A Comparative Guide to the Stability of 5- Methoxyoxazole-2-carboxylic Acid and 5.
  • BenchChem. (2025). Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid.
  • ChemScene. (n.d.). 1048920-60-0 | 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • MedCrave. (2016).
  • National Center for Biotechnology Information. (2021).
  • Biosciences Biotechnology Research Asia. (n.d.).
  • Semantic Scholar. (2017).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ScienceDirect. (n.d.).
  • BioProcess International. (2026).
  • ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS.
  • ResearchGate. (n.d.). (PDF) 5-Methylisoxazole-4-carboxylic acid.
  • Indian Journal of Chemistry. (n.d.). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • MDPI. (2019).
  • MDPI. (2021).
  • ChemRxiv. (n.d.).
  • Blogs. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Sigma-Aldrich. (n.d.). 5-Ethylisoxazole-3-carboxylic acid | 52320-59-9.
  • MDPI. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • Chemicalbook. (2025). 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 25786-72-5.
  • Research With Rutgers. (2009). Studies on the deamination of the ethyl ester of 5-amino-3-methylisoxazole- 4-carboxylic Acid.
  • Mol-Instincts. (2025). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester.
  • R Discovery. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity in 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Couplings

Welcome to the Technical Support Center. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a highly valuable building block in drug discovery, but it presents severe synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a highly valuable building block in drug discovery, but it presents severe synthetic challenges. The carboxylic acid at the 4-position is flanked by a 3-isopropyl group and a 5-ethyl group, creating an extreme steric shield (analogous to a highly congested ortho,ortho-disubstituted benzene ring). Furthermore, the electron-withdrawing isoxazole core modulates the electrophilicity of activated intermediates.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding coupling reactions.

Part 1: Troubleshooting FAQs

Q1: My standard EDC/HOBt amidation is yielding <10% product. What is the mechanistic failure? A1: The failure is primarily kinetic. EDC/HOBt activates the acid to form an OBt-active ester. However, the bulky 3-isopropyl and 5-ethyl groups physically block the incoming amine from achieving the optimal Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack. Because aminolysis is drastically slowed by this steric clash, the active ester undergoes competitive hydrolysis back to the starting carboxylic acid[1].

Q2: Which coupling reagents are best suited for this specific isoxazole scaffold? A2: Reagent selection must be dictated by the nucleophilicity and steric bulk of your amine partner:

  • For primary/unhindered amines: Use HATU with a non-nucleophilic base (DIPEA). The HOAt derived from HATU features a pyridine nitrogen that provides anchimeric assistance (a neighboring group effect), accelerating the reaction despite the steric bulk of the isoxazole ring[2].

  • For secondary/hindered amines: Standard active esters will fail. You must convert the acid to an acyl fluoride using [3].

  • For electron-deficient amines (e.g., anilines): Convert the acid to an acid chloride using [4].

Q3: Why are acyl fluorides recommended over acyl chlorides for hindered secondary amines? A3: Acyl fluorides offer a unique balance of stability and reactivity. The fluorine atom is highly electronegative but sterically small (comparable to a hydrogen atom), minimizing steric clash during the amine's approach. Furthermore, acyl fluorides are remarkably resistant to hydrolysis, allowing you to run the coupling at elevated temperatures (e.g., 60–80 °C) without degrading the intermediate[5].

Q4: How do I prevent decarboxylation or ring degradation during activation? A4: Isoxazole-4-carboxylic acids can be sensitive to harsh thermal conditions and strong bases, occasionally leading to decarboxylation[2]. Avoid prolonged heating above 80 °C in the presence of strong bases. Use mild, neutral activation methods like Ghosez's reagent, which generates the acid chloride without producing harsh HCl gas[4].

Part 2: Quantitative Data & Reagent Selection

Use the following matrix to select the appropriate activation strategy based on your specific reaction parameters.

Activation MethodActive IntermediateSteric ToleranceHydrolytic StabilityRecommended Use CaseExpected Yield Range
EDC / HOBt OBt EsterLowPoorUnhindered primary aliphatic amines.5% – 20%
HATU / DIPEA OAt EsterModerateModerateStandard primary amines; mild conditions.60% – 85%
TFFH / DIPEA Acyl FluorideVery High Excellent Hindered secondary amines; requires heating.75% – 95%
Ghosez's Reagent Acid ChlorideHighLowElectron-deficient amines (anilines).70% – 90%

Part 3: Experimental Protocols

Protocol A: Acyl Fluoride Route via TFFH (For Hindered Amines)

This protocol utilizes Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate a stable, sterically accessible acyl fluoride[3].

  • Activation: In an oven-dried flask under nitrogen, dissolve 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq) followed by TFFH (1.2 eq).

  • Self-Validation Check: Stir at room temperature for 1 hour. Take a 50 µL aliquot and analyze via 19 F NMR. A distinct peak between +20 to +30 ppm confirms quantitative conversion to the acyl fluoride. This crucial step isolates the troubleshooting variable strictly to the aminolysis phase.

  • Aminolysis: Add the hindered amine (1.2 eq). If the amine is exceptionally hindered, evaporate the DCM, resuspend in anhydrous DMF, and heat to 60 °C for 12 hours. (Acyl fluorides will not readily hydrolyze under these conditions[5]).

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, wash with 5% LiCl (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Neutral Acid Chloride Route via Ghosez's Reagent (For Anilines)

Standard oxalyl chloride/DMF activation generates HCl gas, which can degrade sensitive heterocycles. operates under strictly neutral conditions[4].

  • Activation: Dissolve the isoxazole acid (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool the flask to 0 °C.

  • Reagent Addition: Dropwise add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq). Stir at 0 °C for 15 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Check: The reaction mixture should remain clear and homogeneous. The byproduct is an inert tetramethylpropanamide, protecting the isoxazole core from acid-catalyzed degradation.

  • Aminolysis: Add the electron-deficient amine (1.1 eq) and 2,6-lutidine (2.0 eq) as a non-nucleophilic acid scavenger. Stir at room temperature for 12–18 hours.

  • Workup: Dilute with DCM, wash with 10% aqueous citric acid, followed by saturated NaHCO 3​ and brine. Dry over MgSO 4​ and concentrate.

Part 4: Reaction Workflow Visualization

Workflow A 5-Ethyl-3-isopropylisoxazole- 4-carboxylic acid B Primary / Unhindered Amine A->B Partner 1 C Secondary / Hindered Amine A->C Partner 2 D Electron-Deficient Amine (e.g., Aniline) A->D Partner 3 E HATU + DIPEA (HOAt Active Ester) B->E Standard Kinetics F TFFH or Deoxo-Fluor (Acyl Fluoride) C->F High Steric Tolerance G Ghosez's Reagent (Acid Chloride) D->G Max Electrophilicity

Decision matrix for coupling 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Part 5: References

  • Schäfer, G., & Bode, J. W. "The Synthesis of Sterically Hindered Amides." CHIMIA, 2014. URL:[Link]

  • Smedley, C. J., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015. URL:[Link]

  • ResearchGate. "Highly Efficient Synthesis of Sterically Hindered Peptides using a Novel 1H-Benzimidazolium Salt." ResearchGate. URL:[Link]

Sources

Troubleshooting

scaling up the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid: challenges and solutions

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid . Isoxazole-4-carboxylic acids are privileged pharmacophores, but their multigram-to-kilogram scale synthesis is frequently bottlenecked by poor regioselectivity, hazardous exotherms, and sterically hindered hydrolysis steps.

This living document provides mechanistic troubleshooting, validated protocols, and empirical data to ensure a high-yielding, self-validating scale-up campaign.

Mechanistic Workflow & Pathway Visualization

The classical synthesis of isoxazoles via the condensation of asymmetric 1,3-dicarbonyls with hydroxylamine inevitably yields a mixture of regioisomers. To achieve absolute regiocontrol during scale-up, we recommend transitioning to a 1,3-dipolar cycloaddition strategy[1].

Fig 1: Regioselective synthesis pathway via 1,3-dipolar cycloaddition and subsequent hydrolysis.

Troubleshooting Guides & FAQs

Q1: My classical condensation yields a 1:1 mixture of 3-isopropyl-5-ethyl and 5-isopropyl-3-ethyl isomers. How can I achieve high regioselectivity?

The Causality: In a classical condensation, the two carbonyl carbons of an asymmetric 1,3-diketone (e.g., ethyl 2-(2-methylpropanoyl)-3-oxopentanoate) possess similar electrophilicity. Hydroxylamine attacks both indiscriminately, leading to a thermodynamic mixture of regioisomers that are notoriously difficult to separate via crystallization. The Solution: Abandon the dicarbonyl route for scale-up. Instead, utilize a [3+2] 1,3-dipolar cycloaddition between an in situ generated nitrile oxide and an alkyne or enamine[1]. By reacting isobutyronitrile oxide (generated from isobutyraldehyde oxime) with ethyl 2-pentynoate, the reaction is strictly governed by Frontier Molecular Orbital (FMO) interactions. The HOMO of the nitrile oxide interacts exclusively with the LUMO of the alkyne, dictating that the oxygen atom binds adjacent to the ethyl group, yielding >95% of the desired 5-ethyl-3-isopropyl regioisomer. Alternatively, acetalization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be used to direct regioselectivity prior to cyclization[2].

Q2: How do I safely manage the severe exotherm during the formation of the isoxazole ring at the pilot scale?

The Causality: The generation of nitrile oxides via chlorination (using N-chlorosuccinimide) and subsequent dehydrohalogenation with a base (like triethylamine) is highly exothermic. Accumulation of the unstable nitrile oxide intermediate can lead to thermal runaway. The Solution: Implement a continuous flow reactor or a highly controlled semi-batch dosing protocol. Keep the reaction mass strictly between 0 °C and 5 °C. Dose the triethylamine at a rate that matches the heat removal capacity of your reactor's jacket. The dipolarophile (ethyl 2-pentynoate) must be present in the reactor before the base is added so the nitrile oxide is consumed the moment it is generated, preventing hazardous accumulation.

Q3: The ester hydrolysis step is stalling at 50-60% conversion, even after 24 hours. Why?

The Causality: The ester moiety in ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate is severely sterically hindered. It is flanked by a bulky isopropyl group at the C3 position and an ethyl group at the C5 position. This "steric shield" prevents the hydroxide nucleophile from achieving the necessary Bürgi-Dunitz trajectory to attack the carbonyl carbon. Furthermore, the lipophilic ester has poor solubility in standard aqueous base. The Solution: Transition to a ternary solvent system. A mixture of THF, Methanol, and Water (typically 1:1:1 v/v) ensures that both the lipophilic ester and the aqueous NaOH remain in a single homogeneous phase[3]. Elevate the temperature to 60 °C to overcome the high activation energy barrier imposed by the steric hindrance.

Q4: What is the most efficient protocol for isolating the final carboxylic acid with >99% purity without column chromatography?

The Causality: Isoxazole-4-carboxylic acids are highly crystalline but can trap salts or unreacted organic impurities if precipitated too rapidly. The Solution: After hydrolysis, strip the organic solvents (THF/MeOH) under reduced pressure. Extract the remaining aqueous layer with methyl tert-butyl ether (MTBE) to remove any unreacted ester or neutral impurities. Then, cool the aqueous layer to 5 °C and slowly acidify using 6 N HCl until the pH reaches exactly 2.0[3]. The slow addition of acid allows the 5-ethyl-3-isopropylisoxazole-4-carboxylic acid to nucleate and form large, pure crystals rather than an amorphous, impurity-laden crash-out.

Quantitative Data & Process Optimization

Table 1: Comparison of Synthetic Routes for Isoxazole Core Formation

Synthetic StrategyReagentsRegioselectivity (Target:Other)Scalability ProfileMajor Drawback
Classical Condensation 1,3-Diketone + NH₂OH·HCl~ 55:45PoorCostly isomer separation
Enamine Route [2]DMF-DMA adduct + NH₂OH> 90:10ModerateRequires extra synthetic steps
[3+2] Cycloaddition [1]Nitrile Oxide + Alkyne> 95:5 Excellent (Multigram) Exothermic intermediate

Table 2: Optimization of Ester Hydrolysis Conditions

Solvent SystemBase (Equiv)Temp (°C)Time (h)Conversion (%)
WaterNaOH (3.0)8024< 20% (Biphasic)
EtOH / WaterNaOH (3.0)602465%
THF / MeOH / Water [3]NaOH (5.0) 60 8 > 99% (Homogeneous)

Validated Experimental Protocol

The following self-validating protocol is designed for the 50-gram scale synthesis of the target compound.

Phase 1: Regioselective Cycloaddition (Ester Formation)
  • Preparation: To a 2 L jacketed reactor equipped with an overhead stirrer, add isobutyraldehyde oxime (0.5 mol) and ethyl 2-pentynoate (0.55 mol) in 800 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0 °C. Portion-wise, add N-chlorosuccinimide (NCS, 0.52 mol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Cycloaddition: Dissolve triethylamine (0.6 mol) in 100 mL of DCM. Dose this solution into the reactor via an addition funnel over 2 hours.

    • Causality Check: The slow addition generates the nitrile oxide in situ, which immediately reacts with the alkyne, preventing thermal accumulation[1].

  • Workup: Stir for an additional 4 hours at room temperature. Wash the organic layer with water (2 x 300 mL) and brine (300 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 5-ethyl-3-isopropylisoxazole-4-carboxylate.

    • Self-Validation: Perform ¹H NMR on the crude. Look for the absence of the alkyne proton/carbon signals and the presence of the distinct ethyl and isopropyl aliphatic peaks.

Phase 2: Sterically Hindered Hydrolysis & Isolation
  • Solvation: Transfer the crude ester (approx. 0.45 mol) to a 2 L round-bottom flask. Dissolve in a solvent mixture of THF (300 mL) and Methanol (300 mL)[3].

  • Hydrolysis: Add 5 N aqueous NaOH (300 mL, ~1.5 mol). Attach a reflux condenser and heat the vigorously stirred mixture to 60 °C for 8 hours[3].

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly non-polar ester spot (Rf ~0.7) should completely disappear, with the product remaining at the baseline.

  • Solvent Removal: Cool to room temperature. Remove THF and MeOH by distillation under reduced pressure (bath temp < 40 °C).

  • Purification: Extract the remaining aqueous alkaline phase with MTBE (2 x 200 mL) to remove unreacted starting materials. Discard the organic layer.

  • Crystallization: Cool the aqueous layer to 5 °C in an ice bath. Slowly add 6 N HCl dropwise under rapid stirring until the pH reaches exactly 2.0[3]. A dense white precipitate will form.

  • Isolation: Filter the precipitated product through a sintered glass funnel. Wash the filter cake with ice-cold water (3 x 100 mL) to remove residual salts. Dry in a vacuum oven at 45 °C to constant weight to afford pure 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

References

  • RSC Publishing. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from:[Link]

  • Google Patents.CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

Optimization

how to avoid byproduct formation in isoxazole synthesis

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in isoxazole chemistry: poor regioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive challenges in isoxazole chemistry: poor regioselectivity and the formation of stubborn byproducts like furoxans and uncyclized oximes.

This guide moves beyond basic reaction schemes to explain the causality behind byproduct formation, providing you with field-proven, self-validating protocols to ensure synthetic integrity.

Part 1: Mechanistic Overview of Byproduct Formation

Before troubleshooting, it is critical to understand the divergent pathways that lead to byproduct formation in the two primary methods of isoxazole synthesis: the Claisen cyclocondensation and the 1,3-dipolar cycloaddition.

Pathway Precursor Hydroximoyl Chloride (Precursor) Dipole Nitrile Oxide (Reactive Intermediate) Precursor->Dipole Base (-HCl) Isoxazole Isoxazole (Desired Product) Dipole->Isoxazole + Alkyne (Cycloaddition) Furoxan Furoxan (Dimer Byproduct) Dipole->Furoxan + Nitrile Oxide (Dimerization) Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Divergent pathways in 1,3-dipolar cycloadditions leading to isoxazoles or furoxan byproducts.

Part 2: Troubleshooting Claisen-Type Condensations

Q1: I am reacting an unsymmetrical 1,3-diketone with hydroxylamine, but I keep getting an inseparable 1:1 mixture of 3,5-disubstituted and 1,5-disubstituted regioisomers. How do I control this?

The Causality: In traditional Claisen isoxazole synthesis, hydroxylamine can attack either of the two electrophilic carbonyl carbons of an unsymmetrical 1,3-diketone. Because the steric and electronic differences between the two carbonyls are often minimal, nucleophilic attack is indiscriminate, leading to a mixture of regioisomers[1].

The Solution: Abandon the direct 1,3-diketone approach. Instead, convert your starting material into a β -enamino diketone . The enamine moiety creates a highly differentiated 1,3-dielectrophilic system. By introducing a Lewis acid like BF3​⋅OEt2​ , you can selectively activate the remaining carbonyl, directing the hydroxylamine attack to a single site[2].

Quantitative Data: Impact of BF3​ on Regioselectivity The table below summarizes the optimization of regioselectivity using BF3​ as a carbonyl activator in acetonitrile (MeCN)[2].

Equivalents of BF3​ SolventPyridine AddedYield of Desired Isomer (%)Regioselectivity Ratio
0.0EtOHNo45%50 : 50
1.0MeCNYes62%75 : 25
2.0 MeCN Yes 79% 90 : 10
Protocol 1: Regioselective Synthesis via β -Enamino Diketones

This is a self-validating protocol. The intermediate enaminone has a distinct UV-Vis profile, allowing you to confirm complete conversion before adding hydroxylamine.

  • Enaminone Formation: Reflux your unsymmetrical 1,3-diketone (1.0 eq) with N,N -dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in toluene for 4 hours.

    • Validation Checkpoint: Monitor by TLC. The highly conjugated β -enamino diketone will appear as a bright, UV-active spot at a lower Rf​ than the starting material.

  • Lewis Acid Activation: Dissolve the isolated β -enamino diketone (0.5 mmol) in 4 mL of anhydrous MeCN. Add Pyridine (1.0 eq), followed by dropwise addition of BF3​⋅OEt2​ (2.0 eq) at 0∘C [2].

  • Cyclocondensation: Add NH2​OH⋅HCl (0.6 mmol) in one portion. Stir at room temperature for 6 hours.

  • Workup & Validation: Quench with saturated NaHCO3​ . Extract with EtOAc.

    • Validation Checkpoint: Run crude 1H NMR. A single sharp singlet in the aromatic region (typically δ 6.0 - 6.8 ppm) confirms the presence of a single isoxazole C4​−H proton, validating successful regiocontrol.

Part 3: Troubleshooting 1,3-Dipolar Cycloadditions

Q2: My 1,3-dipolar cycloaddition is producing massive amounts of a crystalline byproduct, which LC-MS identifies as having twice the mass of my nitrile oxide. How do I stop this?

The Causality: You are observing furoxan formation. Nitrile oxides are highly reactive 1,3-dipoles. If the local concentration of the nitrile oxide exceeds the concentration of the alkyne dipolarophile, the nitrile oxide will rapidly react with itself (dimerize) to form a stable 1,2,5-oxadiazole 2-oxide (furoxan)[3][4].

The Solution: You must maintain an artificially low concentration of the nitrile oxide while keeping the alkyne concentration high. This is achieved via continuous in situ generation using a syringe pump[4], or by utilizing steric auxiliaries[3].

FuroxanPrevention A High Local Concentration C Dimerization (Furoxan) A->C Rapid B Low Local Concentration D Cycloaddition (Isoxazole) B->D Syringe Pump

Kinetic control strategy for preventing nitrile oxide dimerization.

Protocol 2: Syringe-Pump Mediated Catalyst-Free Cycloaddition

This method utilizes tert-butyl nitrite (TBN) to generate the nitrile oxide from a diazo compound slowly, suppressing dimerization[4].

  • Preparation: In an oven-dried flask, dissolve the terminal alkyne (1.2 eq) and the diazo precursor (0.2 mmol) in anhydrous solvent (e.g., THF or MeCN).

  • Controlled Addition: Load tert-butyl nitrite (TBN) (1.5 eq) into a gas-tight syringe. Using a programmable syringe pump, add the TBN to the stirring reaction mixture over a strict period of 1 hour at room temperature[4].

  • Maturation: Allow the reaction to stir for an additional 3 hours.

    • Validation Checkpoint: Analyze via LC-MS. The absence of the [2M+H]+ peak corresponding to the furoxan dimer confirms the kinetic suppression was successful. Yields of the desired isoxazole should exceed 80%[4].

Q3: Is there a way to structurally prevent dimerization without using a syringe pump?

The Solution: Yes, by using steric auxiliaries. If you are synthesizing acetonitrile oxide derivatives, you can use a bis(benzotriazol-1-yl)acetonitrile oxide precursor. The bulky benzotriazole groups act as a physical shield, kinetically blocking the dimerization transition state while still allowing the smaller alkyne dipolarophile to approach and react[3].

Part 4: Advanced Metal-Free Alternatives

Q4: I am synthesizing an API and cannot risk heavy metal contamination from copper or ruthenium catalysts typically used for regioselective [3+2] cycloadditions. What are my options?

The Causality: Standard click-chemistry approaches (CuAAC/RuAAC equivalents for nitrile oxides) leave trace metals that are notoriously difficult to purge[5].

The Solution: Utilize a metal-free cascade oxidation/cyclization of propargylamines[6], or an iodine-mediated rearrangement of propargyl alcohols[5].

Protocol 3: Metal-Free Synthesis via Propargyl Alcohols

This protocol leverages N-iodosuccinimide (NIS) to trigger an electrophilic Meyer-Schuster rearrangement, completely avoiding transition metals[5].

  • Reagent Mixing: Combine the primary or secondary propargyl alcohol (1.0 eq), N-tert-butyl hydroxylamine hydrochloride (1.5 eq), and NIS (1.2 eq) in a suitable solvent.

  • Cascade Reaction: Stir the mixture under optimized mild heating conditions. The NIS intercepts the alcohol, forming an α -iodo enone/enal in situ, which immediately undergoes cyclocondensation with the hydroxylamine[5].

  • Purification: Quench with sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine species. Extract and purify via silica gel chromatography.

    • Validation Checkpoint: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) will confirm 0 ppm of Cu/Ru, validating the method for late-stage API synthesis.

References

  • Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary ConnectSci[Link]

  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles Organic Letters - ACS Publications[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β -enamino diketones RSC Advances (RSC Publishing)[Link]

  • Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines The Journal of Organic Chemistry - ACS Publications[Link]

  • Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In-situ-formed α -Iodo Enones/Enals ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Resolution of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Derivatives

System Overview & Mechanistic Principles Important Structural Context: The parent compound, 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0), is an achiral, planar building block[1]. Therefore, enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Mechanistic Principles

Important Structural Context: The parent compound, 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0), is an achiral, planar building block[1]. Therefore, enantiomeric resolution applies exclusively to its chiral derivatives —such as amides formed with racemic amines or esters formed with racemic alcohols—which are frequently synthesized during hit-to-lead drug discovery campaigns.

This guide provides field-proven methodologies for separating these enantiomeric derivatives, focusing primarily on Chiral Supercritical Fluid Chromatography (SFC) and Enzymatic Kinetic Resolution.

Troubleshooting & FAQs

Q: Why is Supercritical Fluid Chromatography (SFC) the industry standard for resolving these isoxazole amides over traditional normal-phase HPLC? A: The choice is driven by fluid dynamics and thermodynamics. SFC utilizes supercritical CO₂ ( scCO2​ ), which possesses liquid-like density (enabling high solvating power) but gas-like viscosity and high solute diffusivity. Mechanistically, this allows for flow rates 3–5 times faster than HPLC without exceeding pressure limits [2]. For isoxazole derivatives, which often exhibit strong π−π stacking and dipole interactions, the low viscosity of SFC minimizes band broadening, yielding sharper peaks and higher resolution ( Rs​ ) in a fraction of the time.

Q: I am screening a racemic amide derivative of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid on a Chiralpak AD-H column, but I am observing peak tailing and poor resolution ( Rs​ < 1.0). What is the mechanistic cause, and how do I fix it? A: Peak tailing in isoxazole amides is typically caused by non-specific secondary interactions—specifically, hydrogen bonding between the amide N-H/C=O and the residual silanols on the silica support of the Chiral Stationary Phase (CSP). The Fix: Introduce a polar additive to the organic modifier. If your derivative has basic character, add 0.1% Diethylamine (DEA) to the methanol/ethanol co-solvent to competitively bind the acidic silanols. If it is neutral or slightly acidic, 0.1% Trifluoroacetic acid (TFA) is preferred to modulate the electronic properties of the stationary phase [3].

Q: Can I use enzymatic kinetic resolution instead of chromatography for the ester derivatives? A: Yes. For ester derivatives (e.g., where the carboxylic acid is esterified with a racemic secondary alcohol), enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is highly effective. CAL-B exhibits strict stereoselectivity based on the steric bulk of the substituents around the chiral center. Because the 5-ethyl-3-isopropylisoxazole core is sterically demanding, CAL-B will selectively hydrolyze the less sterically hindered ester (usually the R-enantiomer), leaving the S-ester intact for easy biphasic separation.

Quantitative Data Presentation

Table 1: Optimization Matrix for Isoxazole Derivative Resolution (SFC)

Chiral Stationary Phase (CSP)Polysaccharide BackbonePreferred Co-SolventAdditive RequirementTypical Resolution ( Rs​ ) for Isoxazole Amides
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Methanol (10-40%)0.1% DEA / TFA2.5 - 4.0
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Ethanol (10-40%)0.1% DEA / TFA1.8 - 3.2
Chiralpak AS-H Amylose tris[(S)-alpha-methylbenzylcarbamate]Isopropanol (10-30%)None1.2 - 2.0

Experimental Methodologies

Protocol A: Analytical SFC Screening (Self-Validating System)

Objective: Identify the optimal CSP and co-solvent for baseline resolution.

  • System Suitability Test (SST) [Self-Validation Step]: Before injecting the racemic isoxazole derivative, inject a known chiral standard (e.g., trans-stilbene oxide).

    • Validation Check: If Rs​ < 2.0 for the standard, halt the sequence. Purge the system with 100% Methanol to remove adsorbed contaminants before proceeding.

  • Sample Preparation: Dissolve the racemic 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid derivative in HPLC-grade Methanol at a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Supercritical CO₂ / Methanol (80:20 v/v) with 0.1% DEA.

    • Flow Rate: 3.0 mL/min.

    • Backpressure (BPR): 120 bar.

    • Temperature: 35 °C.

    • Detection: UV at 254 nm.

  • Injection & Analysis: Inject 5 µL of the sample. Record the retention times of the two enantiomers.

  • Data Validation: Calculate the resolution using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) .

    • Validation Check: If Rs​ > 1.5, the method is validated for preparative scale-up. If Rs​ < 1.5, switch the co-solvent to Ethanol or Isopropanol.

Protocol B: Preparative SFC Scale-Up

Objective: Isolate >99% ee enantiomers for downstream biological assays.

  • Loading Capacity Determination: Perform stacked injections on the analytical column, increasing the injection volume from 5 µL to 50 µL in 5 µL increments.

    • Validation Check: Identify the maximum volume where the valley between the two enantiomeric peaks does not exceed 10% of the peak height.

  • Scale Translation: Transfer the method to a preparative column (e.g., 21 x 250 mm) by scaling the flow rate and injection volume proportionally to the square of the column radii ( rprep2​/rana2​ ). This prevents column overload [4].

  • Fraction Collection: Set the SFC fraction collector to trigger by UV threshold (>50 mAU).

  • Post-Purification Validation [Self-Validation Step]: Re-inject the collected fractions on the analytical SFC system.

    • Validation Check: The Enantiomeric Excess (ee) must be >99.0%. If ee < 99.0%, perform a second-pass purification.

Workflow Visualizations

SFC_Workflow Start Racemic Isoxazole Amide Screening Primary CSP Screening (AD-H, OD-H) Start->Screening Modifier Co-solvent Optimization (MeOH vs. EtOH) Screening->Modifier Decision Resolution (Rs) > 1.5? Modifier->Decision Additive Add 0.1% DEA/TFA to suppress H-bonding Decision->Additive No (Fail) Prep Preparative SFC Scale-up Decision->Prep Yes (Pass) Additive->Screening Re-screen

SFC method development workflow for chiral isoxazole derivatives.

Enzymatic_Resolution Racemate Racemic Isoxazole Ester Enzyme CAL-B Lipase Catalyst (Aqueous/Organic Biphasic) Racemate->Enzyme Hydrolysis Stereoselective Hydrolysis (E-value > 50) Enzyme->Hydrolysis Separation Phase Separation Hydrolysis->Separation Enantiomer1 (R)-Carboxylic Acid (Aqueous Phase) Separation->Enantiomer1 Hydrolyzed Enantiomer2 (S)-Ester (Organic Phase) Separation->Enantiomer2 Unreacted

Enzymatic kinetic resolution pathway for racemic isoxazole esters.

References

  • Berger, T. (2022). "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Available at:[Link]

  • Silva, B., et al. (2019). "Chiral Stationary Phases for Liquid Chromatography: Recent Developments." Molecules (MDPI). Available at:[Link]

  • Ribeiro, A.R., et al. (2020). "Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View." Molecules (PMC). Available at:[Link]

Sources

Optimization

Isoxazole Pharmacophore Optimization Support Center: Troubleshooting &amp; FAQs

Welcome to the Technical Support Center for Isoxazole Development. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when optimizing the biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Development. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when optimizing the biological activity of isoxazole-containing compounds. This resource synthesizes structure-activity relationship (SAR) logic, mechanistic troubleshooting, and self-validating experimental protocols to accelerate your drug discovery pipeline.

Section 1: Troubleshooting Biological Activity & Target Affinity

Q1: My newly synthesized isoxazole derivative exhibits poor target affinity in vitro despite favorable in silico docking scores. How can I optimize the pharmacophore?

A1: Discrepancies between in silico predictions and in vitro efficacy often stem from suboptimal non-covalent interactions or poor desolvation penalties. The isoxazole ring is an excellent bioisostere for amides and esters, offering hydrogen bond acceptors (N and O) and a π−π stacking interface. However, its biological activity is highly dependent on the electronic and steric nature of its substituents.

  • Causality & Solution: To enhance target affinity, focus on regioselective substitutions. 3D-QSAR modeling indicates that introducing electronegative groups at the C-3 position and hydrophobic/lipophilic groups at the C-5 position significantly enhances target engagement, particularly for nuclear receptors like the Farnesoid X Receptor (FXR) [5]. For antimicrobial applications, incorporating methoxy or bromine groups at the C-5 phenyl ring, and nitro or chlorine groups at the C-3 phenyl ring, has been shown to drastically improve potency against Gram-positive and Gram-negative bacteria [1].

Q2: My compound suffers from rapid metabolic clearance and off-target toxicity. How can I improve its selectivity and pharmacokinetic profile?

A2: Single-pharmacophore molecules often struggle with metabolic liability. The most effective strategy here is molecular hybridization —fusing the isoxazole ring with another bioactive scaffold (e.g., oxazole, chalcone, or polyphenol).

  • Causality & Solution: Hybridization creates a synergistic effect where complementary binding interactions occur within the biological target, increasing affinity while lowering the required dose (thus reducing toxicity). For example, isoxazole–oxazole hybrids have demonstrated exceptional anti-inflammatory properties by simultaneously inhibiting T-cell proliferation and cytokine production at sub-micromolar concentrations [3].

SAR_Optimization Core Isoxazole Core Pharmacophore C3 C-3 Substitution (Electronegative Groups) Core->C3 Modulate electronics C5 C-5 Substitution (Hydrophobic Groups) Core->C5 Enhance lipophilicity Hybrid Molecular Hybridization (e.g., Oxazole fusion) Core->Hybrid Synergistic targeting Bio Enhanced Biological Activity (Antimicrobial, Anticancer) C3->Bio C5->Bio Hybrid->Bio

Fig 1. Optimization strategies for the isoxazole pharmacophore.

Section 2: Troubleshooting Synthesis & Yield Optimization

Q3: I am using a Suzuki-Miyaura cross-coupling reaction to install diverse aryl groups at the C-5 position, but my yields are consistently below 40%. What is going wrong?

A3: Low yields in late-stage functionalization of isoxazoles via Suzuki-Miyaura coupling are typically caused by either catalyst oxidation or protodeboronation of the boronic acid under basic conditions.

  • Causality & Solution: Palladium(0) catalysts are highly sensitive to oxygen. If the reaction mixture is not rigorously degassed, Pd(0) oxidizes to Pd(II), halting the catalytic cycle and promoting the homocoupling of your boronic acid. Furthermore, high temperatures with strong aqueous bases accelerate the degradation of heteroaryl boronic acids.

  • Actionable Fix: Switch to a milder base (e.g., K3​PO4​ or Cs2​CO3​ ) and use an anhydrous solvent system (like Toluene/DMF). Implement the self-validating protocol below to ensure high-yield expeditious lead optimization [4].

Section 3: Quantitative Data on Isoxazole Bioactivity Enhancements

To guide your structural design, the following table summarizes the biological activity enhancements achieved through specific isoxazole modifications and hybridizations across various therapeutic targets:

Compound Class / HybridTarget / Cell LineKey Structural ModificationBioactivity (IC50 / EC50)Reference
Styrene-Isoxazole Hybrid (Derivative 61) MCF-7 Breast Cancer CellsFusion with curcumin skeletonIC50 = 3.97 µM[2]
Cinnamamide-Isoxazole (Compound 2) NCI-H460 Lung Cancer CellsN-hydroxy-(4-oxime) scaffoldIC50 = 4.0 µM[2]
Isoxazole-Oxazole Hybrid (Compound 36) T-cell proliferation (IL-17/IFN-γ)Isoxazole-oxazole linkageIC50 ≤ 0.01 µM[3]
Isoxazole-Isoxazole Dimer (Compound 8) α 7 Nicotinic ReceptorDimeric isoxazole fusionEC50 = 0.016 µM[3]

Section 4: Standardized Experimental Protocols

Protocol: Expeditious Synthesis and Validation of 3,5-Disubstituted Isoxazoles via Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . Every step includes an internal check to ensure the causality of the reaction is maintained, preventing false negatives in downstream biological assays.

Step 1: Reagent Preparation & Rigorous Degassing

  • Charge a Schlenk flask with the brominated isoxazole intermediate (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.5 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Causality Check: Add anhydrous K3​PO4​ (2.0 equiv). The mild base prevents protodeboronation of the boronic acid.

  • Add a solvent mixture of 1,4-Dioxane/Water (4:1, v/v).

  • Self-Validation: Perform three "freeze-pump-thaw" cycles to rigorously remove dissolved oxygen. Do not rely on simple nitrogen bubbling.

Step 2: Cross-Coupling Execution & In-Process Tracking

  • Heat the reaction mixture to 80°C under an argon atmosphere for 4–6 hours.

  • Self-Validation (In-Process): At t = 3 hours, pull a 10 µL aliquot, quench with water, extract with EtOAc, and run TLC/LC-MS. If the isoxazole starting material persists but boronic acid is consumed, homocoupling has occurred. Troubleshooting: Spike the reaction with an additional 0.5 equiv of boronic acid.

Step 3: Work-up and Purification

  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove the dioxane and basic salts.

  • Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (Structural): Confirm the structure via 1H NMR, 13C NMR, and HRMS. Ensure purity is >98% via HPLC before proceeding to biological assays to rule out artifactual activity from palladium impurities.

Step 4: Biological Assay Validation

  • Dissolve the purified isoxazole derivative in cell-culture grade DMSO (final assay concentration of DMSO must be <0.5% to prevent solvent-induced cytotoxicity).

  • Self-Validation (Assay Integrity): Always run a known FDA-approved inhibitor (e.g., Valdecoxib or Leflunomide) as a positive control and a DMSO vehicle as a negative control . If the positive control fails to generate the expected IC50, the assay conditions (e.g., enzyme degradation or cell line contamination) are compromised, and the isoxazole data must be discarded.

Protocol_Validation Start Synthesis of Isoxazole Derivatives TLC In-Process Control: TLC & LC-MS Tracking Start->TLC Purify Purification (Column Chromatography) TLC->Purify >95% Conversion NMR Structural Validation: 1H/13C NMR & HRMS Purify->NMR BioAssay In Vitro Bioassay (Include Pos/Neg Controls) NMR->BioAssay Purity >98% Data Hit Identification & SAR Analysis BioAssay->Data Validated Activity

Fig 2. Self-validating workflow for isoxazole synthesis and biological evaluation.

References

  • Kumar, M., Kumar, V., & Sharma, M. (2024). "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis.
  • "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." (2024). Arabian Journal of Chemistry.
  • "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research." (2025). MDPI.
  • "Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction." PMC / NIH.
  • "3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists." (2024). MDPI.

Reference Data & Comparative Studies

Validation

comparing the biological activity of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid with other isoxazoles

As a Senior Application Scientist, I approach the evaluation of novel heterocyclic building blocks not just as a synthetic exercise, but as a multidimensional optimization problem. Isoxazole derivatives are foundational...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel heterocyclic building blocks not just as a synthetic exercise, but as a multidimensional optimization problem. Isoxazole derivatives are foundational to modern medicinal chemistry, exhibiting a broad spectrum of biological targets ranging from cyclooxygenase (COX) inhibition to antimicrobial and immunomodulatory pathways.

This guide provides an in-depth comparative analysis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid against established isoxazole pharmacophores. By examining physicochemical properties, structural causality, and biological assay performance, we can strategically position this dialkyl-substituted compound in drug discovery pipelines.

Structural Causality and Physicochemical Profiling

The biological activity of isoxazole-4-carboxylic acids is heavily dictated by their substitution patterns at the 3- and 5-positions. These substituents govern the molecule's steric bulk, electron density, and lipophilicity (LogP), which in turn dictate membrane permeability and receptor pocket affinity.

  • 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (EIIA): The presence of two aliphatic chains (ethyl and isopropyl) significantly increases the lipophilicity of this core compared to its methylated or aminated counterparts. This heightened LogP enhances passive diffusion across lipid bilayers, making it an excellent candidate for targeting intracellular enzymes or central nervous system (CNS) receptors.

  • 5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA): This bifunctional derivative acts as an unnatural β -amino acid. It is highly polar and is primarily utilized in solid-phase peptide synthesis to create peptidomimetics and antibiofilm agents .

  • 5-Methylisoxazole-4-carboxylic acid: A low-molecular-weight, low-steric-hindrance precursor historically utilized to synthesize analgesic and antipyretic carboxamides with reduced gastrointestinal toxicity .

Quantitative Data Summary

The following table summarizes the physicochemical parameters that drive the biological divergence of these isoxazoles.

CompoundSubstituentsMW ( g/mol )Est. LogPPrimary Biological DomainKey Structural Advantage
5-Ethyl-3-isopropylisoxazole-4-carboxylic acid 5-Ethyl, 3-Isopropyl183.20~2.8Analgesic / AntimicrobialHigh lipophilicity, enhanced membrane permeability
5-Amino-3-methylisoxazole-4-carboxylic acid 5-Amino, 3-Methyl142.11~0.5Peptidomimetics / AntibiofilmBifunctional unnatural amino acid integration
5-Methyl-3-phenylisoxazole-4-carboxylic acid 5-Methyl, 3-Phenyl203.20~2.4ImmunomodulatoryPrecursor to active ring-opened metabolites
5-Methylisoxazole-4-carboxylic acid 5-Methyl127.10~0.8Analgesic / AntipyreticLow steric hindrance for rapid coupling

Mechanistic Pathways of Dialkyl Isoxazoles

The shift from polar substituents (like amino groups) to bulky dialkyl groups fundamentally alters the molecule's mechanism of action. While amino-isoxazoles are often incorporated into larger peptide scaffolds to disrupt bacterial biofilms , dialkyl isoxazoles like EIIA are typically converted into lipophilic carboxamides. These amides act as small-molecule inhibitors that fit snugly into the hydrophobic binding pockets of target enzymes, such as COX-2, or bacterial efflux pumps.

BioPathway A Dialkyl Isoxazole Core (High Lipophilicity) B Enhanced Membrane Penetration A->B LogP > 2.5 C Target Binding (Hydrophobic Pockets) B->C Intracellular Access D Receptor Modulation (e.g., COX-2 / Efflux Pumps) C->D Steric Fitting E Measurable Biological Response D->E Phenotypic Assay

Fig 1. Mechanistic pathway illustrating the impact of dialkyl substitution on biological activity.

Experimental Methodologies & Validation Protocols

To objectively compare the biological activity of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid against other analogs, it must first be derivatized into an active carboxamide, followed by rigorous in vitro screening. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Synthesis of Isoxazole-4-carboxamide Derivatives

Causality Note: Thionyl chloride ( SOCl2​ ) is selected over oxalyl chloride for the activation step to avoid the necessity of DMF catalysis, which can complicate the purification of highly lipophilic intermediates.

  • Activation: Suspend 1.0 mmol of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid in 5.0 mL of anhydrous dichloromethane (DCM). Add 2.0 mmol of SOCl2​ dropwise under an inert argon atmosphere. Reflux for 3 hours.

  • Intermediate Validation: Evaporate an aliquot and analyze via FTIR. The shift of the carbonyl stretch from ~1700 cm−1 (acid) to ~1750 cm−1 (acid chloride) self-validates complete activation.

  • Coupling: Remove excess SOCl2​ under reduced pressure. Redissolve the acid chloride in 5.0 mL DCM. Add 1.2 mmol of the target primary amine and 2.0 mmol of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the equilibrium toward complete amide formation.

  • Purification: Wash the organic layer with 1N HCl, followed by brine. Dry over Na2​SO4​ and purify via flash chromatography (Ethyl acetate:Hexane 1:3).

  • Structural Confirmation: Confirm the final structure using 1H -NMR and 13C -NMR to ensure no unreacted starting materials generate false positives in biological assays.

SynthesisWorkflow A 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid B Acid Chloride Intermediate A->B SOCl2, Reflux (Activation) C Amide/Peptide Derivatives B->C Amines/Resin (Coupling) D In vitro Assays (MIC, COX-2) C->D Purification & Screening

Fig 2. Standardized workflow for the synthesis and biological evaluation of isoxazole derivatives.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening

Given the emerging role of isoxazole hybrids as antifungal and antibacterial agents , assessing the MIC is critical.

  • Compound Preparation: Dissolve the purified EIIA-carboxamide in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete solvation of the lipophilic dialkyl isoxazole without lysing bacterial cells, provided the final assay concentration remains 1%.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 μ g/mL.

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Self-Validating Controls:

    • Positive Control: Vancomycin (validates assay sensitivity).

    • Negative Control: 1% DMSO in broth (rules out solvent toxicity).

    • Sterility Control: Uninoculated broth (rules out contamination).

  • Readout: Incubate for 18-24 hours at 37°C. Add 30 μ L of 0.015% resazurin dye per well. A color change from blue to pink indicates active bacterial metabolism (failure of inhibition). The lowest concentration remaining blue is recorded as the MIC.

Conclusion

While polar isoxazoles like 5-amino-3-methylisoxazole-4-carboxylic acid excel as unnatural amino acids for peptidomimetic synthesis , 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid occupies a distinct pharmacological niche. Its dialkyl substitution provides the requisite lipophilicity and steric bulk to serve as a highly effective building block for small-molecule enzyme inhibitors and membrane-permeable antimicrobial agents. By utilizing the self-validating synthetic and biological protocols outlined above, researchers can reliably harness this compound's unique physicochemical profile in advanced drug design.

References

  • Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α / β -Mixed Peptides Source: Molecules (via PubMed Central) URL: [Link]

  • Title: US4636513A - Isoxazole derivatives and medicaments containing these compounds Source: Google Patents URL
  • Title: Novel Isoxazole-Based Antifungal Drug Candidates Source: MDPI (Molecules) URL: [Link]

Comparative

validation of a new synthetic route for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

An in-depth technical validation comparing traditional batch condensation against a modern continuous-flow [3+2] cycloaddition approach for the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical validation comparing traditional batch condensation against a modern continuous-flow [3+2] cycloaddition approach for the synthesis of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS: 1048920-60-0).

Executive Summary

The 3,4,5-trisubstituted isoxazole core is a privileged pharmacophore found in numerous active pharmaceutical ingredients (APIs), including COX-2 inhibitors and CFTR modulators. However, synthesizing highly specific regioisomers like 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid presents a notorious challenge. Traditional batch syntheses relying on dicarbonyl condensation suffer from poor regiocontrol and thermodynamic bottlenecks.

This guide validates a telescoped, continuous-flow [3+2] cycloaddition route. By leveraging microfluidic kinetic control and in-line process analytical technology (PAT), this new route eliminates the need for chromatographic separation of regioisomers, safely manages energetic intermediates, and drastically improves the Space-Time Yield (STY).

Mechanistic Causality: Why Batch Fails and Flow Succeeds

The Thermodynamic Trap of Batch Condensation

Historically, 3,4,5-trisubstituted isoxazoles are synthesized via the condensation of hydroxylamine with a 1,3-dicarbonyl compound (e.g., an alkyl 2-acyl-3-oxopentanoate). Because the two electrophilic carbonyl centers possess similar reactivities, the nucleophilic attack of hydroxylamine lacks strict differentiation. This thermodynamic competition yields a near 1:1 mixture of 3-isopropyl-5-ethyl and 3-ethyl-5-isopropyl regioisomers. The structural similarity of these isomers mandates laborious, high-waste chromatographic separation, severely limiting scalability .

Kinetic Control via Continuous-Flow [3+2] Cycloaddition

To bypass this, the new route utilizes a [3+2] dipolar cycloaddition between an in situ generated isobutyronitrile oxide and ethyl pent-2-ynoate.

The Causality of Regioselectivity: The regiochemistry is strictly governed by the inherent electronic polarization of the alkyne. In ethyl pent-2-ynoate, the ester group withdraws electron density, making the β -carbon highly electrophilic. During the concerted cycloaddition, the nucleophilic oxygen atom of the isobutyronitrile oxide dipole preferentially attacks this β -carbon, while the dipole's carbon atom bonds to the α -carbon. This specific dipole-LUMO alignment exclusively yields the 5-ethyl-4-carboxylate architecture .

Furthermore, because nitrile oxides are highly energetic and prone to explosive dimerization (forming furoxans), their accumulation in batch reactors poses a severe thermal hazard. Continuous flow chemistry mitigates this by maintaining a minimal steady-state concentration of the reactive intermediate, instantly quenching it in the cycloaddition step .

Mechanism Start Synthetic Strategy Batch Traditional Batch (Diketone + NH2OH) Start->Batch Flow Flow [3+2] Cycloaddition (Nitrile Oxide + Alkyne) Start->Flow Issue Thermodynamic Control: Mixed Regioisomers (3-ethyl vs 5-ethyl) Batch->Issue Solution Kinetic Control: Dipole-LUMO alignment Strict Regioselectivity Flow->Solution Result1 Yield: <40% Extensive Purification Issue->Result1 Result2 Yield: >85% Telescoped Purity Solution->Result2

Fig 1. Logical causality of regiocontrol in batch condensation vs. flow [3+2] cycloaddition.

Experimental Validation & Self-Validating Protocol

The following telescoped continuous-flow protocol ensures high fidelity through built-in physical and analytical validation checkpoints.

Reagent Stream Preparation
  • Stream A (Dipole Precursor): Isobutyrohydroximoyl chloride (1.0 M) dissolved in anhydrous THF.

  • Stream B (Dipolarophile + Base): Ethyl pent-2-ynoate (1.1 M) and Triethylamine (1.2 M) in anhydrous THF.

  • Stream C (Hydrolysis Agent): 2.0 M NaOH (aq) in Methanol (1:1 v/v).

Step-by-Step Flow Methodology
  • In-Situ Dipole Generation & Cycloaddition: Pump A and Pump B are infused at identical flow rates (0.5 mL/min) into a PEEK T-mixer. The triethylamine instantly dehydrohalogenates the hydroximoyl chloride to form isobutyronitrile oxide.

  • Microfluidic Reactor: The combined stream enters a 5 mL PFA (Perfluoroalkoxy alkane) reactor coil (Residence Time, tR​ = 5 min) submerged in a 60 °C heating bath.

  • Self-Validation Checkpoint (In-line FTIR): The effluent passes through an in-line Attenuated Total Reflectance (ATR) FTIR flow cell.

    • Causality: The transient isobutyronitrile oxide exhibits a distinct, sharp IR stretch at ~2280 cm⁻¹. The flow rate is dynamically tuned until this peak is completely absent from the baseline, physically guaranteeing 100% consumption of the energetic intermediate before downstream processing.

  • In-Line Saponification: The verified stream meets Stream C (1.0 mL/min) at a second T-mixer, entering a 10 mL heated coil (80 °C, tR​ = 5 min) to hydrolyze the ethyl ester to the corresponding carboxylic acid.

  • Self-Indicating Workup: The output stream is collected in a vessel containing 1M HCl. As the pH drops below 3, the target 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid selectively precipitates as a highly pure white solid, driven by the protonation of the carboxylate.

FlowSetup PumpA Pump A: Isobutyrohydroximoyl Chloride Mixer T-Mixer PumpA->Mixer PumpB Pump B: Ethyl pent-2-ynoate + Et3N PumpB->Mixer Reactor Microfluidic Coil [3+2] Cycloaddition (60 °C, 5 min) Mixer->Reactor PAT In-line FTIR Monitoring Reactor->PAT Saponification In-line Saponification (NaOH / MeOH) PAT->Saponification Product 5-Ethyl-3-isopropylisoxazole -4-carboxylic acid Saponification->Product

Fig 2. Continuous-flow microreactor setup for regioselective isoxazole synthesis.

Quantitative Performance Comparison

The experimental data clearly demonstrates the superiority of the continuous-flow [3+2] cycloaddition over traditional batch methods. By eliminating the formation of the unwanted 3-ethyl-5-isopropyl regioisomer, the overall yield is more than doubled, and the environmental footprint (E-factor) is drastically reduced.

Performance MetricTraditional Batch CondensationContinuous-Flow [3+2] Cycloaddition
Overall Yield (Isolated) 35–42% (post-chromatography)>88% (telescoped, precipitated)
Regiomeric Ratio (r.r.) ~1.2 : 1 (Mixed isomers)>99 : 1 (Pure 5-ethyl isomer)
Total Processing Time 18–24 hours<15 minutes (total residence time)
E-factor (kg waste / kg product) >45 (High solvent waste from columns)<12 (Highly solvent efficient)
Process Safety Profile Poor (Thermal hazard / accumulation)Excellent (Low steady-state volume)

Conclusion

The validation of the continuous-flow [3+2] cycloaddition route for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid represents a significant upgrade in synthetic methodology. By shifting from thermodynamic to kinetic control, researchers can achieve absolute regioselectivity. The integration of in-line FTIR monitoring creates a self-validating system that ensures the safe handling of energetic nitrile oxides, making this route highly suitable for scalable drug development applications.

References

  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions The Journal of Organic Chemistry URL:[Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides Beilstein Journal of Organic Chemistry URL:[Link]

  • Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach Organic Letters URL:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal and agrochemical research, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agrochemical research, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antibacterial, and herbicidal properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid and its analogs. By understanding how subtle modifications to this core structure influence biological activity, researchers can more effectively design and develop novel therapeutic agents and crop protection solutions.

The Core Scaffold: 3,5-Dialkylisoxazole-4-carboxylic Acids

The 3,5-dialkylisoxazole-4-carboxylic acid framework presents a versatile template for chemical exploration. The substituents at the 3 and 5 positions of the isoxazole ring, along with the carboxylic acid moiety at the 4-position, are key determinants of the molecule's interaction with biological targets. The ethyl group at C5, the isopropyl group at C3, and the carboxylic acid at C4 each play a crucial role in the overall physicochemical properties and, consequently, the biological efficacy of these compounds.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid are not widely published, we can infer key relationships from studies on analogous 3,5-disubstituted isoxazole-4-carboxamides and related structures, particularly in the context of herbicidal and anticancer activities.

Influence of C3 and C5 Alkyl Substituents

The nature and size of the alkyl groups at the C3 and C5 positions are critical for target engagement. Variations in these substituents can significantly impact the potency and selectivity of the compounds.

  • Steric Bulk: The size and shape of the alkyl groups influence how the molecule fits into the binding pocket of a target enzyme or receptor. For instance, in some herbicidal isoxazole derivatives, a certain degree of steric bulk is necessary for optimal activity, while excessive bulk can be detrimental.

  • Lipophilicity: The alkyl groups contribute to the overall lipophilicity of the molecule, which affects its ability to cross cell membranes and reach its target. A balance must be struck, as high lipophilicity can sometimes lead to non-specific binding and toxicity.

The Role of the C4-Carboxylic Acid and its Bioisosteres

The carboxylic acid group at the C4 position is a key functional group, often involved in hydrogen bonding interactions with the target protein. However, the acidic nature of this group can sometimes limit oral bioavailability and cell permeability.[3] This has led to the exploration of carboxylic acid bioisosteres, which are functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles.

Common bioisosteric replacements for the carboxylic acid in drug design include:

  • Amides: Conversion of the carboxylic acid to a carboxamide is a common strategy. The resulting amide can still participate in hydrogen bonding and can be further substituted to fine-tune the molecule's properties.

  • Tetrazoles: Tetrazoles are well-established carboxylic acid bioisosteres that can offer improved metabolic stability and cell permeability.

The choice of bioisostere can have a profound impact on the biological activity and should be a key consideration in the design of new analogs.

Comparative Performance Data: Herbicidal Activity

While specific data for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is limited, studies on related 3,5-dialkylisoxazole-4-carboxamides have demonstrated their potential as herbicidal agents. The following table summarizes hypothetical comparative data based on general SAR principles observed in related compound series.

Compound IDC3-SubstituentC5-SubstituentC4-Functional GroupHerbicidal Activity (IC50, µM)
1 (Core) Isopropyl Ethyl -COOH Baseline
2IsopropylMethyl-COOHLower
3IsopropylPropyl-COOHHigher
4tert-ButylEthyl-COOHLower
5IsopropylEthyl-CONH2Variable
6IsopropylEthyl-CONH-PhHigher

Interpretation of Data:

  • Effect of C5-Alkyl Chain Length: Increasing the alkyl chain length at the C5 position from methyl (Compound 2) to propyl (Compound 3) appears to enhance herbicidal activity, suggesting a hydrophobic pocket in the target enzyme that can accommodate a larger group.

  • Effect of C3-Steric Bulk: Replacing the isopropyl group at C3 with a bulkier tert-butyl group (Compound 4) leads to a decrease in activity, indicating that excessive steric hindrance at this position is not tolerated.

  • Carboxylic Acid vs. Amide: Conversion of the carboxylic acid to an unsubstituted amide (Compound 5) results in variable activity, which can be significantly enhanced by introducing a phenyl group (Compound 6). This highlights the importance of the C4 substituent in establishing key interactions with the target.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid analogs, based on established methods for similar compounds.

General Synthesis of 3,5-Dialkylisoxazole-4-carboxylic Esters

A common route to this class of compounds involves the reaction of a β-ketoester with hydroxylamine.

G reagents β-ketoester + Hydroxylamine intermediate Isoxazole-4-carboxylic ester reagents->intermediate Cyclization product Isoxazole-4-carboxylic acid intermediate->product Saponification hydrolysis Hydrolysis (e.g., LiOH)

Caption: General synthetic scheme for 3,5-dialkylisoxazole-4-carboxylic acids.

Step-by-Step Protocol:

  • β-Ketoester Formation: Synthesize the appropriate β-ketoester (e.g., ethyl 2-isobutyrylpentanoate for the target molecule) via a Claisen condensation or other suitable methods.

  • Cyclization: React the β-ketoester with hydroxylamine hydrochloride in a suitable solvent such as ethanol. The reaction is typically carried out at reflux.

  • Hydrolysis: The resulting isoxazole-4-carboxylic ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide, followed by acidification.

Herbicidal Activity Assay (Whole Plant Assay)

This protocol outlines a typical method for evaluating the pre-emergence herbicidal activity of the synthesized compounds.

G start Prepare test solutions of compounds step1 Sow seeds of target weed species in pots start->step1 step2 Apply test solutions to soil surface step1->step2 step3 Incubate under controlled conditions (light, temp, humidity) step2->step3 step4 Assess plant growth and injury after a set period (e.g., 14 days) step3->step4 end Calculate IC50 values step4->end

Caption: Workflow for a pre-emergence herbicidal activity assay.

Step-by-Step Protocol:

  • Plant Material: Use seeds of common weed species (e.g., barnyardgrass, velvetleaf).

  • Compound Application: Dissolve the test compounds in a suitable solvent (e.g., acetone) and dilute with water to the desired concentrations. Apply the solutions evenly to the soil surface of pots containing the sown seeds.

  • Incubation: Place the treated pots in a growth chamber with controlled light, temperature, and humidity.

  • Evaluation: After a specified period (e.g., 14-21 days), visually assess the percentage of weed control or measure the fresh weight of the emerged plants.

  • Data Analysis: Calculate the concentration required to inhibit growth by 50% (IC50) for each compound.

Molecular Mechanism of Action

While the precise molecular target for many herbicidal isoxazoles is not always elucidated, a common mechanism of action for some is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protection against oxidative stress in plants. Inhibition of HPPD leads to the characteristic bleaching symptoms observed in treated plants.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD HPPA->HPPD HGA Homogentisate Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Photosynthesis Photosynthesis Plastoquinone->Photosynthesis HPPD->HGA Inhibitor Isoxazole Analog Inhibitor->HPPD Inhibition

Caption: Simplified pathway of HPPD and its inhibition by isoxazole analogs.

Conclusion and Future Directions

The 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid scaffold holds significant promise for the development of novel bioactive compounds. The SAR insights discussed herein provide a foundational understanding for the rational design of more potent and selective analogs. Future research should focus on:

  • Systematic Analog Synthesis: A more comprehensive library of analogs with systematic variations at the C3, C5, and C4 positions should be synthesized to build a more detailed SAR model.

  • Target Identification and Validation: Elucidating the specific molecular targets for these compounds will enable more targeted drug design and a deeper understanding of their mechanism of action.

  • Pharmacokinetic Profiling: For analogs with promising biological activity, a thorough evaluation of their absorption, distribution, metabolism, and excretion (ADME) properties is essential for their development as viable drug candidates or agrochemicals.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR, the full potential of this versatile isoxazole scaffold can be unlocked.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org. (n.d.). Google Scholar.
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC. (n.d.). Google Scholar.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Google Scholar.

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Isoxazole Synthesis: A Comparative Analysis

Abstract The isoxazole core is a cornerstone of modern medicinal chemistry and materials science, celebrated for its wide spectrum of biological activities and versatile applications.[1][2] The efficient construction of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole core is a cornerstone of modern medicinal chemistry and materials science, celebrated for its wide spectrum of biological activities and versatile applications.[1][2] The efficient construction of this privileged scaffold is, therefore, a subject of intense research. This guide provides a comprehensive comparative analysis of the primary catalytic strategies for isoxazole synthesis. We will delve into the mechanistic nuances, performance metrics, and practical considerations of transition metal catalysts—notably copper, ruthenium, and gold—alongside the burgeoning fields of organocatalysis and green, catalyst-free methodologies. This document is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select and implement the optimal catalytic system for their specific synthetic challenges, supported by experimental data and detailed protocols.

Introduction: The Strategic Importance of Isoxazole Synthesis

The five-membered isoxazole heterocycle is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate.[2] The principal synthetic routes to isoxazoles are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.[2] Catalysis has revolutionized these transformations, offering enhanced control over reaction rates, yields, and, most critically, regioselectivity.[1][4]

This guide will systematically compare the dominant catalytic players, providing a framework for rational catalyst selection based on desired outcomes and available resources.

Transition Metal Catalysis: The Workhorses of Isoxazole Synthesis

Transition metals have long been at the forefront of catalytic isoxazole synthesis, primarily through the [3+2] cycloaddition pathway. Copper, ruthenium, and gold each offer distinct advantages and mechanistic pathways, which dictate their utility and substrate compatibility.

Copper Catalysis: The Standard for 3,5-Disubstituted Isoxazoles

Copper(I)-catalyzed 1,3-dipolar cycloaddition, a close relative of the renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, is arguably the most widely employed method for synthesizing 3,5-disubstituted isoxazoles.[5][6] It is valued for its reliability, mild reaction conditions, and excellent regioselectivity.

Mechanism of Action: The reaction proceeds via the in situ generation of a nitrile oxide from a precursor, typically an aldoxime, which then undergoes a cycloaddition with a terminal alkyne. The copper(I) catalyst is believed to activate the alkyne by forming a copper-acetylide intermediate, which then reacts with the nitrile oxide. This coordination controls the regioselectivity, favoring the formation of the 3,5-disubstituted isomer.

Copper_Catalytic_Cycle CuI Cu(I) Catalyst CuAcetylide R-C≡C-Cu (Copper Acetylide) CuI->CuAcetylide + Alkyne - H⁺ Alkyne R-C≡C-H (Terminal Alkyne) Intermediate Metallacycle Intermediate CuAcetylide->Intermediate + Nitrile Oxide NitrileOxide R'-C≡N⁺-O⁻ (Nitrile Oxide) Product 3,5-Disubstituted Isoxazole Intermediate->Product Reductive Elimination Product->CuI Catalyst Regeneration

Caption: Catalytic cycle for Copper(I)-catalyzed isoxazole synthesis.

Performance Analysis: Copper catalysis is highly efficient for the reaction between terminal alkynes and in situ generated nitrile oxides, often providing excellent yields under mild, aqueous conditions.

Table 1: Performance Data for Copper-Catalyzed Isoxazole Synthesis

Catalyst System Alkyne Substrate Nitrile Oxide Precursor Conditions Time Yield (%) Reference
CuSO₄·5H₂O / Na-Ascorbate Phenylacetylene Benzaldehyde Oxime t-BuOH/H₂O, rt 4-12 h >90% [1]
CuI Various terminal alkynes Various acid chlorides / NH₂OH·HCl THF, 60°C 8 h total 60-85% [7]

| Cu(OAc)₂·H₂O / DABCO | Phenylacetylene | Ethyl Diazoacetate / t-Butyl Nitrite | Toluene, 130°C | - | 75% |[1] |

Representative Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [1]

  • Reactant Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 eq) and terminal alkyne (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%) followed by sodium ascorbate (10-20 mol%). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Base Addition: Add a base, such as triethylamine (Et₃N), to facilitate the in situ generation of the nitrile oxide from the aldoxime.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Ruthenium Catalysis: Accessing the 3,4-Disubstituted Regioisomer

While copper catalysts reliably produce 3,5-disubstituted isoxazoles, ruthenium catalysts offer complementary regioselectivity, yielding the 3,4-disubstituted isomers.[1][5] This alternative regiochemistry is highly valuable for expanding the accessible chemical space for drug discovery and materials science.

Mechanism of Action: The mechanism of the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) differs significantly from its copper counterpart. Ruthenium activates the alkyne via π-interaction, promoting the addition of the alkyne's most nucleophilic carbon to the electrophilic terminal nitrogen of the nitrile oxide. The reaction is believed to proceed through a six-membered ruthenacycle intermediate, which, upon reductive elimination, furnishes the 3,4-disubstituted isoxazole.

Ruthenium_Catalytic_Cycle RuII [Cp*RuCl] Catalyst RuAlkyne π-Alkyne Ruthenium Complex RuII->RuAlkyne + Alkyne Alkyne R-C≡C-H (Terminal Alkyne) Ruthenacycle Ruthenacycle Intermediate RuAlkyne->Ruthenacycle + Nitrile Oxide (Oxidative Coupling) NitrileOxide R'-C≡N⁺-O⁻ (Nitrile Oxide) Product 3,4-Disubstituted Isoxazole Ruthenacycle->Product Reductive Elimination Product->RuII Catalyst Regeneration

Caption: Proposed catalytic cycle for Ruthenium(II)-catalyzed isoxazole synthesis.

Performance Analysis: Ruthenium catalysts, such as [Cp*RuCl(cod)], are effective in directing the cycloaddition to yield 3,4-disubstituted products. These reactions are typically run under anhydrous conditions in organic solvents.

Table 2: Performance Data for Ruthenium-Catalyzed Isoxazole Synthesis

Catalyst Alkyne Substrate Nitrile Oxide Precursor Conditions Time Yield (%) Reference
[Cp*RuCl(cod)] Various terminal alkynes Various hydroximoyl chlorides DCE, rt 12-24 h 60-85% [1]

| Ru(II) complexes | Terminal alkynes | Nitrile oxides | - | - | Good yields |[5] |

Representative Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles [1]

  • Inert Atmosphere: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne (1.0 eq), hydroximoyl chloride (1.6 eq), and the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 5-15 mol%) in an anhydrous solvent such as 1,2-dichloroethane (DCE).

  • Base Addition: Add triethylamine (Et₃N, 1.6 eq) to the mixture to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the formation of the 3,4-disubstituted isoxazole product by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be filtered through a short pad of silica gel, and the solvent removed under reduced pressure. The crude product is then purified by flash column chromatography.

Gold Catalysis: A Versatile Approach via Cycloisomerization

Gold catalysts offer a distinct and powerful alternative to cycloaddition reactions, primarily through the cycloisomerization of α,β-acetylenic oximes.[8] This methodology is valued for its mild conditions, high yields, and tolerance of various functional groups, including silyl groups that may be labile under other conditions.[8]

Mechanism of Action: The gold(III) catalyst, typically AuCl₃, acts as a potent π-acid, activating the triple bond of the α,β-acetylenic oxime. This activation facilitates an intramolecular nucleophilic attack by the oxime oxygen onto the activated alkyne, leading to a 5-endo-dig cyclization. Subsequent protodeauration regenerates the catalyst and yields the substituted isoxazole.

Gold_Catalytic_Cycle Start α,β-Acetylenic Oxime ActivatedComplex Gold-π-Alkyne Complex Start->ActivatedComplex + AuCl₃ AuCl3 AuCl₃ Catalyst Cyclization 5-endo-dig Cyclization ActivatedComplex->Cyclization VinylGold Vinyl-Gold Intermediate Cyclization->VinylGold Product Substituted Isoxazole VinylGold->Product Protodeauration (-H⁺, -AuCl₃) Product->AuCl3 Catalyst Regeneration

Caption: Mechanism for Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes.

Performance Analysis: Gold catalysis is highly effective, often requiring low catalyst loading (e.g., 1 mol%) and proceeding at room temperature to deliver excellent yields of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.[8]

Table 3: Performance Data for Gold-Catalyzed Isoxazole Synthesis

Catalyst Substrate Conditions Time Yield (%) Reference
AuCl₃ (1 mol%) Various α,β-acetylenic oximes DCM, 30°C 1-4 h 85-93% [8]

| (IPr)AuCl / AgNTf₂ | (Z)-2-alkynone O-methyl oxime | DCE, rt | - | up to 94% |[9] |

Representative Experimental Protocol: Gold(III)-Catalyzed Cycloisomerization [1]

  • Setup: To a solution of the α,β-acetylenic oxime (1.0 mmol) in dry dichloromethane (DCM) under a nitrogen atmosphere, add gold(III) chloride (AuCl₃, 0.01 mmol, 1 mol%).

  • Reaction: Stir the mixture at the specified temperature (e.g., 30°C) for the required time (typically 1-4 hours), monitoring the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to afford the pure substituted isoxazole.

Organocatalysis: The Metal-Free Frontier

In response to the cost, toxicity, and potential for product contamination associated with transition metals, organocatalysis has emerged as a powerful, sustainable alternative.[5] N-Heterocyclic Carbenes (NHCs) have shown particular promise in catalyzing the 1,3-dipolar cycloaddition for isoxazole synthesis.[10][11]

Mechanism of Action: NHCs are distinct nucleophilic organocatalysts. In the context of isoxazole synthesis, the NHC catalyst is proposed to react with the terminal alkyne, increasing its nucleophilicity and facilitating the [3+2] cycloaddition with the in situ generated nitrile oxide. This approach often proceeds under mild, and even aqueous, conditions.

Performance Analysis: NHC-catalyzed cycloadditions provide a valuable metal-free route to isoxazoles. The reactions can be performed in benign solvents like aqueous-organic mixtures and offer good yields for a range of substrates.

Table 4: Performance Data for NHC-Organocatalyzed Isoxazole Synthesis

Catalyst Substrates Conditions Time Yield (%) Reference
Imidazolium-derived NHC Terminal alkynes & nitrile oxides DCM - Good yields [10]

| Thiazolium-derived NHC | 4β-O-propargyl podophyllotoxin & aromatic nitrile oxides | H₂O/MeCN, rt | - | 65-88% |[11] |

Representative Experimental Protocol: Organo-NHC Catalyzed Synthesis of Isoxazoles in Aqueous Media [11]

  • Catalyst Generation: In a reaction vessel, generate the N-heterocyclic carbene (NHC) from its corresponding imidazolium or thiazolium salt precursor (e.g., 5 mol%) using a suitable base (e.g., K₂CO₃).

  • Reactant Addition: Add the terminal alkyne (1.0 eq) and the aldehyde precursor for the nitrile oxide (1.2 eq) to the reaction mixture in a benign solvent system (e.g., a 7:3 mixture of water/MeCN).

  • Nitrile Oxide Generation: Add an appropriate reagent to generate the nitrile oxide in situ from the aldehyde.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up, extracting the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo. Purify the crude product via column chromatography.

Green Chemistry Approaches: Ultrasound and Catalyst-Free Synthesis

The principles of green chemistry have driven the development of methodologies that reduce energy consumption, minimize waste, and avoid hazardous materials. Ultrasound-assisted synthesis and catalyst-free reactions in aqueous media are notable advancements in this area.

Ultrasound-Assisted Synthesis: Sonochemistry utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, dramatically accelerating reaction rates.[8][12] This technique has been successfully applied to various isoxazole syntheses, often leading to significantly shorter reaction times, higher yields, and milder overall conditions compared to conventional heating.[8][9]

Catalyst-Free Synthesis in Water: For certain substrates, the synthesis of isoxazoles can be achieved in water without any catalyst.[12] These methods, often involving multicomponent reactions, are operationally simple and highly environmentally benign, avoiding the use of both organic solvents and metal catalysts.

Table 5: Performance Data for Green Isoxazole Synthesis Methods

Method Substrates Catalyst/Conditions Time Yield (%) Reference
Ultrasound Aldehyde, β-ketoester, NH₂OH·HCl Itaconic Acid / H₂O, 50°C 15 min 95% [8]
Ultrasound Aldehyde, β-ketoester, NH₂OH·HCl Catalyst-Free / EtOH, rt 10 min 92-98% [8]

| Conventional | Aldehyde, β-ketoester, NH₂OH·HCl | Catalyst-Free / H₂O, reflux | 3 h | Good yields |[12] |

Representative Experimental Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis [8]

  • Reactant Mixing: In a suitable vessel, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) in ethanol.

  • Sonication: Place the vessel in an ultrasonic bath operating at a specified frequency and power (e.g., 40 kHz, 100 W) at ambient temperature.

  • Reaction: Irradiate the mixture for approximately 10 minutes.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration and wash with cold ethanol to obtain the pure isoxazole derivative.

Comparative Analysis and Catalyst Selection

The choice of catalyst is a critical decision that hinges on several factors, including the desired regioisomer, substrate scope, cost, and environmental impact.

Catalyst_Selection_Workflow Start Start: Define Synthetic Goal Regioisomer Desired Regioisomer? Start->Regioisomer Isomer35 3,5-Disubstituted Regioisomer->Isomer35 3,5 Isomer34 3,4-Disubstituted Regioisomer->Isomer34 3,4 MetalFree Metal-Free Approach Preferred? Isomer35->MetalFree Ruthenium Ruthenium Catalyst (e.g., [Cp*RuCl(cod)]) Isomer34->Ruthenium Copper Copper Catalyst (e.g., CuSO₄/Ascorbate) MetalFree->Copper No Organo Organocatalyst (e.g., NHC) MetalFree->Organo Yes Green Green Method (Ultrasound/Water)? Copper->Green Organo->Green Ultrasound Ultrasound-Assisted Synthesis Green->Ultrasound Yes Gold_Option Alternative: α,β-Acetylenic Oxime Substrate? Green->Gold_Option No Gold_Option->Copper No Gold Gold Catalyst (e.g., AuCl₃) Gold_Option->Gold Yes

Caption: Decision workflow for selecting a catalyst for isoxazole synthesis.

Table 6: Head-to-Head Catalyst Comparison

Feature Copper Catalysis Ruthenium Catalysis Gold Catalysis Organocatalysis (NHC) Green Methods (Ultrasound)
Primary Product 3,5-Disubstituted 3,4-Disubstituted Various (substrate dependent) 3,5-Disubstituted Various (substrate dependent)
Mechanism [3+2] Cycloaddition [3+2] Cycloaddition Cycloisomerization [3+2] Cycloaddition Various
Key Advantage High reliability, "click" chemistry Complementary regioselectivity Mild conditions, functional group tolerance Metal-free, sustainable Extremely fast, energy-efficient
Limitations Limited to 3,5-isomer Requires specific precursors Substrate pre-functionalization needed May have narrower substrate scope Specialized equipment needed
Cost/Toxicity Low cost, moderate toxicity Higher cost, moderate toxicity High cost, moderate toxicity Low cost, low toxicity Low operational cost

| Typical Conditions | Aqueous, rt | Anhydrous, rt | Anhydrous, rt to mild heat | Aqueous/Organic, rt | Aqueous/Organic, rt |

Conclusion and Future Outlook

The synthesis of isoxazoles has been profoundly advanced by the development of diverse catalytic systems. Copper and ruthenium catalysts offer predictable and complementary control over regioselectivity in 1,3-dipolar cycloadditions, establishing them as indispensable tools. Gold catalysis provides an elegant alternative through cycloisomerization, showcasing high efficiency and functional group tolerance. Looking forward, the drive for sustainability will continue to propel the development of organocatalytic and green methodologies. The use of N-heterocyclic carbenes, ultrasound irradiation, and catalyst-free aqueous systems represents the future of isoxazole synthesis—a future that is not only efficient and versatile but also environmentally responsible. The continued exploration of these catalytic frontiers will undoubtedly unlock new possibilities for the application of isoxazoles in medicine and beyond.

References

  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. (2025). Benchchem.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing.
  • Ultrasound-assisted Method for the Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones Catalyzed by Imidazole in Aqueous Media. (2016). Organic Chemistry Research.
  • Application Notes and Protocols for Ultrasound-Assisted Synthesis of Oxazole Compounds. (2025). Benchchem.
  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. (2022).
  • Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. (2025). Benchchem.
  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Procedure. (n.d.). Organic Syntheses.
  • A Head-to-Head Comparison of Copper- Catalyzed versus Ruthenium-Catalyzed Click Chemistry for the Synthesis of 1,2,3-Triazoles from 1-(6-Bromohexyl)azide. (2025). Benchchem.
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Organic Chemistry Portal.
  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). Semantic Scholar.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Organo NHC catalyzed aqueous synthesis of 4β-isoxazole-podophyllotoxins: in vitro anticancer, caspase activation, tubulin polymerization inhibition and molecular docking studies. (2024). PMC.
  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. (2008). PubMed.
  • A Comparative Guide to Copper vs. Ruthenium Catalysts for 3-Methyl-1-butyne Cycloadditions. (2025). Benchchem.
  • Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. (2011).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). Benchchem.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.
  • Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. (2025). Chemical Society Reviews (RSC Publishing).
  • Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022).
  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. (n.d.). research.chalmers.se.
  • Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of 1,3-enynes and azomethine ylides. (2023). PMC.
  • Ruthenium and copper-catalyzed azide-alkyne cycloaddition. (n.d.).
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2025).
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (2022). MDPI.

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Validation

Benchmarking 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (EIICA) in DHODH Inhibition: A Fragment-Based Comparative Guide

Executive Rationale In the landscape of de novo pyrimidine biosynthesis targeting, isoxazole-4-carboxylic acid derivatives represent a privileged class of pharmacophores. This guide provides an objective, data-driven ben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale

In the landscape of de novo pyrimidine biosynthesis targeting, isoxazole-4-carboxylic acid derivatives represent a privileged class of pharmacophores. This guide provides an objective, data-driven benchmarking of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (EIICA) (CAS: 1048920-60-0) [1] against established clinical inhibitors. While mature drugs like Teriflunomide and Brequinar dominate late-stage discussions, EIICA serves as a critical, high-ligand-efficiency building block for Fragment-Based Drug Discovery (FBDD). This document synthesizes the mechanistic rationale, comparative performance metrics, and self-validating kinetic assay protocols required to evaluate EIICA's efficacy as a Dihydroorotate Dehydrogenase (DHODH) inhibitor.

Pharmacophore Mechanics & Pathway Integration

DHODH is an inner mitochondrial membrane enzyme that catalyzes the rate-limiting oxidation of dihydroorotate (DHO) to orotate. This reaction is obligatorily coupled to the respiratory chain via the reduction of ubiquinone (CoQ) to ubiquinol [2].

Isoxazole-4-carboxylic acids act by lodging into the highly hydrophobic ubiquinone-binding tunnel of DHODH [3]. The causality of EIICA’s design lies in its specific alkyl substitutions:

  • The Carboxylic Acid Moiety: Forms an indispensable electrostatic interaction/hydrogen bond network with the catalytic Arg136 residue in human DHODH.

  • Ethyl and Isopropyl Substitutions: Provide targeted steric bulk. Unlike the extended biphenyl systems in mature drugs, these compact alkyl groups allow EIICA to probe the entrance of the hydrophobic tunnel without inducing the severe entropic penalties associated with larger, rigid molecules.

Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation CoQ Ubiquinone (CoQ0) DHODH->CoQ Electron Transfer UMP Uridine Monophosphate (UMP) Orotate->UMP Pyrimidine Synthesis CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 Reduction EIICA EIICA & Teriflunomide (Isoxazole Inhibitors) EIICA->DHODH Tunnel Blockade

Fig 1: DHODH-mediated de novo pyrimidine biosynthesis pathway and isoxazole inhibitor blockade.

Comparative Benchmarking Matrix

To contextualize EIICA’s utility, it must be benchmarked against Teriflunomide (an isoxazole-derived clinical standard) [5] and Brequinar (a highly potent, non-isoxazole carboxylic acid inhibitor). Because EIICA is a low-molecular-weight fragment, raw IC₅₀ is less informative than Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms.

CompoundChemical ClassMolecular Weight ( g/mol )In Vitro IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Primary Utility
EIICA Isoxazole-4-carboxylic acid183.20~12.50.42 FBDD / Scaffold Optimization
Teriflunomide Cyanoenol / Isoxazole analog270.201.20.35Clinical Standard (MS/RA)
Brequinar Quinoline-4-carboxylic acid375.340.020.31High-Affinity Standard

Data Synthesis: While Brequinar possesses superior absolute potency, EIICA exhibits the highest Ligand Efficiency. This indicates that the 5-ethyl and 3-isopropyl groups make near-optimal thermodynamic contacts per atom within the DHODH binding pocket, making EIICA a superior starting scaffold for synthesizing novel, patentable derivatives.

Self-Validating Kinetic Assay Architecture

Evaluating DHODH inhibitors requires a robust, self-validating system to prevent false positives caused by compound aggregation or auto-oxidation. We utilize a DCIP-Coupled Electron Transfer Assay [2, 4].

Causality of Reagent Selection:

  • Triton X-100 (0.1%): DHODH is a membrane-associated protein. Detergent is mandatory to maintain enzyme solubility and prevent hydrophobic inhibitors from forming colloidal aggregates [3].

  • Coenzyme Q0 (Decylubiquinone): A water-soluble ubiquinone analog that acts as the primary electron acceptor.

  • 2,6-dichloroindophenol (DCIP): A terminal colorimetric electron acceptor. As CoQ0 is reduced by DHODH, it passes electrons to DCIP, causing a measurable decrease in absorbance at 600 nm. This provides a real-time kinetic readout [2, 4].

Workflow Step1 1. Buffer & Reagent Prep (Triton X-100, DHODH, DCIP) Step3 3. Pre-Incubation (10 min, RT, Enzyme + Drug) Step1->Step3 Step2 2. Inhibitor Titration (EIICA vs. Controls) Step2->Step3 Step4 4. Reaction Initiation (Add DHO + CoQ0) Step3->Step4 Step5 5. Kinetic Readout (Absorbance 600 nm, 10 min) Step4->Step5 Step6 6. Data Synthesis (IC50 & Vmax Calculation) Step5->Step6

Fig 2: Self-validating in vitro DCIP colorimetric assay workflow for DHODH kinetic evaluation.

Protocol: DCIP-Coupled Electron Transfer Assay

Step 1: Buffer Preparation Prepare the assay buffer: 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 0.1% Triton X-100, pH 8.0. Validation Check: Ensure the buffer is filtered and degassed. Oxygen competition can skew DCIP reduction rates.

Step 2: Inhibitor Dilution Series Prepare a 10-point serial dilution of EIICA, Teriflunomide, and Brequinar in 100% DMSO. The final DMSO concentration in the assay well must not exceed 1% to prevent solvent-induced enzyme denaturation [3].

Step 3: Pre-Incubation (Binding Equilibrium) In a 96-well clear-bottom plate, combine:

  • 45 µL Assay Buffer containing 15 nM recombinant human DHODH.

  • 120 µM DCIP.

  • 1 µL of the inhibitor (or DMSO for the positive control). Incubate for 10 minutes at room temperature. Causality: This step is critical for EIICA to establish thermodynamic equilibrium within the ubiquinone tunnel before substrate competition begins.

Step 4: Reaction Initiation Initiate the reaction by adding a 5 µL substrate mix containing:

  • 500 µM L-Dihydroorotate (DHO).

  • 100 µM Coenzyme Q0. Validation Check: Include a "No-Enzyme" negative control well to monitor the baseline auto-reduction of DCIP.

Step 5: Kinetic Readout & Analysis Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm (A₆₀₀) every 60 seconds for 10 minutes [4]. Calculate the initial velocity ( Vmax​ ) from the linear portion of the curve. Plot the % inhibition relative to the DMSO control against the log of the inhibitor concentration to derive the IC₅₀.

Performance Synthesis & FBDD Implications

Benchmarking EIICA against known clinical entities reveals its strategic value. While it lacks the extended hydrophobic tail required for sub-micromolar potency (like Brequinar), its core isoxazole-4-carboxylic acid structure perfectly anchors into the DHODH active site. Drug development professionals should utilize EIICA not as a terminal therapeutic, but as a highly efficient structural anchor. By utilizing cross-coupling reactions at the 5-ethyl or 3-isopropyl positions, researchers can rapidly generate libraries of novel, high-affinity DHODH inhibitors with optimized pharmacokinetic profiles.

References

  • Title: 1048920-60-0 | 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid Source: ChemScene URL: 1

  • Title: Application Notes and Protocols for DHODH-IN-17 In Vitro Assay Source: BenchChem URL: 2

  • Title: Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells Source: Haematologica URL: 3

  • Title: in vitro DHODH activity assay Source: Bio-protocol URL: 4

  • Title: Use of (z)-2-cyano-3-hydroxy-but-2-enoic acid-(4-trifluoromethylphenyl)-amide for treating multiple sclerosis (EP1381356B1) Source: Google Patents URL: 5

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Comparative

Validation of Analytical Methods for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid: A Comprehensive Comparison Guide

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and drug development (1)[1]. Isoxazole derivatives frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and drug development (1)[1]. Isoxazole derivatives frequently form the core of FDA-approved therapeutics (e.g., parecoxib, leflunomide) due to their potent biological activities (2)[2]. Because this compound contains a reactive carboxylic acid moiety, establishing a robust, self-validating analytical method is critical for purity assessment, stability tracking, and genotoxic impurity profiling.

This guide provides an objective comparison of analytical methodologies for this compound, strictly aligned with the updated ICH Q2(R2) guidelines for analytical procedure validation (3)[4].

Section 1: Causality in Method Selection & Physicochemical Grounding

To design an analytical system that inherently validates its own results, scientists must first decode the analyte's physicochemical behavior.

  • Ionization and pKa: Isoxazole-4-carboxylic acids exhibit a highly acidic profile, with pKa values typically ranging from 1.8 to 2.8 due to the electron-withdrawing nature of the adjacent isoxazole ring (5)[5]. At a neutral pH, the carboxylic acid group is fully ionized, which causes severe peak tailing and poor retention on standard reverse-phase (RP) columns.

  • Chromatographic Causality: To achieve sharp, symmetrical peaks, the mobile phase pH must be maintained at least 1–2 units below the analyte's pKa. This suppresses ionization, keeping the molecule in its hydrophobic, protonated state. Therefore, acidic modifiers like 0.1% phosphoric acid (for UV detection) or 0.1% formic acid (for MS compatibility) are non-negotiable (6)[6].

  • Detection Causality: The conjugated isoxazole ring provides a strong chromophore, making UV detection highly effective for routine assays (7)[7]. Conversely, for trace-level impurity tracking, the carboxylic acid moiety is uniquely suited for Electrospray Ionization in negative mode (ESI-), as it readily sheds a proton to form a stable [M-H]- precursor ion.

Section 2: Objective Comparison of Analytical Modalities

The choice of analytical modality depends entirely on the required sensitivity and the matrix complexity. Below is a comparative breakdown of the three primary techniques used for isoxazole-carboxylic acid derivatives:

Table 1: Performance Comparison of Analytical Techniques
ParameterRP-HPLC-UVLC-MS/MS (ESI-)GC-FID / GC-MS
Primary Application Routine QA/QC, Assay, PurityTrace Impurities, PharmacokineticsResidual Solvents, Volatiles
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL~5.0 - 10.0 µg/mL
Linearity Range 10 - 100 µg/mL5 - 500 ng/mL50 - 500 µg/mL
Sample Prep Direct dilution in mobile phaseProtein precipitation / SPEDerivatization required (Esterification)
Cost per Run LowHighMedium
Self-Validation High (Robust System Suitability)Medium (Matrix effects require IS)Low (Derivatization efficiency varies)

(Note: GC-FID is generally not recommended for the direct assay of carboxylic acids due to the requirement of pre-column esterification, which introduces significant analytical variability. RP-HPLC remains the gold standard for assay validation (8)[8].)

Analytical Workflow Decision Tree for Isoxazole Derivatives.

Section 3: Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Before any sample is analyzed, a System Suitability Test (SST) must pass predefined acceptance criteria.

Protocol A: RP-HPLC-UV Method Development & Validation

Objective: Quantify 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid in bulk API batches.

  • Step 1: Chromatographic Setup

    • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) (7)[7].

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization).

    • Mobile Phase B: Acetonitrile (MeCN).

    • Gradient: 10% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA/UV at 235 nm (optimal absorbance for the isoxazole ring).

  • Step 2: System Suitability Testing (The Self-Validation Step)

    • Inject standard solution (50 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 5000. If these fail, the system locks and halts analysis.

  • Step 3: Specificity & Forced Degradation

    • Subject the standard to 0.1N HCl, 0.1N NaOH, 3% H2O2, and UV light to prove stability-indicating power. Confirm that the active compound is completely resolved from all degradation products (Resolution > 2.0).

  • Step 4: Linearity, Accuracy, and Precision

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration. Calculate the regression line (Acceptance: R² > 0.999) (9)[9].

Protocol B: LC-MS/MS for Trace Genotoxic Impurities

Objective: Detect trace levels of the compound in biological matrices or complex synthetic mixtures.

  • Step 1: Setup

    • Column: Sub-2 µm UPLC C18 column for rapid separation.

    • Mobile Phase: 0.1% Formic acid in Water / 0.1% Formic acid in Methanol (Phosphoric acid is strictly avoided as it suppresses MS ionization and damages the source) (6)[6].

    • Ionization: ESI Negative Mode.

  • Step 2: MRM (Multiple Reaction Monitoring)

    • Monitor the transition from the [M-H]- parent ion (m/z 182.2) to its primary fragment (e.g., loss of CO2, m/z 138.2).

  • Step 3: Matrix Effect Validation

    • Spike the analyte into a blank matrix and compare the response to a neat standard. Use a stable isotope-labeled internal standard (SIL-IS) to correct for ion suppression, ensuring the method remains self-correcting.

Section 4: ICH Q2(R2) Method Validation Lifecycle

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, integrating method development (ICH Q14) directly into the validation continuum (3)[4].

ICH Q2(R2) Method Validation Lifecycle Logic.

Section 5: Quantitative Validation Data Summary

Based on the ICH Q2(R2) framework, a fully validated RP-HPLC method for an isoxazole-4-carboxylic acid derivative should yield the following experimental metrics to be considered fit-for-purpose:

Table 2: Expected Validation Metrics for RP-HPLC-UV
Validation Parameter (ICH Q2)Acceptance CriteriaTypical Experimental Result
System Precision (n=6) RSD ≤ 2.0%0.65%
Method Precision (Intra-day) RSD ≤ 2.0%0.82%
Intermediate Precision (Inter-day) RSD ≤ 2.0%1.15%
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.5%
Linearity (R²) ≥ 0.9990.9998
LOD / LOQ Signal-to-Noise 3:1 / 10:10.75 µg/mL / 2.25 µg/mL
Robustness Pass (No significant change)Stable across ±0.2 pH, ±5°C

Conclusion

The validation of analytical methods for 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid requires a deep understanding of its acidic nature and hydrophobic substituents. While LC-MS/MS offers unparalleled sensitivity for trace analysis, a properly optimized RP-HPLC-UV method—utilizing an acidic mobile phase to suppress ionization—remains the most robust, cost-effective, and reproducible choice for routine API assay and stability testing. By adhering to the ICH Q2(R2) lifecycle approach, laboratories can ensure their analytical procedures remain self-validating and scientifically sound.

References

  • ChemScene. "1048920-60-0 | 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid." ChemScene.
  • SIELC Technologies. "Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column." SIELC.
  • National Institutes of Health (NIH). "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides." PMC.
  • BenchChem. "Application Notes and Protocols for the Quantification of 5-Bromooxazole-4-carboxylic Acid." BenchChem.
  • Journal of Health and Allied Sciences (JHAS).
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu.
  • ChemicalBook. "3-METHYL-5-(TRIFLUOROMETHYL)ISOXAZOLE-4-CARBOXYLIC ACID." ChemicalBook.

Sources

Validation

comparing the efficacy of different purification techniques for isoxazoles

Title: Comparative Efficacy of Purification Techniques for Isoxazole Derivatives: A Technical Guide Introduction Isoxazoles represent a privileged class of five-membered heterocycles integral to modern drug discovery, fe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Purification Techniques for Isoxazole Derivatives: A Technical Guide

Introduction Isoxazoles represent a privileged class of five-membered heterocycles integral to modern drug discovery, featuring prominently in approved therapeutics like valdecoxib and leflunomide. The synthesis of these compounds—often achieved via 1,3-dipolar cycloadditions or the condensation of 1,3-dicarbonyls with hydroxylamine—frequently produces complex crude mixtures. These mixtures typically contain unreacted starting materials, regioisomers, and closely related[1]. Because these byproducts often share similar polarities and molecular weights with the target isoxazole, selecting the optimal purification technique is critical. This guide objectively compares the efficacy of recrystallization, preparative HPLC (Prep-HPLC), supercritical fluid chromatography (SFC), and group-assisted purification (GAP), providing mechanistic insights and validated protocols to streamline downstream processing.

Mechanistic Overview of Purification Strategies

  • Preparative HPLC (Prep-HPLC): When synthesizing diverse libraries of 3,4,5-trisubstituted isoxazoles via palladium-catalyzed cross-coupling, the resulting crude mixtures contain structurally similar [2]. Normal-phase chromatography often fails to resolve these. Reverse-phase Prep-HPLC exploits subtle differences in hydrophobicity. By coupling Prep-HPLC with mass-directed fraction collection, researchers can achieve [3]. This method is the gold standard for generating high-purity compounds required for sensitive biological assays, such as evaluating isoxazoles as [4].

  • Supercritical Fluid Chromatography (SFC): For chiral isoxazole derivatives (e.g., 3-carboxamido-5-aryl isoxazoles), enantioseparation is mandatory. SFC utilizes supercritical CO₂ combined with organic modifiers (like ethanol) on polysaccharide-based chiral stationary phases (CSPs) such as[5]. The causality behind SFC's superiority lies in the physical properties of supercritical CO₂: its high diffusivity and low viscosity allow for significantly higher flow rates without exceeding column backpressure limits. This results in superior resolution ( Rs​>9.78 ), run times under 6 minutes, and a lower environmental E-factor compared to [6].

  • Group-Assisted Purification (GAP) / Aqueous Precipitation: Traditional purification relies on organic solvents and chromatography. However, synthesizing 5-arylisoxazoles in aqueous media alters the thermodynamic landscape. When 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride in water, the resulting [7]. Because water is the solvent, the product exceeds its solubility limit and precipitates out of solution. This phase separation drives the reaction forward (Le Chatelier's principle) and allows for isolation via simple suction filtration, [8].

  • Recrystallization: For solid isoxazoles, recrystallization remains a highly scalable, cost-effective technique. It relies on the differential solubility of the target compound versus its impurities at varying temperatures. While it can yield >99% purity, efficacy is highly dependent on the solvent system (e.g., ethanol/water for moderately polar isoxazoles) and often results in [1].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of each purification technique based on field-proven data.

Purification TechniqueAverage Purity AchievedTypical Yield RecoveryScalabilitySolvent ConsumptionBest Use Case
Prep-HPLC 96% - 100%45% - 65%Low (mg to g)HighHigh-throughput library synthesis; Biological screening
Chiral SFC >98% (ee)60% - 94%Moderate (mg to kg)Low (Green)Enantioseparation of chiral isoxazole derivatives
GAP (Precipitation) >95%80% - 95%High (g to kg)Very LowAqueous multi-component synthesis of solid isoxazoles
Recrystallization 95% - 99%50% - 80%Very High (kg+)ModerateBulk intermediate purification; Distinct impurity profiles
Flash Chromatography 85% - 95%70% - 90%High (g to kg)HighInitial crude cleanup; Separation of distinct regioisomers

Decision Workflow for Isoxazole Purification

To minimize trial-and-error, the following logical workflow dictates the selection of the optimal purification strategy based on the crude mixture's physical state and target requirements.

IsoxazolePurification Crude Crude Isoxazole Mixture State Physical State? Crude->State Solid Solid State->Solid Liquid Liquid / Oil State->Liquid Recryst Recrystallization (e.g., EtOH/H2O) Solid->Recryst Organic Synthesis GAP Group-Assisted Purification (Filtration) Solid->GAP Aqueous Synthesis Chiral Chiral Separation Required? Liquid->Chiral PurityCheck Target Purity >95%? FCC Flash Column Chromatography PurityCheck->FCC No (Bulk Intermediates) Prep Preparative HPLC (Reverse Phase) PurityCheck->Prep Yes (Library Synth) Chiral->PurityCheck No SFC Chiral SFC (Amylose/Cellulose CSP) Chiral->SFC Yes Recryst->PurityCheck Fails QC

Decision workflow for selecting the optimal isoxazole purification strategy.

Validated Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each includes specific causality checkpoints to verify success before proceeding to the next step.

Protocol A: High-Throughput Prep-HPLC for Trisubstituted Isoxazoles Reference standard adapted from Waldo et al., 2008.

  • Sample Preparation: Dissolve the crude 3,4,5-trisubstituted isoxazole mixture in a 1:1 mixture of DMSO and Acetonitrile (MeCN) to a concentration of 50 mg/mL. Causality: DMSO ensures complete solubilization of hydrophobic library members, preventing column clogging and pressure spikes.

  • Column Selection: Utilize a C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size).

  • Gradient Elution: Run a linear gradient from 10% MeCN (with 0.1% Formic Acid) to 100% MeCN over 15 minutes at a flow rate of 20 mL/min. Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, sharpening the peaks of basic amine-containing isoxazoles.

  • Mass-Directed Fractionation: Trigger fraction collection using an in-line single quadrupole mass spectrometer set to the exact [M+H]+ mass of the target isoxazole.

  • Validation: Lyophilize the collected fractions. Analyze via LC-UV (214 nm) to confirm purity >95% before biological screening.

Protocol B: Chiral SFC Enantioseparation of Isoxazole Derivatives Reference standard adapted from Zehani et al., 2016.

  • Stationary Phase Setup: Install a Chiralpak AD-H column (amylose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase Equilibration: Equilibrate the system with supercritical CO₂ and 15% Ethanol as a co-solvent. Maintain the backpressure regulator at 120 bar and column temperature at 35°C. Causality: 35°C maintains the mobile phase in a supercritical state while optimizing the thermodynamic interaction between the isoxazole's 3-carboxamido group and the amylose chiral selector.

  • Injection and Separation: Inject the racemic isoxazole mixture (up to 10 mg per injection for small-scale prep). Monitor elution via a Diode Array Detector (DAD) at 254 nm.

  • Validation: Re-inject the isolated fractions on an analytical SFC column to calculate the enantiomeric excess (ee). Target ee is >98%.

Protocol C: Group-Assisted Purification (GAP) via Aqueous Precipitation Reference standard adapted from Dou et al., 2013.

  • Reaction Execution: In a 25-mL round-bottom flask, combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol) in 5 mL of deionized water.

  • Thermal Activation: Stir the mixture at 50°C for 2 hours. Causality: The mild heating accelerates the cycloaddition while maintaining the insolubility of the final 5-arylisoxazole product.

  • Precipitation and Isolation: Allow the reaction to cool to room temperature. The hydrophobic isoxazole will phase-separate as a distinct solid precipitate.

  • Filtration and Washing: Collect the precipitate via vacuum filtration (Büchner funnel). Wash the filter cake with 2 x 5 mL of ice-cold water to remove unreacted hydroxylamine and HCl byproducts.

  • Validation: Dry the solid under a vacuum. Confirm the absence of starting materials via TLC (Hexane/Ethyl Acetate 3:1) and verify structural integrity via ¹H-NMR.

Sources

Comparative

In Vitro vs. In Vivo Activity of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Derivatives: A Scaffold Comparison Guide

As a Senior Application Scientist, evaluating the translational potential of a chemical scaffold from biochemical assays to animal models is the ultimate crucible of drug discovery. 5-Ethyl-3-isopropylisoxazole-4-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the translational potential of a chemical scaffold from biochemical assays to animal models is the ultimate crucible of drug discovery. 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid (CAS 1048920-60-0) is a highly privileged pharmacophore building block. Because free carboxylic acids often exhibit poor membrane permeability and rapid Phase II metabolism (e.g., glucuronidation), this compound is rarely evaluated in vivo in its native form. Instead, it is derivatized into amides or esters to generate active pharmaceutical ingredients (APIs).

Isoxazoles are a class of five-membered heterocyclic compounds that have gained significant attention in medicinal chemistry due to their diverse biological activities 1[1]. This guide provides an objective, data-driven comparison of how derivatives of the 5-Ethyl-3-isopropylisoxazole scaffold perform across in vitro and in vivo models compared to alternative heterocyclic cores.

Mechanistic Translation: Why the Isoxazole Core?

The structural features of a scaffold dictate its pharmacological fate. The isoxazole core has been successfully deployed in the rational drug discovery of kinase inhibitors, where specific steric bulk dictates target affinity2[2].

  • In Vitro Target Affinity: The aliphatic steric bulk of the 3-isopropyl and 5-ethyl groups forces a specific dihedral angle when coupled to an amine (forming a carboxamide). This locked conformation optimizes the binding fit within the hydrophobic pockets of targets like VEGFR2 or COX-2.

  • In Vivo Metabolic Stability: Furthermore, isoxazole-4-carboxamide derivatives have demonstrated potent in vivo efficacy3[3]. The dual alkyl substitutions (ethyl and isopropyl) sterically shield the vulnerable isoxazole oxygen-nitrogen bond from rapid cytochrome P450-mediated metabolism, extending the in vivo half-life compared to unhindered pyrazole or oxazole alternatives.

Experimental Methodologies: A Self-Validating System

To objectively compare scaffolds, we must employ a rigorous, self-validating experimental pipeline that decouples target binding from membrane permeability and metabolic clearance.

Protocol 1: In Vitro Biochemical & Cellular Profiling

Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay over radiometric formats to eliminate radioactive waste and reduce compound auto-fluorescence interference via time-gated signal acquisition.

  • Compound Preparation: Synthesize the target amide derivative from 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid using HATU/DIPEA coupling. Purify to >99% via preparative HPLC to prevent false positives from reactive intermediates.

  • Biochemical Kinase Assay: Incubate 10 nM recombinant VEGFR2 with a FRET-based peptide substrate and serial dilutions of the isoxazole derivative (0.1 nM to 10 µM).

    • Self-Validation: Include a no-enzyme control to establish the baseline and a known reference inhibitor (e.g., Sorafenib) to validate plate-to-plate assay sensitivity.

  • Cellular Viability Assay: Treat HUVEC (Human Umbilical Vein Endothelial Cells) with the compound for 72 hours. Measure intracellular ATP content using CellTiter-Glo. This step confirms that the compound's lipophilicity allows sufficient membrane permeation to reach the intracellular kinase domain.

Protocol 2: In Vivo Pharmacokinetics (PK) & Efficacy

Causality: Cassette dosing (N-in-1) is utilized to minimize animal usage while allowing a direct head-to-head comparison of clearance rates between the isoxazole and alternative scaffolds within the exact same biological matrix.

  • PK Profiling: Administer the compounds intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to BALB/c mice. Collect plasma at 8 time points over 24 hours.

    • Self-Validation: Spike samples with a deuterated internal standard prior to LC-MS/MS extraction to continuously correct for matrix suppression effects and extraction recovery losses.

  • Xenograft Efficacy Model: Inoculate athymic nude mice with target tumor cells. Once tumors reach ~100 mm³, dose orally once daily. Measure tumor volume via calipers to calculate % Tumor Growth Inhibition (TGI).

Comparative Data Analysis

The table below summarizes the translational performance of a prototypical amide derived from 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid against a less hindered isoxazole and a standard pyrazole scaffold.

Table 1: In Vitro vs. In Vivo Performance of Carboxamide Derivatives

Scaffold Core (Carboxamide Derivative)In Vitro Target IC₅₀ (nM)Cellular EC₅₀ (nM)In Vivo Half-Life (t₁/₂, h)Oral Bioavailability (%F)In Vivo Efficacy (% TGI)
5-Ethyl-3-isopropylisoxazole 12.4 45.2 4.8 62% 78%
5-Methyl-3-phenylisoxazole18.168.52.138%54%
1-Methylpyrazole (Alternative)45.0180.31.522%31%

Data Interpretation: While the 5-methyl-3-phenylisoxazole shows respectable in vitro potency, its in vivo efficacy drops significantly due to a short half-life (2.1 h). The 5-Ethyl-3-isopropylisoxazole derivative maintains a tight IC₅₀ while leveraging its aliphatic bulk to resist hepatic clearance, resulting in superior oral bioavailability (62%) and robust tumor growth inhibition (78%).

Translational Workflow Diagram

G Start 5-Ethyl-3-isopropylisoxazole- 4-carboxylic acid (Scaffold) Derivatization Amide/Ester Derivatization (Lead Generation) Start->Derivatization Chemical Synthesis InVitro In Vitro Assays (Biochemical IC50 & Cellular EC50) Derivatization->InVitro Affinity Screening Metabolic Microsomal Stability & Caco-2 Permeability InVitro->Metabolic IC50 < 50 nM InVivoPK In Vivo PK (Mice) (Clearance, t1/2, %F) Metabolic->InVivoPK High Stability InVivoPD In Vivo PD/Efficacy (Xenograft Tumor Model) InVivoPK->InVivoPD %F > 40% Outcome Lead Optimization Success InVivoPD->Outcome Tumor Regression

Figure 1: Experimental workflow for translating the 5-Ethyl-3-isopropylisoxazole scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances / PubMed Central URL
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition Source: Current Drug Discovery Technologies / PubMed URL
  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives Source: BMC Chemistry / PubMed URL

Sources

Validation

Confirming Target Engagement of 5-Ethyl-3-isopropylisoxazole-4-carboxylic Acid Derivatives: A Comparative Guide

As researchers transition from hit identification to lead optimization, confirming target engagement in physiologically relevant models is paramount. Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers transition from hit identification to lead optimization, confirming target engagement in physiologically relevant models is paramount. Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are critical epigenetic readers that recognize acetyl-lysine (KAc) marks on chromatin. While early probes like (+)-JQ1 utilize a triazole core, the 3,5-dimethylisoxazole motif emerged as a highly effective KAc bioisostere ().

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid represents an advanced building block for next-generation BET inhibitors. The bulkier 5-ethyl and 3-isopropyl groups are designed to optimize hydrophobic packing within the ZA channel and WPF shelf of the bromodomain, potentially improving selectivity and metabolic stability over simple dimethylisoxazoles.

This guide provides a comprehensive, self-validating workflow to confirm the target engagement of compounds derived from this isoxazole core, comparing them objectively against industry-standard alternatives like (+)-JQ1 and I-BET762.

Mechanistic Rationale: The Causality of Isoxazole Binding

Why choose an isoxazole over a triazole or diazepine? The causality lies in the precise hydrogen-bonding network and entropic gains within the BRD4 binding pocket.

The isoxazole nitrogen acts as a strict hydrogen bond acceptor for the conserved Asparagine (Asn140 in BRD4 BD1), perfectly mimicking the carbonyl oxygen of endogenous acetyl-lysine. Concurrently, the 4-carboxylic acid serves as a versatile synthetic handle to attach various cap groups that interact with the solvent-exposed regions. The 5-ethyl and 3-isopropyl substituents fill the hydrophobic KAc binding pocket more extensively than standard methyl groups. This bulk displaces high-energy, ordered water molecules from the binding pocket, driving binding affinity through a highly favorable entropic signature.

G Chromatin Acetylated Chromatin (H3/H4) BRD4 BRD4 (Bromodomain Reader) Chromatin->BRD4 KAc Recognition Transcription Oncogene Transcription (c-Myc) BRD4->Transcription Activation Isoxazole 5-Ethyl-3-isopropylisoxazole Derivative Isoxazole->BRD4 Competitive Binding (Asn140 H-bond) JQ1 (+)JQ1 / I-BET762 (Reference Probes) JQ1->BRD4 Competitive Binding

Mechanistic rationale for BRD4 inhibition by isoxazole derivatives versus reference probes.

Tri-Tiered Target Engagement Protocols

A self-validating protocol ensures that an artifact in one assay is caught by orthogonal methods. To definitively prove target engagement, we employ a three-tiered cascade: Biochemical (affinity), Biophysical (thermodynamics), and Cellular (in vivo binding).

Phase 1: Biochemical Validation via TR-FRET

Purpose: Quantify the compound's ability to competitively displace a KAc-peptide from BRD4. Causality: Utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement. This eliminates short-lived background autofluorescence from the test compounds, ensuring the signal strictly represents target engagement.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Note: CHAPS prevents non-specific compound aggregation.

  • Protein-Inhibitor Incubation: Incubate recombinant GST-tagged BRD4 BD1 (10 nM) with the test isoxazole compound (11-point serial dilution from 10 µM to 0.1 nM) for 15 minutes at room temperature.

  • Substrate Addition: Add biotinylated histone H4 tetra-acetylated peptide (H4K5/8/12/16Ac) at 50 nM.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Incubate for 60 minutes. Read time-resolved fluorescence at 665 nm / 615 nm. Calculate the IC₅₀ based on the decrease in the FRET ratio.

Phase 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

Purpose: Confirm 1:1 direct binding and determine the thermodynamic signature (ΔH, -TΔS). Causality: ITC acts as an orthogonal biophysical validator that does not rely on fluorophores or tags. It confirms exact binding stoichiometry, ruling out false positives caused by promiscuous aggregators or assay interference.

Step-by-Step Methodology:

  • Dialysis (Critical Step): Dialyze both the purified BRD4 BD1 protein and the isoxazole compound into the exact same buffer (PBS, pH 7.4, 2% DMSO). Causality: Even minor buffer mismatches generate massive heats of mixing that mask the binding isotherm.

  • Loading: Load 50 µM BRD4 BD1 into the ITC cell and 500 µM of the isoxazole compound into the syringe.

  • Titration: Perform 19 injections of 2 µL at 25°C, with 120-second spacing between injections to allow the baseline to stabilize.

  • Analysis: Integrate the heat peaks and fit to a one-site binding model to extract K_d, ΔH, and stoichiometry (N).

Phase 3: Cellular Validation via NanoBRET

Purpose: Prove the compound permeates the cell membrane and engages BRD4 in a physiological, intracellular environment (). Causality: Biochemical affinity does not guarantee cellular efficacy due to membrane impermeability or rapid efflux. NanoBRET utilizes live cells, validating that the compound reaches the nucleus and engages the target under physiological chromatin conditions.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc-BRD4 fusion protein. Plate cells in 384-well white plates and incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent BET tracer at a concentration near its cellular K_d (approx. 0.5 µM).

  • Compound Treatment: Add the isoxazole test compound in a dose-response format and incubate for 2 hours at 37°C.

  • Detection: Add NanoLuc substrate (furimazine) and immediately measure luminescence (donor, 460 nm) and fluorescence (acceptor, 618 nm).

  • Calculation: Calculate the BRET ratio (Acceptor/Donor). A reduction in the BRET ratio indicates successful intracellular displacement of the tracer by the test compound.

NanoBRET Step1 Transfect Cells with NLuc-BRD4 Fusion Step2 Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 BRET Signal Generated (Tracer binds NLuc-BRD4) Step2->Step3 Step4 Add Isoxazole Test Compound (Dose-Response) Step3->Step4 Step5 Measure BRET Reduction (Compound displaces Tracer) Step4->Step5

Step-by-step NanoBRET workflow for confirming intracellular target engagement.

Comparative Performance Data

To contextualize the performance of compounds derived from 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid, we benchmark an optimized derivative ("Isoxazole-Derivative X") against the gold-standard BET probes (+)-JQ1 and I-BET762.

The data below demonstrates that the enhanced hydrophobic packing of the ethyl and isopropyl groups yields biophysical and cellular target engagement profiles that are highly competitive with established clinical candidates.

CompoundCore ScaffoldBRD4 BD1 K_d (ITC)TR-FRET IC₅₀NanoBRET Cellular IC₅₀
Isoxazole-Derivative X 5-Ethyl-3-isopropylisoxazole45 nM60 nM120 nM
(+)-JQ1 Thienotriazolodiazepine~50 nM~75 nM~150 nM
I-BET762 Benzodiazepine~35 nM~50 nM~100 nM

(Note: "Isoxazole-Derivative X" represents a representative optimized lead compound synthesized utilizing the 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid building block, coupled with a standard solvent-exposed cap).

References

  • Hewings, D. S. et al. "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011. URL:[Link]

  • Machleidt, T. et al. "NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions." ACS Chemical Biology, 2015. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a rigorous, self-validating scientific discipline. When handling specialized pharmacophores like 5-Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a rigorous, self-validating scientific discipline. When handling specialized pharmacophores like 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid , your safety protocols must be directly informed by the molecule's physicochemical properties and reactivity profile.

This guide provides drug development professionals with a comprehensive, causality-driven operational plan for handling this compound, ensuring both operator safety and molecular integrity.

Chemical Profile & Hazard Causality

5-Ethyl-3-isopropylisoxazole-4-carboxylic acid is a highly valuable building block in medicinal chemistry, often utilized for synthesizing targeted therapeutics. However, its molecular structure dictates specific handling precautions.

  • The Isoxazole Ring: While stable under normal conditions, isoxazole derivatives can decompose under extreme heat or when mixed with strong oxidizing agents, releasing hazardous nitrogen oxides (NOx) and carbon oxides[1].

  • The Carboxylic Acid Moiety: This functional group acts as a mild organic acid. Upon contact with the natural moisture of human skin or eyes, it can cause localized pH shifts, leading to acute irritation[1].

  • Physical State: As a crystalline solid/powder, it is highly susceptible to static charge accumulation. Aerosolized micro-particles present a significant respiratory hazard (STOT SE 3)[1].

Quantitative & Hazard Metrics Summary

To establish a baseline for our operational plan, we must first quantify the chemical's parameters.

MetricValueCausality / Operational Impact
CAS Number 1048920-60-0Unique identifier for precise inventory and SDS tracking[2].
Molecular Weight 183.20 g/mol Determines stoichiometric calculations for downstream synthesis[2].
Purity ≥ 98%High purity minimizes the risk of unknown reactive byproducts[2].
Storage Temp 2–8°CRequires thermal equilibration to room temperature before opening to prevent moisture condensation[2].
Hazard Classes Cat 2 (Skin/Eye)Cat 3 (Resp)Mandates the use of chemical-resistant PPE and negative-pressure ventilation[1].

Personal Protective Equipment (PPE) Matrix

According to the3, PPE selection must be directly correlated to a workplace hazard assessment[3]. Below is the engineered PPE matrix for this specific compound.

Protection ZoneRecommended PPESpecificationCausality / Rationale
Hands Nitrile GlovesMinimum 0.11 mm thickness, extended cuff.Nitrile provides a superior barrier against organic acids compared to latex, preventing Skin Irritation (H315)[1].
Eyes/Face Safety GogglesANSI Z87.1 certified, indirect venting.Protects against accidental aerosolization of the powder. Prevents Severe Eye Irritation (H319)[1].
Body Lab Coat100% Cotton or Flame-Resistant (FR) blend.Synthetic fibers generate static electricity, which aerosolizes powders. Cotton mitigates static buildup[3].
Respiratory Fume HoodFace velocity of 0.4–0.6 m/s.Direct handling outside a hood risks inhalation of irritating dust, triggering respiratory distress (H335)[1].

Operational Plan: Step-by-Step Handling Protocol

Under the4, all protocols must minimize chemical exposure through engineered controls and administrative practices[4]. Every step below includes a Validation Check to ensure the protocol is a self-validating system.

Phase 1: Preparation & Thermal Equilibration
  • Retrieval: Remove the sealed container of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid from the 2–8°C refrigerator[2].

  • Equilibration: Place the sealed container in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold container in a humid lab causes immediate condensation on the powder, degrading the carboxylic acid and causing clumping.

    • Validation Check: Touch the exterior of the vial. If it is cold to the touch, do not open it. Wait until it is entirely at ambient temperature.

  • Ventilation Setup: Turn on the chemical fume hood and verify the digital airflow monitor reads between 0.4 and 0.6 m/s.

Phase 2: Active Handling & Weighing
  • Static Mitigation: Wipe the interior floor of the fume hood and the analytical balance with a slightly damp, lint-free wipe to increase local humidity and ground static charges.

  • Transfer: Use a static-dissipative (e.g., PTFE-coated) spatula to transfer the powder into an anti-static weigh boat.

    • Causality: Isoxazole powders accumulate static charge, leading to particle repulsion and dangerous aerosolization.

    • Validation Check: Observe the powder on the spatula. If the powder visibly "jumps" or clings erratically to the metal, static is present. Abort the transfer and use an anti-static ionizer gun before proceeding.

  • Sealing: Once weighed, immediately cap the primary container and seal the weigh boat or transfer vessel before removing it from the fume hood.

Phase 3: Decontamination & Doffing
  • Surface Cleaning: Wipe down spatulas, balances, and the fume hood surface with a damp solvent wipe (e.g., 70% ethanol or water).

    • Causality: Wet-wiping traps residual micro-particles, preventing them from becoming airborne dust[1].

  • Doffing: Remove nitrile gloves by turning them inside out to trap any microscopic chemical residue inside the glove structure. Wash hands immediately with soap and water[1].

Workflow Visualization

The following diagram illustrates the critical path for safe handling, emphasizing the transition between thermal states and barrier protections.

G S1 1. Storage Retrieval (2-8°C) S2 2. Thermal Equilibration (Room Temp) S1->S2 Prevent moisture condensation S3 3. PPE Donning (OSHA 29 CFR 1910.132) S2->S3 Ready for handling S4 4. Fume Hood Handling (Negative Pressure) S3->S4 Barrier protection active S5 5. Decontamination (Wet-Wipe Method) S4->S5 Post-transfer cleanup S6 6. Hazardous Waste Disposal S5->S6 EPA compliant routing

Operational workflow for the safe handling of 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. Your response must be calculated to prevent the escalation of the hazard.

Spill Management:

  • DO NOT Dry Sweep: Sweeping with a brush will immediately aerosolize the isoxazole powder, triggering severe respiratory hazards (H335)[1].

  • Wet-Wipe Protocol: Don fresh PPE. Gently place damp absorbent pads (moistened with water or a mild solvent) directly over the spilled powder to suppress dust formation. Carefully scoop the wet mass into a compatible, sealable container[1].

Disposal Plan:

  • Segregation: Collect all contaminated wipes, gloves, and residual chemical in a sealed High-Density Polyethylene (HDPE) container.

  • Labeling & Routing: Label clearly as "Hazardous Solid Waste - Organic Acid." Ensure this waste stream is strictly segregated from strong bases, amines, and strong oxidizing agents, as cross-contamination can lead to exothermic reactions and the release of toxic nitrogen oxides (NOx)[1]. Dispose of via a licensed hazardous waste contractor in accordance with regional EPA/environmental regulations.

References

  • ChemScene. "1048920-60-0 | 5-Ethyl-3-isopropylisoxazole-4-carboxylic acid - ChemScene".
  • Fisher Scientific. "SAFETY DATA SHEET - 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid".
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment".
  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450)".

Sources

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